Sodium Ascorbate
Description
Sodium ascorbate is an organic sodium salt resulting from the replacement of the proton from the 3-hydroxy group of ascorbic acid by a sodium ion. It has a role as a food antioxidant, a flour treatment agent, a coenzyme, a plant metabolite, a human metabolite, a Daphnia magna metabolite and a reducing agent. It is an organic sodium salt and a vitamin C. It contains a L-ascorbate.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 2 investigational indications.
See also: Dehydroascorbic Acid (related).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASLZSBLFJQEF-RXSVEWSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O6.Na, C6H7O6Na, C6H7NaO6 | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ASCORBATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | sodium ascorbate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_ascorbate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-81-7 (Parent) | |
| Record name | Sodium ascorbate [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020105 | |
| Record name | Sodium L-ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992), White or almost white, odourless crystalline powder which darkens on exposure to light, White or faintly yellow solid; [HSDB] White powder; [MSDSonline] | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ASCORBATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium ascorbate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C, Very slightly soluble in alcohol; insoluble in chloroform, ether | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ascorbate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute crystals, Minute white to yellow crystals | |
CAS No. |
134-03-2, 58657-35-5 | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ascorbate [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 4-amino-3-methylphenyl dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium L-ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ascorbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S033EH8359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sodium ascorbate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
424 °F (decomposes) (NTP, 1992), 218 °C decomposes | |
| Record name | SODIUM ASCORBATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium ascorbate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/694 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
In Vitro Mechanism of Action of Sodium Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanisms of action of sodium ascorbate, focusing on its dual role as a pro-oxidant and antioxidant, its impact on cancer cell viability and apoptosis, and its function as an enzymatic cofactor. The information presented is collated from various scientific studies to support research and drug development endeavors.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the 50% effective concentrations (EC50) and the extent of apoptosis induction observed in different studies.
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | EC50 (mM) | Reference |
| JLP119 | Human Burkitt's Lymphoma | 1 | ~0.5 | [1] |
| SH-SY5Y | Human Neuroblastoma | 24 | < 2 | [2] |
| HTLA-230 | Human Neuroblastoma | 24 | < 2 | [2] |
| GI-LI-N | Human Neuroblastoma | 24 | < 2 | [2] |
| IMR-32 | Human Neuroblastoma | 24 | < 2 | [2] |
| LAN-5 | Human Neuroblastoma | 24 | < 2 | |
| N2a | Murine Neuroblastoma | 24 | ~3.14 | |
| Various Cancer Lines (5 of 9 tested) | Various | 1 | < 5 | |
| HT-29 | Human Colon Cancer | 24 | 5 | |
| Human Myeloid Cell Lines (average) | Acute Myeloid Leukemia | Not Specified | ~3 |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (mM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.5 - 3 | 6 - 24 | Dose- and time-dependent increase | |
| HTLA-230 | Neuroblastoma | 2 | 16 | ~82% (Annexin V-positive) | |
| B16F10 | Murine Melanoma | Not Specified | 1 - 3 | Time-dependent increase, peaking at 3h | |
| HL60 | Human Promyelocytic Leukemia | 1 | Not Specified | ~50% |
Core Mechanisms of Action
This compound exhibits a concentration-dependent dual functionality, acting as an antioxidant at physiological concentrations and as a pro-oxidant at pharmacological (millimolar) concentrations. In the context of cancer therapy, its pro-oxidant activity is of primary interest.
Pro-oxidant Mechanism: Generation of Hydrogen Peroxide and Oxidative Stress
At pharmacological concentrations, this compound acts as a pro-drug, leading to the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid. This process is catalyzed by the presence of redox-active metal ions, such as iron, in the tumor microenvironment through the Fenton reaction.
The generated H₂O₂ can then diffuse into cancer cells, inducing oxidative stress and leading to cytotoxicity. This selective toxicity towards cancer cells is attributed to their often-compromised antioxidant defense mechanisms compared to normal cells. The cytotoxicity is dependent on the extracellular generation of H₂O₂, as intracellular ascorbate does not mediate this effect.
Caption: Pro-oxidant mechanism of this compound.
Induction of Apoptosis
This compound induces apoptosis in various cancer cell lines through multiple pathways.
In neuroblastoma and melanoma cells, this compound has been shown to down-regulate the expression of the transferrin receptor (TfR), also known as CD71. This leads to a decrease in intracellular iron levels, which is a critical factor for cell proliferation and survival. The resulting iron depletion triggers a cascade of events leading to apoptosis. Pre-treatment with an iron donor, ferric ammonium citrate (FAC), can revert the apoptotic markers, confirming the role of iron depletion in this process.
Caption: Apoptosis induction via iron uptake interference.
In human malignant melanoma A375.S2 cells, this compound induces cell cycle arrest at the G1/S phase. This is associated with increased expression of p53 and p21, and decreased expression of cyclin A, cyclin E, CDK2, and CDK4. The induction of apoptosis in these cells involves an increase in intracellular calcium, a decrease in mitochondrial membrane potential, and the activation of caspase-3.
Caption: this compound-induced cell cycle arrest.
Role as an Enzymatic Cofactor
This compound is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification of procollagen. This hydroxylation is necessary for the formation of a stable collagen triple helix. In vitro studies have shown that ascorbate can increase the synthesis of procollagen hydroxyproline in cultured fibroblasts, leading to an overall increase in collagen production. For instance, in cultured human skin fibroblasts, prolonged exposure to ascorbate resulted in an approximately 8-fold increase in collagen synthesis.
Caption: Role of this compound in collagen synthesis.
This compound acts as a cofactor for HIF hydroxylases, which are responsible for the degradation of the HIF-1α subunit of the transcription factor HIF-1. Under normoxic conditions, HIF hydroxylases hydroxylate HIF-1α, targeting it for proteasomal degradation via the von Hippel-Lindau (VHL) tumor suppressor protein. In the absence of sufficient ascorbate, HIF hydroxylase activity is impaired, leading to the stabilization of HIF-1α even in the presence of oxygen. Supplementation with ascorbate can restore HIF hydroxylase activity, leading to a reduction in HIF-1α protein levels and its transcriptional activity. This is significant as HIF-1 is often overexpressed in tumors and contributes to their growth and resistance to therapy.
Caption: Regulation of HIF-1α by this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Caption: MTT cell viability assay workflow.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of freshly prepared this compound in a serum-free medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS at pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol Details:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the determination of the cell cycle distribution of a cell population.
Protocol Details:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a general method for measuring intracellular ROS levels using a fluorescent probe.
Protocol Details:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The in vitro mechanism of action of this compound is multifaceted, with its pro-oxidant and apoptosis-inducing effects being of significant interest in cancer research. At pharmacological concentrations, it selectively generates cytotoxic hydrogen peroxide in the tumor microenvironment. Furthermore, it can induce apoptosis through the disruption of iron metabolism and by triggering cell cycle arrest. Its role as a cofactor in collagen synthesis and HIF-1α regulation highlights its broader physiological importance. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising compound. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
The Chemical Behavior of Sodium Ascorbate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of sodium ascorbate in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.
Physicochemical Properties
This compound (C₆H₇NaO₆) is the sodium salt of ascorbic acid (Vitamin C).[1][2] It is a more readily soluble and less acidic alternative to ascorbic acid.[3] In aqueous solutions, it dissociates to provide the ascorbate anion, the primary form of Vitamin C at physiological pH.[4]
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| Molecular Formula | C₆H₇NaO₆ | [1] |
| Molar Mass | 198.11 g/mol | |
| Appearance | White to slightly yellow crystalline powder | |
| Solubility in Water | 62 g/100 mL (25 °C); 78 g/100 mL (75 °C) | |
| pH of 10% (w/v) Aqueous Solution | 7.3 - 7.6 | |
| Melting Point | 218-220 °C (decomposes) | |
| pKa (of ascorbic acid) | pKa1 = 4.10, pKa2 = 11.6 | |
| Redox Potential (pH 7) | ~0.06 to +0.35 V vs. SHE |
Stability in Aqueous Solution
The stability of this compound in aqueous solutions is a critical factor in its application and is influenced by several environmental factors.
Effect of pH
Aqueous solutions of this compound are most stable in the acidic pH range. As the pH increases above 6.0, the rate of oxidation by atmospheric oxygen significantly increases. This is attributed to the higher reactivity of the ascorbate monoanion and the formation of the dianion at higher pH, which are more susceptible to oxidation.
Effect of Temperature
Increased temperature accelerates the degradation of this compound in aqueous solutions. The degradation generally follows first-order kinetics. However, some studies suggest that for solid this compound with varying moisture content, the effect of temperature on chemical stability might be less significant compared to that on ascorbic acid under certain conditions.
Effect of Light
Exposure to light, particularly UV radiation, can promote the degradation of this compound. Therefore, solutions should be protected from light to maintain their stability.
Effect of Metal Ions
Trace amounts of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), act as catalysts for the oxidation of ascorbate. These ions facilitate the transfer of electrons from ascorbate to oxygen, leading to the formation of dehydroascorbic acid and other degradation products. The presence of chelating agents can help to mitigate this effect. Conversely, some metal ions like magnesium (Mg²⁺) and selenium (Se⁴⁺) have been shown to increase the stability of ascorbic acid solutions.
Table 2: Factors Affecting this compound Stability in Aqueous Solution
| Factor | Effect on Stability | Mechanism | References |
| High pH (>6.0) | Decreases | Increased susceptibility of ascorbate anion to oxidation. | |
| Elevated Temperature | Decreases | Accelerates oxidation and degradation reactions. | |
| Light Exposure | Decreases | Promotes photochemical degradation. | |
| Metal Ions (Cu²⁺, Fe³⁺) | Decreases | Catalyze oxidation by facilitating electron transfer. | |
| Metal Ions (Mg²⁺, Se⁴⁺) | Increases | May form more stable complexes or have antioxidant properties. | |
| Oxygen | Decreases | Acts as the primary oxidizing agent. |
Antioxidant and Pro-oxidant Properties
This compound exhibits a dual role in chemical and biological systems, acting as both an antioxidant and a pro-oxidant depending on the surrounding chemical environment.
Antioxidant Mechanism
As an antioxidant, the ascorbate anion readily donates electrons to neutralize a wide variety of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). This process converts the ascorbate into the relatively stable ascorbyl radical, which can then be further oxidized to dehydroascorbic acid. The ascorbyl radical can also be reduced back to ascorbate by other antioxidants like glutathione.
Caption: Antioxidant activity of this compound.
Pro-oxidant Mechanism
In the presence of transition metal ions like iron (Fe³⁺) and copper (Cu²⁺), ascorbate can act as a pro-oxidant. Ascorbate reduces these metal ions to their lower oxidation states (Fe²⁺ and Cu⁺). These reduced metal ions can then react with molecular oxygen or hydrogen peroxide in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH), which can cause significant oxidative damage to biological molecules. This pro-oxidant activity is being explored for its potential in cancer therapy, where it may selectively induce oxidative stress in cancer cells.
Caption: Pro-oxidant activity of this compound.
Experimental Protocols
This section outlines common experimental methodologies for the analysis of this compound in aqueous solutions.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for the quantification of this compound.
Objective: To determine the concentration of this compound in an aqueous sample.
Methodology:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer solution and acetonitrile (e.g., 30:70 v/v). The pH of the buffer is typically acidic to ensure the protonation of ascorbate.
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of standard solutions of decreasing concentrations by serial dilution.
-
Sample Preparation: Dilute the aqueous sample containing this compound with the mobile phase to a concentration that falls within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: A C18 or aminopropylsilyl silica gel column is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 210 nm or 244 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve.
Caption: HPLC analysis workflow for this compound.
Determination of Antioxidant Capacity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of antioxidants.
Objective: To measure the antioxidant capacity of this compound.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.
-
Standard and Sample Preparation: Prepare a series of this compound solutions of varying concentrations in water or a suitable buffer.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound solution to separate wells.
-
Add the DPPH solution to each well.
-
For the control well, add the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Caption: DPPH assay workflow for antioxidant capacity.
Conclusion
This compound in aqueous solution exhibits a rich and complex chemistry. Its stability is paramount for its efficacy and is influenced by a multitude of factors including pH, temperature, light, and the presence of metal ions. Its dual functionality as a potent antioxidant and a conditional pro-oxidant offers a wide range of applications in research and drug development. A thorough understanding of these properties, coupled with robust analytical methodologies, is essential for harnessing the full potential of this versatile compound.
References
- 1. Ascorbic acid by hplc - Chromatography Forum [chromforum.org]
- 2. Eco-Friendly Voltammetric Techniques for Assessing Antioxidant Properties in Dietary Supplements [mdpi.com]
- 3. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]
- 4. fao.org [fao.org]
An In-depth Technical Guide on the Core Role of Sodium Ascorbate in Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis is a tightly regulated process crucial for normal physiological function, and its dysregulation is implicated in a multitude of pathological conditions. Sodium ascorbate, a salt of ascorbic acid (Vitamin C), is a key player in maintaining this delicate balance. This technical guide provides a comprehensive overview of the multifaceted role of this compound in cellular redox homeostasis. It delves into its mechanisms as a direct antioxidant, a cofactor for essential enzymes, and a modulator of critical signaling pathways. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction to Cellular Redox Homeostasis and this compound
Cellular redox homeostasis refers to the intricate balance between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize these reactive intermediates through its antioxidant defense systems. ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[1] While essential for certain signaling processes at low concentrations, excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3]
This compound (C₆H₇NaO₆) is a more bioavailable and stable form of Vitamin C.[4][5] It is a water-soluble antioxidant that plays a pivotal role in protecting cells from oxidative damage. Its functions extend beyond direct ROS scavenging; it is a critical cofactor for a variety of enzymes and is involved in the regeneration of other antioxidants, such as vitamin E.
Core Mechanisms of this compound in Redox Regulation
Direct Scavenging of Reactive Oxygen Species
This compound is a potent antioxidant that can directly neutralize a wide array of ROS. It donates electrons to these reactive species, rendering them harmless. This direct scavenging activity is a primary defense mechanism against oxidative stress.
Cofactor for Dioxygenase Enzymes
Ascorbate is an essential cofactor for the family of Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes are critical in various cellular processes, including the regulation of gene expression and collagen synthesis. Two key examples relevant to redox homeostasis are:
-
Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for degradation. Ascorbate is crucial for maintaining the iron in the active site of PHDs in its reduced Fe²⁺ state, thus ensuring their activity. A deficiency in ascorbate can lead to the stabilization of HIF-1α even in the presence of oxygen, promoting a pseudo-hypoxic state.
-
TET (Ten-Eleven Translocation) Enzymes: These enzymes are involved in DNA demethylation, an important epigenetic modification. Ascorbate enhances the activity of TET enzymes, which also require iron and 2-oxoglutarate, by reducing the ferric iron (Fe³⁺) back to its active ferrous (Fe²⁺) state.
Regeneration of Other Antioxidants
This compound plays a crucial role in the antioxidant network by regenerating other antioxidants, most notably α-tocopherol (Vitamin E). Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. After neutralizing a lipid radical, Vitamin E becomes a tocopheroxyl radical. Ascorbate can donate an electron to this radical, regenerating the active form of Vitamin E.
Modulation of Signaling Pathways
This compound influences key signaling pathways that are central to the cellular response to oxidative stress.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. Ascorbate can activate the Nrf2 pathway, thereby bolstering the cell's intrinsic antioxidant defenses.
As mentioned earlier, ascorbate is a critical cofactor for the prolyl hydroxylases that regulate HIF-1α stability. By ensuring the degradation of HIF-1α under normoxic conditions, ascorbate prevents the inappropriate activation of hypoxic responses, which can contribute to cancer progression. In some cancer cell lines, the addition of ascorbate has been shown to decrease HIF-1α protein levels and its transcriptional activity.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound on cellular redox parameters.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Cell Line/Model | Treatment Concentration | Effect on ROS Levels | Reference |
| Hepatocellular Carcinoma (HCC) rats | Not specified | Attenuated elevated levels of H₂O₂ and superoxide anion | |
| HepG2 (Human liver cancer cell line) | Not specified | Reduced H₂O₂ and superoxide anion | |
| Human oral cancer cells | 10 mM | Induced ROS and mitochondrial superoxide |
Table 2: Effect of this compound on Antioxidant Enzyme Expression and Activity
| Cell Line/Model | Treatment Concentration | Effect on Antioxidant System | Reference |
| Hepatocellular Carcinoma (HCC) rats | Not specified | Reversed HCC-induced reduction in Nrf2 gene expression | |
| Cells under oxidative stress | 2.9–224.5 mg/kg/day | Activator of the Nrf2 factor and the Keap1/Nrf2/ARE pathway | |
| Imatinib-resistant cancer cells | Not specified | Decreased Nrf2/ARE complex levels, reducing Glutamate-Cysteine Ligase Catalytic Subunit expression and GSH levels |
Table 3: Effect of this compound on HIF-1α Pathway
| Cell Line/Model | Treatment Concentration | Effect on HIF-1α Pathway | Reference |
| Human cancer cell lines | 25 µM | Suppressed HIF-1α protein levels and HIF transcriptional targets | |
| WM9 metastatic melanoma cells | Not specified | Reduces HIF-1α protein and transcriptional activity | |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Supplementation blocked Ang II-induced HIF-1α protein induction | |
| Caki-1 (renal cell carcinoma) | 0-1000 µM | Reduced levels of HIF-1α in a dose-dependent manner at 10% oxygen |
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
A common method for measuring intracellular ROS is using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCF-DA).
Protocol: Detection of Intracellular ROS using CM-H₂DCFDA and Flow Cytometry
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Collect cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Wash the cell pellet with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
-
Loading with CM-H₂DCFDA:
-
Resuspend the cell pellet in Hank's Balanced Salt Solution (HBSS) containing 10 µmol/L of CM-H₂DCFDA.
-
If inducing oxidative stress, add the desired concentration of an inducing agent (e.g., H₂O₂).
-
Incubate the cells in the dark for 45 minutes at 37°C in a CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, place the tubes on ice to minimize cellular activity.
-
For viability staining, add propidium iodide (PI) immediately before analysis.
-
Analyze the cells using a flow cytometer.
-
Excite the DCF at 488 nm and collect the green fluorescence emission in the FL-1 channel (around 517–527 nm).
-
Collect PI fluorescence in the FL-3 channel (around 620 nm) to gate on live cells.
-
Analyze a sufficient number of events (e.g., 5,000) for statistical significance.
-
The fluorescence intensity in the FL-1 channel is proportional to the level of intracellular ROS.
-
Western Blot Analysis for Protein Expression (e.g., Nrf2, HIF-1α)
Western blotting is a standard technique to quantify the expression levels of specific proteins.
Protocol: Western Blot for HIF-1α
-
Cell Lysis:
-
Treat cells with this compound and/or other compounds for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., Whole cell lysis buffer: 50 mM Tris HCl, 150 mM NaCl, 0.25 % SDS, 0.25 % sodium deoxycholate, 1 mM EDTA; pH 7.4) supplemented with a protease inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HIF-1α antibody).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's signal to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Visualizing the Role of this compound in Cellular Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involving this compound.
Caption: The Ascorbate-Glutathione-Vitamin E antioxidant network.
References
- 1. Vitamin C: update on physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Approaches to Determine Static and Dynamic Redox State-Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cosmetic Ingredients Guide [ci.guide]
- 5. wtcproducts.eu [wtcproducts.eu]
The Multifaceted Roles of Sodium Ascorbate in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (vitamin C), is a vital water-soluble antioxidant and enzymatic cofactor involved in a myriad of fundamental biological processes within mammalian cells.[1] Its functions extend from scavenging reactive oxygen species (ROS) to modulating epigenetic landscapes and influencing cell fate decisions.[2][3] This technical guide provides an in-depth exploration of the core biological functions of this compound in mammalian cells, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their endeavors.
Core Biological Functions
Antioxidant and Redox Regulator
This compound is a potent antioxidant, readily donating electrons to neutralize a wide variety of reactive oxygen species, including superoxide radicals and singlet oxygen.[2][4] This activity protects cellular macromolecules such as DNA, proteins, and lipids from oxidative damage. Furthermore, ascorbate contributes to the regeneration of other antioxidants, notably α-tocopherol (vitamin E), from its radical form, thereby maintaining the integrity of cellular membranes.
Cellular Uptake: Mammalian cells actively accumulate ascorbate against a concentration gradient. The reduced form, ascorbate, is transported into cells primarily through the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2. The oxidized form, dehydroascorbic acid (DHA), can be transported via glucose transporters (GLUTs) and is then rapidly reduced back to ascorbate intracellularly.
Essential Cofactor for Dioxygenases
A critical role of this compound is to act as a cofactor for a large family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. Ascorbate maintains the active site iron in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity. Key enzymes dependent on ascorbate include:
-
Prolyl and Lysyl Hydroxylases: These enzymes are indispensable for the post-translational modification of procollagen, catalyzing the hydroxylation of proline and lysine residues. This hydroxylation is crucial for the formation of stable collagen triple helices and the subsequent assembly of collagen fibrils, which are essential components of the extracellular matrix.
-
Hypoxia-Inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases: These enzymes regulate the stability and activity of HIF-1α, a master transcription factor in the cellular response to hypoxia. In the presence of oxygen and ascorbate, HIF-α is hydroxylated, leading to its ubiquitination and proteasomal degradation. Under hypoxic conditions or when ascorbate levels are low, HIF-α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
-
Ten-Eleven Translocation (TET) Dioxygenases: TET enzymes (TET1, TET2, TET3) are central to active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). Ascorbate is a crucial cofactor for TET activity, and its availability can significantly impact the epigenetic state of the genome.
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases: This family of enzymes removes methyl groups from histone lysine residues, thereby modulating chromatin structure and gene expression. Many JmjC demethylases are dependent on ascorbate to maintain their catalytic activity.
Role in Epigenetic Regulation
Through its function as a cofactor for TET and JmjC enzymes, this compound plays a pivotal role in shaping the epigenome. By promoting DNA and histone demethylation, ascorbate can influence gene expression patterns that are critical for cellular differentiation, development, and the maintenance of pluripotency. Ascorbate deficiency has been linked to aberrant epigenetic modifications and developmental abnormalities.
Anti-Cancer Properties
High concentrations of this compound have demonstrated selective cytotoxic effects against a variety of cancer cell lines, while leaving normal cells relatively unharmed. Several mechanisms have been proposed for this selective toxicity:
-
Pro-oxidant Activity: In the presence of transition metals like iron, which are often found at higher concentrations in tumor microenvironments, pharmacological doses of ascorbate can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that induces oxidative stress and triggers cancer cell death.
-
Modulation of HIF-1α: By promoting the activity of HIF hydroxylases, ascorbate can decrease the stabilization of HIF-1α, thereby inhibiting tumor angiogenesis and glycolysis.
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of the tumor suppressor protein p53 and its downstream target, the cell cycle inhibitor p21. This leads to cell cycle arrest, typically at the G1/S phase, and programmed cell death.
-
Epigenetic Reprogramming: Ascorbate's ability to reactivate TET and JmjC enzymes can lead to the demethylation and re-expression of tumor suppressor genes that were silenced in cancer cells.
Quantitative Data
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (mM) | Exposure Time (h) | Reference |
| JLP119 | Burkitt's lymphoma | 0.5 | 1 | |
| HTLA-230 | Neuroblastoma | 1.78 ± 0.3 | 24 | |
| IMR-32 | Neuroblastoma | 0.89 ± 0.04 | 24 | |
| LAN-5 | Neuroblastoma | 0.88 ± 0.03 | 24 | |
| HL60 | Acute Myeloid Leukemia | ~3 | Not specified | |
| U937 | Histiocytic Lymphoma | ~3 | Not specified | |
| NB4 | Acute Promyelocytic Leukemia | ~3 | Not specified | |
| H23 | Non-Small Cell Lung Cancer | ~2.5 | 1 | |
| H292 | Non-Small Cell Lung Cancer | ~3.0 | 1 | |
| H460 | Non-Small Cell Lung Cancer | ~3.5 | 1 |
Table 2: Optimal Concentrations of this compound for Collagen and Elastin Production
| Cell Type | Effect | Concentration Range (µM) | Reference |
| Human Skin Fibroblasts | Stimulation of collagen and elastic fibers | 50 - 200 | |
| Dermal Fat Fibroblasts | Stimulation of collagen and elastic fibers | 50 - 200 |
Signaling Pathways
HIF-1α Signaling Pathway
Caption: HIF-1α signaling pathway modulation by this compound.
p53 Signaling Pathway in Apoptosis
Caption: p53-mediated apoptosis induced by this compound.
Experimental Protocols
Antioxidant Capacity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
Add a small volume of each this compound dilution to a cuvette or well.
-
Add the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A control with only the buffer and ABTS•+ is also measured.
-
The percentage of inhibition is calculated similar to the DPPH assay.
-
Quantification of Collagen Production
Sirius Red Staining Assay
-
Principle: Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagens. The amount of bound dye, which can be eluted, is proportional to the amount of collagen.
-
Protocol:
-
Culture cells (e.g., fibroblasts) in appropriate media, with or without this compound, for a desired period.
-
Collect the cell culture supernatant (for secreted collagen) and lyse the cells (for cell-associated collagen).
-
To the supernatant, add a Sirius Red solution (e.g., 0.1% in picric acid) and incubate to precipitate the collagen-dye complex.
-
Centrifuge to pellet the complex, discard the supernatant, and wash the pellet to remove unbound dye.
-
For the cell layer, fix the cells and then stain directly with the Sirius Red solution.
-
Wash the stained cell layer to remove excess dye.
-
Elute the bound dye from both the pellet and the cell layer using a basic solution (e.g., 0.1 M NaOH).
-
Measure the absorbance of the eluate at a wavelength between 540-570 nm.
-
A standard curve using known concentrations of collagen is used for quantification.
-
Enzyme Activity Assays
a) In Vitro TET Enzyme Activity Assay
-
Principle: This assay measures the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by recombinant TET enzymes in the presence of cofactors. The product, 5hmC, can be detected using various methods, such as ELISA-based assays or mass spectrometry.
-
Protocol:
-
Prepare a reaction buffer containing HEPES, NaCl, and DTT.
-
Prepare a DNA substrate containing 5mC.
-
Set up the reaction mixture containing the reaction buffer, 5mC-DNA substrate, recombinant TET enzyme, 2-oxoglutarate, and Fe(II).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for a specific time.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of 5hmC generated using an appropriate detection method.
-
b) In Vitro JmjC Histone Demethylase Activity Assay
-
Principle: This assay measures the demethylation of a specific methylated histone peptide by a recombinant JmjC domain-containing enzyme. The activity can be monitored by detecting the formaldehyde produced or by analyzing the change in the methylation state of the peptide using mass spectrometry or specific antibodies.
-
Protocol:
-
Prepare a reaction buffer (e.g., HEPES buffer).
-
Prepare a methylated histone peptide substrate (e.g., H3K9me3).
-
Set up the reaction mixture containing the reaction buffer, the peptide substrate, the recombinant JmjC enzyme, 2-oxoglutarate, and Fe(II).
-
Add different concentrations of this compound.
-
Incubate at 37°C.
-
Detect the demethylase activity using a suitable method, such as a formaldehyde detection kit or by analyzing the peptide substrate via MALDI-TOF mass spectrometry.
-
Western Blot Analysis for p53 and p21
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (p53 and p21) in cell lysates.
-
Protocol:
-
Treat mammalian cells with various concentrations of this compound for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the protein levels.
-
Flow Cytometry for Cell Cycle Analysis
-
Principle: This method is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to remove RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a pleiotropic molecule with profound effects on mammalian cell biology. Its roles as a potent antioxidant and an essential cofactor for a wide range of dioxygenases place it at the nexus of cellular metabolism, epigenetic regulation, and stress response. For researchers and drug development professionals, understanding these multifaceted functions is crucial for harnessing the therapeutic potential of this compound, particularly in the fields of cancer biology, regenerative medicine, and age-related diseases. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the biological significance of this remarkable compound.
References
- 1. THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zen-bio.com [zen-bio.com]
- 3. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 4. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
sodium ascorbate as a cofactor for dioxygenase enzymes
An In-depth Technical Guide on Sodium Ascorbate as a Cofactor for Dioxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the sodium salt of ascorbic acid (vitamin C), is a critical water-soluble antioxidant that plays a vital role as a cofactor for a large superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases (2-OGDDs). These enzymes are integral to a multitude of physiological processes, including collagen synthesis, hypoxic response, epigenetic regulation, and carnitine biosynthesis.[1][2][3] The catalytic activity of 2-OGDDs involves the incorporation of one atom of molecular oxygen into a substrate and the other into the co-substrate 2-oxoglutarate, which is decarboxylated to succinate.[2] This process relies on an iron cofactor in the ferrous (Fe²⁺) state. However, the catalytic cycle can sometimes result in the oxidation of the iron to the ferric (Fe³⁺) state, rendering the enzyme inactive.[4] this compound's primary role is to reduce the iron center back to its active Fe²⁺ state, thus ensuring sustained enzyme activity. This guide provides a comprehensive overview of the role of this compound as a cofactor for key dioxygenase enzymes, presenting quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.
The Specificity of Ascorbate
A noteworthy characteristic of 2-OGDDs is their high specificity for ascorbate as a cofactor. Other reducing agents such as glutathione, dithiothreitol (DTT), L-cysteine, and NADPH are generally unable to substitute for ascorbate in supporting the activity of these enzymes. This specificity underscores the unique biochemical properties of ascorbate in maintaining the catalytic competency of 2-OGDDs.
The Catalytic Cycle of 2-Oxoglutarate-Dependent Dioxygenases
The generalized catalytic cycle of 2-OGDDs involves the ordered binding of 2-oxoglutarate and the primary substrate to the active site containing Fe(II). This is followed by the binding of molecular oxygen, which leads to the oxidative decarboxylation of 2-oxoglutarate to form succinate and a highly reactive Fe(IV)=O (ferryl) intermediate. This ferryl species is responsible for hydroxylating the substrate. Uncoupled reactions, where 2-oxoglutarate is decarboxylated without substrate hydroxylation, can lead to the oxidation of the active site iron to Fe(III), inactivating the enzyme. Ascorbate intervenes at this stage to reduce Fe(III) back to Fe(II), allowing the enzyme to re-enter the catalytic cycle.
Caption: Catalytic cycle of 2-OGDDs and the role of this compound in reactivation.
Key Dioxygenase Families and the Role of this compound
Collagen Prolyl and Lysyl Hydroxylases
Collagen prolyl-4-hydroxylase (C-P4H) and lysyl hydroxylase are foundational 2-OGDDs responsible for the post-translational hydroxylation of proline and lysine residues in procollagen chains. This hydroxylation is essential for the formation of stable collagen triple helices. A deficiency in ascorbate leads to impaired hydroxylase activity, resulting in unstable collagen and the clinical manifestations of scurvy. In the absence of ascorbate, C-P4H can only catalyze a limited number of reaction cycles before becoming inactive.
Hypoxia-Inducible Factor (HIF) Hydroxylases
The stability and activity of the hypoxia-inducible factor (HIF) transcription factor are regulated by a class of 2-OGDDs known as HIF hydroxylases, which include prolyl hydroxylases (PHDs) and an asparaginyl hydroxylase called Factor Inhibiting HIF (FIH). Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for proteasomal degradation. FIH hydroxylates an asparagine residue, preventing the recruitment of transcriptional coactivators. Ascorbate is crucial for the activity of these hydroxylases. Consequently, in the presence of sufficient ascorbate, HIF-α is degraded, and its transcriptional activity is suppressed.
Caption: Regulation of HIF-1α stability by prolyl hydroxylases and this compound.
Ten-Eleven Translocation (TET) Enzymes
The TET family of dioxygenases (TET1, TET2, TET3) are key regulators of DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can be passively diluted during DNA replication or actively excised and replaced with unmethylated cytosine through the base excision repair pathway. Ascorbate has been shown to enhance the catalytic activity of TET enzymes, promoting DNA demethylation. The proposed mechanism involves ascorbate acting as a cofactor to recycle the Fe(II) state of the TET enzyme.
Caption: Role of TET enzymes and this compound in active DNA demethylation.
Jumonji C (JmjC) Domain-Containing Histone Demethylases
Histone demethylases containing the Jumonji C (JmjC) domain are another class of 2-OGDDs that play a crucial role in epigenetic regulation. These enzymes reverse histone lysine methylation, a key post-translational modification that influences chromatin structure and gene expression. Similar to other 2-OGDDs, JmjC demethylases require Fe(II) and 2-oxoglutarate for their catalytic activity, and ascorbate is thought to function as a cofactor to maintain the enzyme's activity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the role of this compound as a cofactor for various dioxygenases.
Table 1: Effect of Ascorbate on Dioxygenase Activity
| Enzyme | Observation | Ascorbate Concentration | Reference |
| Collagen prolyl-4-hydroxylase (C-P4H) | Optimal activity | 1-2 mM | |
| C-P4H | In the absence of ascorbate, the initial reaction rate was 54% lower, decreasing to ~8% of total activity within 30 seconds. | 0 mM | |
| C-P4H | In the absence of ascorbate, the enzyme catalyzes only ~15-30 reaction cycles before cessation. | 0 mM | |
| Prolyl Hydroxylase (in cell extracts) | 3- to 6-fold increase in activity when pre-incubated with ascorbate. | Not specified | |
| HIF Hydroxylases | Strikingly suppressed HIF-1α protein levels and transcriptional targets. | 25 µM (physiological) | |
| TET Enzymes | Dose-dependently increased 5-hmC signal. | 1-1000 µM | |
| TET Enzymes | Increased levels of 5fC and 5caC by more than an order of magnitude, leading to a global loss of ~40% of 5mC. | Not specified |
Table 2: Kinetic Parameters
| Enzyme Family | Parameter | Value | Reference |
| 2-Oxoglutarate-Dependent Dioxygenases (general) | Km for ascorbate | 150-300 µM |
Experimental Protocols
Detailed methodologies for studying the role of ascorbate as a cofactor for dioxygenases are crucial for reproducible research. Below are outlines of key experimental protocols.
Dioxygenase Activity Assays
The activity of dioxygenases can be measured by quantifying the formation of the hydroxylated product or the consumption of a substrate or cofactor.
1. HPLC-Based Assay for Hydroxylated Products
This method is commonly used to measure the activity of enzymes like C-P4H and TETs by quantifying the formation of hydroxyproline or oxidized methylcytosines, respectively.
-
Principle: The enzymatic reaction is carried out in a buffered solution containing the enzyme, substrate (e.g., a synthetic peptide for C-P4H), Fe(II), 2-oxoglutarate, and varying concentrations of this compound. The reaction is stopped, and the product is separated and quantified using High-Performance Liquid Chromatography (HPLC).
-
General Protocol:
-
Prepare a reaction mixture containing buffer, purified enzyme, substrate, FeSO₄, and 2-oxoglutarate.
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction, often by adding acid (e.g., trichloroacetic acid).
-
For C-P4H assays, the protein is often hydrolyzed to free amino acids before analysis.
-
The product (e.g., hydroxyproline) is derivatized if necessary to allow for detection (e.g., fluorescence).
-
Analyze the sample by HPLC, comparing the product peak to a standard curve for quantification.
-
2. Oxygen Consumption Assay
This method measures the activity of dioxygenases by monitoring the consumption of molecular oxygen, a co-substrate for the reaction.
-
Principle: An oxygen electrode is used to measure the decrease in dissolved oxygen concentration in a sealed reaction vessel containing the enzyme and all necessary substrates and cofactors.
-
General Protocol:
-
Calibrate the oxygen electrode.
-
Add a buffered solution containing the substrate, Fe(II), 2-oxoglutarate, and this compound to the reaction chamber.
-
Allow the solution to equilibrate and establish a baseline oxygen level.
-
Initiate the reaction by injecting the purified enzyme.
-
Record the rate of oxygen consumption.
-
Western Blotting for Protein Levels
Western blotting is used to assess how ascorbate affects the steady-state levels of proteins regulated by dioxygenases, such as HIF-1α.
-
Principle: Cells are treated with or without this compound under specific conditions (e.g., hypoxia). Cell lysates are then prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and the protein of interest is detected using a specific primary antibody and a labeled secondary antibody.
-
General Protocol:
-
Culture cells under desired conditions (e.g., with varying ascorbate concentrations and oxygen levels).
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-HIF-1α).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caption: General experimental workflow for studying the effect of this compound.
Ascorbate Regeneration
Intracellularly, ascorbate is maintained in its reduced state through the ascorbate-glutathione cycle. When ascorbate is oxidized to monodehydroascorbate or dehydroascorbate (DHA), it can be regenerated by monodehydroascorbate reductase and dehydroascorbate reductase, the latter using glutathione (GSH) as the reducing agent. This recycling mechanism is crucial for maintaining a sufficient pool of reduced ascorbate to support the function of dioxygenases and other ascorbate-dependent enzymes.
Caption: The ascorbate-glutathione cycle for intracellular ascorbate regeneration.
Conclusion
This compound is an indispensable cofactor for the optimal functioning of a wide array of Fe(II)/2-oxoglutarate-dependent dioxygenases. Its primary role is to maintain the catalytic iron center in its reduced, active Fe(II) state, thereby ensuring the continuous activity of these enzymes. This function has profound implications for diverse biological processes, from maintaining the integrity of the extracellular matrix through collagen synthesis to regulating gene expression via its influence on HIF stability and epigenetic modifications. For researchers and professionals in drug development, understanding the intricate relationship between ascorbate and dioxygenase activity is paramount. Modulating the activity of these enzymes through ascorbate availability or the development of novel activators presents a promising avenue for therapeutic intervention in diseases ranging from cancer and fibrosis to ischemic disorders. Further research into the specific kinetics and ascorbate requirements of individual dioxygenases will continue to illuminate new opportunities for targeted pharmacological strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Ascorbate Requirement of the 2-Oxoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
sodium ascorbate's effect on gene expression
An In-depth Technical Guide on the Core Effects of Sodium Ascorbate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the sodium salt of ascorbic acid (vitamin C), is a vital water-soluble antioxidant and an essential enzymatic cofactor in numerous biological reactions.[1] Beyond its well-established role in preventing scurvy and neutralizing reactive oxygen species, a growing body of evidence highlights its profound impact on the regulation of gene expression.[2][3] This regulation is not mediated by a classical nuclear receptor pathway, as seen with vitamins A and D, but rather through its function as a crucial cofactor for a large family of dioxygenase enzymes.[2] These enzymes play a pivotal role in epigenetic modifications and the regulation of key transcription factors, thereby influencing a wide array of cellular processes, including differentiation, pluripotency, and cancer progression.[4]
This technical guide provides a comprehensive overview of the core mechanisms by which this compound affects gene expression, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Core Mechanisms of Action
The primary mechanism through which this compound influences gene expression is its role as a cofactor for Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. Ascorbate maintains the iron atom at the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity. This function is critical for two major classes of enzymes that directly modify the epigenome: the Ten-eleven translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.
Epigenetic Regulation via DNA Demethylation (TET Enzymes)
This compound is a critical cofactor for the TET family of enzymes (TET1, TET2, TET3), which are central to active DNA demethylation. These enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are subsequently recognized and excised by the base excision repair machinery, leading to the restoration of an unmethylated cytosine and, consequently, the potential for gene activation. By enhancing TET enzyme activity, this compound can induce widespread and specific DNA demethylation, leading to the re-expression of silenced genes, including key stem cell and tumor suppressor genes.
Epigenetic Regulation via Histone Demethylation (JmjC Domain Proteins)
In addition to DNA modifications, this compound also regulates histone methylation through its role as a cofactor for the JmjC domain-containing histone demethylases (JHDMs). Histone methylation is a key epigenetic mark that can either activate or repress gene transcription, depending on the specific lysine residue methylated and the degree of methylation. JHDMs remove methyl groups from histone tails, thereby altering chromatin structure and gene accessibility. By promoting the activity of these demethylases, ascorbate can lead to the removal of repressive histone marks (e.g., H3K9me2/3, H3K27me3) and the activation of gene expression.
Regulation of the Hypoxia-Inducible Factor (HIF) Pathway
This compound is a key regulator of the hypoxia-inducible factor-1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is often overexpressed in tumors. Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-regulated subunit of HIF-1, is hydroxylated by HIF prolyl hydroxylases (PHDs), which are also Fe(II) and 2-OG dependent dioxygenases. This hydroxylation targets HIF-1α for ubiquitination and subsequent proteasomal degradation. Ascorbate is required as a cofactor for optimal PHD activity. Therefore, by promoting the degradation of HIF-1α, ascorbate can suppress the expression of HIF-1 target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.
References
- 1. Interplay between Genetics & Vitamin-C - Genefitletics [genefitletics.com]
- 2. Ascorbic Acid and Gene Expression: Another Example of Regulation of Gene Expression by Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Epigenome by Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium Ascorbate in Epigenetic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic reprogramming, the process of erasing and remodeling epigenetic marks, is a fundamental biological process critical for development, and a key barrier to overcome in cellular reprogramming technologies such as the generation of induced pluripotent stem cells (iPSCs) and somatic cell nuclear transfer (SCNT). Emerging evidence has solidified the role of sodium ascorbate (vitamin C) as a potent facilitator of this process. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound drives epigenetic reprogramming, with a focus on its role as a cofactor for key demethylating enzymes. We present quantitative data from seminal studies, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Epigenetic Barrier to Reprogramming
Somatic cells possess a distinct and stable epigenetic landscape, primarily characterized by DNA methylation and histone modifications, which dictates their specialized identity and function. To reprogram a somatic cell to a pluripotent state, this established epigenetic memory must be erased. DNA methylation, particularly at promoter regions, and certain histone modifications are generally associated with transcriptional silencing and present a significant barrier to the re-activation of pluripotency-associated genes.[1] Overcoming this barrier is a central challenge in regenerative medicine and drug development.
Core Mechanism: this compound as a Cofactor for Dioxygenases
This compound, the sodium salt of ascorbic acid (vitamin C), plays a pivotal role in epigenetic reprogramming by acting as an essential cofactor for a class of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[2] This enzyme superfamily includes two critical groups of epigenetic modifiers: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji-C (JmjC) domain-containing histone demethylases (JHDMs).[3]
Ascorbate is thought to enhance the catalytic activity of these enzymes by maintaining the iron cofactor in its reduced ferrous (Fe²⁺) state, which is essential for their enzymatic function.[4] Some studies suggest that ascorbate's primary role is to recycle Fe³⁺ back to Fe²⁺, thereby potentiating TET and JmjC activity.[4]
Role in DNA Demethylation via TET Enzymes
The TET enzymes (TET1, TET2, and TET3) are responsible for initiating the process of active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized cytosine derivatives are not recognized by the maintenance DNA methyltransferase DNMT1 during DNA replication, leading to passive demethylation in subsequent cell divisions. Furthermore, 5fC and 5caC can be actively excised by the base excision repair (BER) machinery and replaced with an unmethylated cytosine.
The addition of this compound to cell culture media has been shown to promote TET activity, leading to a global increase in 5hmC levels and subsequent DNA demethylation of gene promoters, which in turn upregulates the expression of associated genes, including key pluripotency factors.
Role in Histone Demethylation via JmjC Domain-Containing Enzymes
Histone methylation is a key regulatory epigenetic mark, with methylation of specific lysine residues on histone tails being associated with either transcriptional activation or repression. The JmjC domain-containing histone demethylases (JHDMs) are responsible for removing these methyl marks. Similar to the TET enzymes, JHDMs are 2-OGDDs that require ascorbate as a cofactor for their catalytic activity. By enhancing the activity of JHDMs, ascorbate facilitates the removal of repressive histone marks, contributing to a more open chromatin state that is permissive for gene expression and cellular reprogramming.
Quantitative Data on the Effects of this compound
The following tables summarize key quantitative findings from studies investigating the impact of this compound on epigenetic modifications and reprogramming efficiency.
Table 1: Effect of Ascorbate on Cytosine Modifications in Mouse Embryonic Stem Cells (nESCs)
| Treatment Condition | 5mC (% of total C) | 5hmC (% of total C) | Fold Change in 5mC | Fold Change in 5hmC | Reference |
| Control (72h) | 1.25 | 0.08 | - | - | |
| 50 µg/mL Ascorbate (72h) | 0.73 | 0.22 | 1.7-fold reduction | 2.8-fold increase |
Table 2: Effect of Ascorbate on Somatic Cell Nuclear Transfer (SCNT) Embryo Development
| Treatment Group | Cleavage Rate (%) | Blastocyst Rate (%) | Reference |
| Control (Bovine) | 51.8 | 27.6 | |
| Vitamin C-treated donor cells | 65.0 | 42.2 | |
| Control (Porcine) | Not specified | Significantly lower than treatment | |
| Ascorbic Acid | Not specified | Significantly increased | |
| Control (Mouse) | Not specified | Lower than treatment | |
| 100 µM Vitamin C (16h) | Not specified | Significantly increased |
Key Experimental Protocols
This section provides a summary of the methodologies used in key studies to investigate the role of this compound in epigenetic reprogramming.
Cell Culture and Ascorbate Treatment
-
Cell Lines: Mouse embryonic stem cells (ESCs), human neonatal fibroblasts, porcine fetal fibroblasts, and various other somatic cell types have been used.
-
Culture Media: Standard ESC or fibroblast culture media are typically used. For experiments investigating the direct effects of ascorbate, custom media devoid of ascorbate may be used as a baseline.
-
Ascorbate Preparation and Use: L-ascorbic acid or this compound is dissolved in water or culture medium to create a stock solution. This stock is then added to the cell culture medium at final concentrations typically ranging from 50 µM to 100 µM, or around 50 µg/mL. Media is often changed daily to replenish the ascorbate, which can be unstable in solution.
Immunofluorescence Staining for 5hmC
-
Cell Fixation: Cells are grown on coverslips, washed with PBS, and then fixed with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
DNA Denaturation: To expose the 5hmC epitope, DNA is denatured by incubating the cells in 2N HCl for 30 minutes at 37°C.
-
Neutralization: The acid is neutralized by washing with 100 mM Tris-HCl (pH 8.5).
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., PBS with 10% goat serum and 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against 5hmC (e.g., rabbit anti-5hmC) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
Mass Spectrometry for Global 5mC and 5hmC Quantification
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from cells using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: The genomic DNA is enzymatically hydrolyzed to single nucleosides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The nucleoside mixture is analyzed by LC-MS/MS. The different cytosine modifications (C, 5mC, 5hmC) are separated by liquid chromatography and then detected and quantified by mass spectrometry based on their mass-to-charge ratio.
-
Quantification: The levels of 5mC and 5hmC are expressed as a percentage of the total cytosine content.
Somatic Cell Nuclear Transfer (SCNT) with Ascorbate Treatment
-
Donor Cell Preparation: Somatic donor cells (e.g., fibroblasts) are cultured in the presence or absence of this compound for a defined period before nuclear transfer.
-
Oocyte Enucleation: The nucleus of a metaphase II (MII) oocyte is removed.
-
Nuclear Transfer: A single donor cell is injected into the perivitelline space of the enucleated oocyte.
-
Fusion and Activation: An electrical pulse is used to fuse the donor cell with the oocyte. The reconstructed embryo is then chemically activated to initiate development.
-
Embryo Culture: The SCNT embryos are cultured in vitro, sometimes with ascorbate included in the culture medium, and their development to the blastocyst stage is monitored.
Visualizing the Pathways and Processes
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Molecular pathway of this compound in epigenetic reprogramming.
Caption: General experimental workflow for studying ascorbate's effects.
Conclusion and Future Directions
This compound has been firmly established as a key small molecule for enhancing epigenetic reprogramming. Its role as a cofactor for TET and JmjC enzymes provides a direct mechanistic link between this simple nutrient and the complex machinery of the epigenome. For researchers in basic science and drug development, leveraging this compound offers a cost-effective and efficient method to improve the generation of iPSCs and the success rates of SCNT.
Future research will likely focus on elucidating the precise interplay between ascorbate and other signaling pathways involved in pluripotency, optimizing its use in combination with other small molecules, and exploring its therapeutic potential in contexts beyond cellular reprogramming, such as in the treatment of cancers characterized by epigenetic dysregulation. The continued study of this compound's role in epigenetics promises to yield further insights into the fundamental mechanisms of cellular identity and plasticity.
References
Preliminary Studies of Sodium Ascorbate in Cancer Cell Lines: A Technical Guide
Introduction: Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), has garnered significant interest in oncology research for its potential as a therapeutic agent. At pharmacological concentrations, typically achievable through intravenous administration, this compound has been shown to exhibit selective cytotoxic effects against a variety of cancer cell lines in vitro. This pro-oxidant activity, in contrast to its well-known antioxidant properties at physiological concentrations, is primarily mediated by the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid, leading to oxidative stress and subsequent cancer cell death. This technical guide provides an in-depth overview of preliminary in vitro studies on this compound, focusing on its effects on cancer cell lines, the signaling pathways involved, and detailed experimental protocols for researchers in the field.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC₅₀ values of this compound in various cancer cell lines as reported in the scientific literature. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and cell density.
| Cell Line Category | Cell Line | IC₅₀ (mM) - Normoxia | IC₅₀ (mM) - Hypoxia | Reference |
| Leukaemia | Various (n=6) | 0.6 ± 0.7 | 1.2 ± 1.3 | [1] |
| Breast Cancer | Various (n=6) | 2.4 ± 1.7 | 6.8 ± 5.4 | [1] |
| Glioblastoma | Various (n=6) | 3.0 ± 1.3 | 8.8 ± 0.8 | [1] |
| Melanoma | Various (n=9) | 3.1 ± 2.8 | 9.7 ± 9.7 | [1] |
| Colon Cancer | Various (n=7) | 3.7 ± 3.8 | 8.6 ± 5.6 | [1] |
| Ovarian Cancer | Various (n=7) | 3.7 ± 3.2 | 7.9 ± 7.5 | |
| Renal Cancer | Various (n=8) | 5.2 ± 3.1 | 12.8 ± 5.0 | |
| Lung Cancer | Various (n=9) | 5.9 ± 3.6 | 12.2 ± 8.0 | |
| Prostate Cancer | Various (n=2) | 13.2 ± 11.1 | 22.9 ± 17.5 | |
| Neuroblastoma | SH-SY5Y | 0.13 - 0.45 | Not Reported | |
| Myeloid Cell Lines | HL60, U937, NB4, etc. | ~3 | Not Reported | |
| Non-Small Cell Lung Cancer | H23, H292, H460 | > 10 (as P-AscH⁻) | Not Reported |
Table 1: IC₅₀ values of this compound in various cancer cell lines under normoxic and hypoxic conditions. Data are presented as mean ± standard deviation where available.
| Cell Line | This compound Concentration | Incubation Time | Effect | Reference |
| Human Malignant Melanoma A375.S2 | Dose-dependent | Not Specified | Induction of cell cycle arrest and apoptosis. | |
| Neuroblastoma Cell Lines | 0.5 mM - 3 mM | 24 hours | Dose- and time-dependent induction of apoptosis. | |
| Hepatocellular Carcinoma (HepG2) | Not Specified | Not Specified | Selective cytotoxic activity via direct activation of the apoptotic pathway. | |
| Human Myeloid Cell Lines | 0.5 mM - 7 mM | Not Specified | High sensitivity to cytotoxic, pro-oxidant effects. | |
| Breast Cancer (MDA-MB231, MCF-7) | 250 µM - 500 µM | 4 - 6 hours | Accumulation of ascorbate. |
Table 2: Summary of various experimental observations of this compound on different cancer cell lines.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of this compound involves the modulation of several key signaling pathways. The primary mechanism is the generation of extracellular H₂O₂, which induces oxidative stress selectively in cancer cells due to their often-compromised antioxidant defense systems.
Oxidative Stress and Apoptosis Induction
High concentrations of this compound lead to the production of H₂O₂, which can diffuse into cancer cells and induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: this compound induces apoptosis via oxidative stress.
Interference with Iron Metabolism
This compound has been shown to down-regulate the expression of the transferrin receptor (TfR), leading to a depletion of intracellular iron. This is particularly effective in cancer cells, which often have an increased requirement for iron to support their rapid proliferation. The disruption of iron homeostasis contributes to the induction of apoptosis.
Caption: this compound's interference with iron metabolism.
Modulation of Hypoxia-Inducible Factor (HIF-1α)
Under hypoxic conditions, often found in solid tumors, cancer cells can become more resistant to this compound-induced cytotoxicity. This resistance is dependent on HIF-1α signaling. This compound treatment can, however, reduce the expression of GLUT-1, a downstream target of HIF-1α, potentially counteracting this resistance to some extent.
Caption: Interplay between this compound and HIF-1α signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the in vitro evaluation of this compound's effects on cancer cell lines.
Cell Culture and Passaging
Aseptic techniques are paramount for successful cell culture. The following is a general protocol for maintaining and passaging adherent cancer cell lines.
-
Materials:
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA solution (e.g., 0.25%).
-
Cell culture flasks or plates.
-
Incubator (37°C, 5% CO₂).
-
-
Protocol:
-
Warm all reagents to 37°C in a water bath.
-
Examine cells under a microscope to assess confluency (typically passage at 70-90% confluency).
-
Aspirate the old medium from the culture vessel.
-
Gently wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete medium.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into new culture vessels at the desired density.
-
Preparation of this compound Solutions
This compound solutions should be prepared fresh for each experiment due to their instability in solution.
-
Materials:
-
This compound powder.
-
Sterile, deionized water or PBS.
-
Sterile filters (0.22 µm).
-
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile container.
-
Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations for treating the cells.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
-
-
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
References
Foundational Research on Sodium Ascorbate and the Immune Response: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium ascorbate, a salt of ascorbic acid (vitamin C), is an essential micronutrient with pleiotropic roles in the immune system. Its functions extend beyond its well-known antioxidant capabilities to encompass roles as a critical cofactor for numerous biosynthetic and gene regulatory enzymes. This technical guide synthesizes foundational research on the multifaceted interactions between this compound and the immune response. It details the underlying mechanisms of action, summarizes key quantitative data from in-vitro, in-vivo, and clinical studies, and provides an overview of experimental protocols. The guide also visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's immunomodulatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Vitamin C is a vital nutrient for humans, contributing to immune defense by bolstering various cellular functions of both the innate and adaptive immune systems.[1] It supports epithelial barrier function against pathogens and enhances the oxidant-scavenging activity of the skin.[1] Immune cells, such as phagocytes and T-cells, accumulate high concentrations of vitamin C, which can enhance their functions, including chemotaxis, phagocytosis, and microbial killing.[1] This guide focuses on this compound, a common form of vitamin C used in research and clinical settings, and its foundational role in modulating the immune response.
Mechanisms of Action
This compound's influence on the immune system is multifaceted, stemming from its properties as a potent antioxidant and an essential enzyme cofactor.[1][2]
-
Antioxidant Properties: Ascorbate protects immune cells from oxidative damage by neutralizing reactive oxygen species (ROS) generated during inflammatory responses and phagocytosis. This protective role helps maintain the integrity and function of immune cells.
-
Enzyme Cofactor: Ascorbate is a cofactor for a family of Fe- or Cu-containing oxygenases that regulate cell metabolism, epigenetics, and signaling pathways. This includes enzymes that control the hypoxic response (HIF hydroxylases) and DNA and histone demethylases (TET enzymes and Jumonji C domain-containing histone demethylases), which are crucial for immune cell differentiation and function.
Effects on the Innate Immune System
The innate immune system is the body's first line of defense. This compound significantly impacts the function of its key cellular components.
Neutrophils
Neutrophils are phagocytic cells that are among the first responders to infection. Vitamin C stimulates their migration to the site of infection, enhances their ability to engulf and kill pathogens, and is necessary for the clearance of spent neutrophils, which helps to reduce tissue damage.
-
Chemotaxis and Motility: Studies have shown that ascorbate can enhance neutrophil chemotaxis. For instance, incubating neutrophils from patients with impaired motility with this compound in vitro has been observed to improve their migration.
-
Phagocytosis and Oxidant Generation: Vitamin C accumulates in neutrophils and enhances their phagocytic capacity and the generation of reactive oxygen species necessary for microbial killing. In vitro treatment of neutrophils with ascorbate has been shown to increase ROS production.
-
Neutrophil Extracellular Traps (NETs): Ascorbate has been found to modulate the formation of NETs. In ascorbate-deficient mice, NETosis was increased, while in vitro treatment of human neutrophils with ascorbate resulted in a decrease in phorbol ester-induced NETosis.
Macrophages
Macrophages are versatile immune cells involved in phagocytosis, antigen presentation, and cytokine production.
-
Phagocytosis and Oxidant Protection: Macrophages maintain high intracellular concentrations of ascorbate, which protects them from the oxidative stress generated during phagocytosis. Studies on murine peritoneal macrophages have shown that ascorbate loading can prevent the loss of alpha-tocopherol and reduce ROS during phagocytosis.
-
Differentiation and Function: Ascorbate appears to play a role in the differentiation of monocytes into macrophages. It also has anti-inflammatory effects, with in vitro studies showing that ascorbate can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Natural Killer (NK) Cells
NK cells are crucial for recognizing and killing virus-infected cells and tumor cells.
-
Proliferation and Function: Ascorbate treatment has been shown to increase the proliferation of NK cells and promote the expansion and differentiation of NK progenitors in culture without impairing their cytotoxic capacity. In a human study, individuals who received ascorbate showed a significant enhancement in NK cell function.
Effects on the Adaptive Immune System
The adaptive immune system provides a more specific and long-lasting immune response. This compound also plays a role in modulating its key players.
T-Lymphocytes (T-Cells)
T-cells are central to the adaptive immune response, involved in cell-mediated immunity.
-
Maturation and Differentiation: Ascorbate is vital for T-cell development and maturation. In vitro studies have demonstrated that ascorbate enhances T-cell maturation and the selection of functional T-cell receptors. It can also polarize T-helper cells towards a Th1 phenotype.
-
Proliferation: The effect of ascorbate on T-cell proliferation appears to be dose-dependent. While lower concentrations have little effect, higher concentrations have been shown to decrease both viability and proliferation in vitro.
B-Lymphocytes (B-Cells)
B-cells are responsible for humoral immunity through the production of antibodies. The role of vitamin C in B-cell function is less defined, but it has been suggested to enhance their differentiation and proliferation, likely through its gene-regulating effects.
Signaling Pathways Modulated by this compound
This compound influences key signaling pathways that regulate inflammation and the immune response.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of pro-inflammatory gene expression. Studies have shown that this compound can modulate NF-κB activation. For example, in a study on hepatocellular carcinoma, this compound treatment reduced the gene expression of NF-κB and the protein expression of the pro-inflammatory cytokine TNF-α.
References
An In-depth Technical Guide to the Cytotoxic Effects of Sodium Ascorbate on Malignant Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive examination of the mechanisms through which pharmacological concentrations of sodium ascorbate exert selective cytotoxic effects on malignant cells. It details the pro-oxidant activity, subsequent intracellular signaling cascades, and impact on cellular metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Dual Nature of Ascorbate in Oncology
Vitamin C, in its salt form as this compound, is an essential nutrient recognized for its antioxidant properties at physiological concentrations (40-80 μM).[1][2] However, a renewed interest in its application for cancer therapy has emerged from the discovery that pharmacological concentrations (achievable via intravenous administration) exert a selective, pro-oxidant effect against malignant cells.[3][4][5] Oral administration is insufficient to reach these therapeutic levels due to tight pharmacokinetic control. Intravenous infusions, however, can elevate plasma ascorbate concentrations to the millimolar range (1-20 mM), transforming its biochemical role from an antioxidant to a pro-drug that selectively targets cancer cells while leaving normal cells unharmed.
This guide explores the core mechanisms of this selective cytotoxicity, focusing on the generation of hydrogen peroxide, the induction of oxidative stress, subsequent energy crisis, and the triggering of multiple cell death pathways.
Core Mechanism of Action: A Pro-oxidant Attack
The primary mechanism for ascorbate's anti-cancer activity at high concentrations is its role as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent oxidative stress that overwhelms the weaker antioxidant defenses of many cancer cells.
Extracellular Hydrogen Peroxide Formation
Pharmacological ascorbate acts as a pro-drug to deliver H₂O₂ to tissues. In the tumor microenvironment, which is rich in redox-active metal ions like iron, ascorbate reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This ferrous iron then reacts with molecular oxygen in a Fenton-type reaction to produce a superoxide radical (O₂⁻), which subsequently dismutates to form H₂O₂. This process generates a sustained flux of H₂O₂ in the interstitial fluid of tumors.
Selective Cytotoxicity: Exploiting Cancer's Vulnerability
The selective toxicity of ascorbate is rooted in the intrinsic differences between cancer and normal cells.
-
Deficient Antioxidant Systems: Many tumor cells exhibit lower levels of antioxidant enzymes such as catalase and glutathione peroxidase compared to normal cells. This deficiency prevents them from effectively neutralizing the high influx of H₂O₂.
-
Increased Iron Levels: Cancer cells often have a higher concentration of labile iron, which further fuels the Fenton reaction and H₂O₂ production.
This differential capacity to manage oxidative stress allows H₂O₂ to accumulate to toxic levels in cancer cells, while normal cells efficiently decompose it, remaining unharmed.
Intracellular Consequences of Oxidative Stress
Once H₂O₂ diffuses into the malignant cell, it triggers a cascade of cytotoxic events:
-
DNA Damage and PARP Activation: The increase in intracellular reactive oxygen species (ROS) leads to significant DNA damage. This damage activates poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Overactivation of PARP consumes large amounts of its substrate, NAD⁺, a critical cofactor for glycolysis.
-
Energy Crisis (ATP Depletion): The depletion of NAD⁺ disrupts glycolysis, a pathway that cancer cells heavily rely on for energy (the Warburg effect). This sharp disruption in glycolysis, combined with mitochondrial dysfunction, leads to a rapid and severe depletion of intracellular ATP, culminating in an "energetic catastrophe" and cell death.
-
Induction of Cell Death Pathways: Ascorbate-induced cytotoxicity manifests through multiple forms of programmed cell death.
-
Apoptosis: In many cancer cell lines, including melanoma and cervical cancer, ascorbate induces apoptosis characterized by cell cycle arrest, loss of mitochondrial membrane potential, and the activation of caspases.
-
Autophagy: In pancreatic cancer cells, ascorbate has been shown to induce a caspase-independent cell death associated with the hallmarks of autophagy.
-
Ferroptosis: The iron-dependent nature of ascorbate's pro-oxidant effect suggests the involvement of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.
-
Interference with Iron Metabolism
In specific cancer types like melanoma and neuroblastoma, a distinct mechanism has been identified where this compound down-regulates the expression of the transferrin receptor (TfR). This action impedes the uptake of iron, a critical nutrient for rapidly proliferating cells. The resulting intracellular iron depletion is a primary trigger for apoptosis in these cell lines. This effect can be reversed by the addition of an iron donor, confirming the central role of iron homeostasis in this pathway.
Quantitative Data on Cytotoxic Effects
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro)
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (hours) | Citation |
| DU-145 | Prostate Cancer | ~2.5 | Not Specified | |
| PC-3 | Prostate Cancer | ~3.0 | Not Specified | |
| LNCaP | Prostate Cancer | ~1.9 | Not Specified | |
| MIA PaCa-2 | Pancreatic Cancer | < 20 | 1 | |
| AsPC-1 | Pancreatic Cancer | < 20 | 1 | |
| A375.S2 | Malignant Melanoma | Not Specified (Dose-dependent effects observed) | 24 | |
| Various Neuroblastoma Lines | Neuroblastoma | < 2.0 | 24 | |
| Multiple Cancer Lines | Various | < 10 (for 75% of lines tested) | 2 |
Table 2: Induction of Apoptosis by this compound (Data represents the percentage of cells undergoing apoptosis as measured by flow cytometry after treatment)
| Cell Line | Cancer Type | Ascorbate Concentration (mM) | Apoptotic Cells (%) | Exposure Time (hours) | Citation |
| HeLa | Cervical Cancer | 5 | Significant increase vs. control | 40 | |
| HeLa | Cervical Cancer | 10 | Significant increase vs. control | 40 | |
| Neuroblastoma Lines | Neuroblastoma | 0.5 - 3.0 | Dose-dependent increase in sub-G1 phase | 6 & 24 | |
| A375.S2 | Malignant Melanoma | Not Specified | Dose-dependent increase | Not Specified |
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
The following are standardized protocols for key assays used to investigate the cytotoxic effects of this compound.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of ascorbate solution. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Quantification: Annexin V/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Collection: Following treatment with this compound, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and semi-quantify specific proteins in a sample, allowing for the analysis of key players in cell death pathways (e.g., p53, p21, caspases).
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
Bradford or BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets on ice using RIPA buffer. Centrifuge at high speed (e.g., 14,000 g for 15 min at 4°C) to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with SDS loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load samples into the wells of a polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle rocking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., β-actin) to determine changes in protein expression.
Conclusion and Future Directions
Pharmacological this compound demonstrates significant and selective cytotoxic activity against a wide range of malignant cells. Its primary mechanism involves acting as a pro-drug to generate a high flux of extracellular hydrogen peroxide, which overwhelms the diminished antioxidant defenses of cancer cells. This leads to severe oxidative stress, DNA damage, ATP depletion, and ultimately, cell death through apoptosis, autophagy, or other pathways. Furthermore, in certain cancers, ascorbate can disrupt essential metabolic processes like iron uptake.
The data strongly support the potential of intravenous ascorbate as a therapeutic agent. Future research should continue to focus on identifying predictive biomarkers for sensitivity, optimizing dosing strategies, and exploring synergistic combinations with conventional chemotherapies and radiation to enhance therapeutic efficacy and reduce toxicity.
References
- 1. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 2. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akesisoncology.com [akesisoncology.com]
Initial Investigations of Sodium Ascorbate for COVID-19 Research: A Technical Guide
Executive Summary: The emergence of the COVID-19 pandemic prompted a global search for effective therapeutic agents. Sodium ascorbate (a form of vitamin C) garnered significant interest due to its well-documented antioxidant, anti-inflammatory, and immunomodulatory properties. The theoretical rationale centered on its potential to mitigate the severe inflammation, cytokine storm, and oxidative stress characteristic of severe SARS-CoV-2 infection. Initial in-vitro models, observational studies, and randomized controlled trials (RCTs) were rapidly initiated to investigate this potential. However, the collective evidence remains inconclusive. While some studies suggested benefits in specific patient populations or for certain endpoints, larger meta-analyses have generally not found significant improvements in critical outcomes like mortality or hospital length of stay. This technical guide synthesizes the data from these initial investigations, details the experimental protocols employed, and visualizes the key mechanisms and workflows to provide a comprehensive overview for researchers and drug development professionals.
Proposed Mechanisms of Action
Vitamin C is a crucial cofactor in numerous physiological reactions and a potent antioxidant. In the context of a viral infection like COVID-19, its proposed therapeutic actions are multifaceted, primarily targeting the host's inflammatory response.
-
Antioxidant Effects: Severe COVID-19 is associated with a surge in reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Ascorbate is a powerful antioxidant that can directly neutralize ROS, protecting host cells, particularly endothelial and alveolar cells in the lungs.[1][2]
-
Anti-inflammatory and Immunomodulatory Effects: A key driver of COVID-19 severity is the "cytokine storm," an excessive release of pro-inflammatory cytokines.[3][4] Vitamin C has been shown to modulate this response by:
-
Suppressing NF-κB: It can inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a primary regulator of genes encoding for pro-inflammatory cytokines like IL-6 and TNF-α.[2]
-
Enhancing Immune Cell Function: It supports the function of immune cells, including lymphocytes and phagocytes, and promotes interferon production, which has antiviral properties.
-
Protecting Endothelium: By reducing inflammation and oxidative stress, it helps maintain the integrity of the vascular endothelium, which is often damaged in severe COVID-19.
-
-
Antiviral Effects: While less established in vivo for SARS-CoV-2, some in-vitro studies have suggested that high concentrations of vitamin C can inactivate various viruses, potentially through the oxidation of viral nucleic acids or inhibition of viral replication.
The following diagram illustrates the proposed signaling pathways through which this compound may exert its effects in COVID-19.
Summary of Clinical Investigation Data
The clinical evidence for this compound in COVID-19 is mixed, with significant heterogeneity across studies. Meta-analyses, which pool data from multiple trials, have generally shown no statistically significant benefit for major outcomes, though some individual trials and subgroup analyses have suggested potential positive effects.
Data from Meta-Analyses & Systematic Reviews
Meta-analyses provide the highest level of evidence by combining results from multiple studies. The findings for vitamin C in COVID-19 have been inconsistent, often showing no overall benefit.
| Study / Source | Number of Studies (Patients) | Key Findings |
| Xu et al. (2024) | 11 RCTs | No significant reduction in in-hospital mortality (RR = 0.85, 95% CI: 0.62–1.17) or length of ICU stay. |
| Examine.com Meta-analysis (2022) | 19 studies (10 RCTs, 9 Obs.) (2,754) | No overall association with in-hospital mortality, but reduced odds in RCTs subgroup. Associated with 52% lower odds of 1-month mortality. ICU stay was 2 days longer in the vitamin C group. |
| Rawat et al. (2021) | 6 RCTs (572) | Did not reduce mortality (RR 0.73, 95% CI 0.42 to 1.27), ICU length of stay, hospital length of stay, or need for invasive mechanical ventilation. |
| Patel et al. (2022) | 11 studies (1,807) | In critically ill patients, vitamin C administration was not associated with lower mortality compared to standard-of-care alone (RR 0.85, 95% CI 0.57–1.26). |
| Olczak-Pruc et al. (2022) | 19 trials | In RCTs, vitamin C was associated with a significant reduction in in-hospital mortality (23.9% vs. 35.8%; OR = 0.44). ICU length of stay was longer in the vitamin C group. |
Data from Selected Individual Clinical Trials
Individual trials provide the foundational data for meta-analyses and can reveal signals of efficacy that may be diluted in larger pooled analyses.
| Trial / First Author | Study Design | N | Patient Population | Dosage & Route | Key Outcomes & Results |
| Zhang J et al. (2021) | Pilot RCT | 56 | Critically ill, on mech. vent. | 24 g/day IV for 7 days | Primary endpoint (IMV-free days) not met. Showed potential improvement in oxygenation (P/F ratio). ICU mortality was 22% in the ascorbate group vs. 38% in the placebo group. |
| Siahkali S et al. (2021) | Open-label RCT | 60 | Severe COVID-19 | 6 g/day IV for 5 days | No difference in ICU stay, intubation, or mortality. The vitamin C group had lower body temperature and higher oxygen saturation on day 3. |
| Kumari P et al. (2020) | Open-label RCT | 150 | Severe COVID-19 | 50 mg/kg/day IV | The intervention group became symptom-free earlier (7.1 vs. 9.3 days) and had significantly improved inflammatory markers (CRP, ferritin, D-dimer) and oxygen saturation. |
| Hiedra R et al. (2020) | Case Series | 17 | Hospitalized, positive for SARS-CoV-2 | 1 g IV every 8h for 3 days | Significant decrease in inflammatory markers (ferritin and D-dimer) and a trend toward decreasing FiO₂ requirements after administration. |
Experimental Protocols and Methodologies
The methodologies across trials varied, which is a major contributor to the heterogeneous results. However, a general protocol for a randomized controlled trial can be outlined.
Subject Enrollment and Randomization
-
Inclusion Criteria: Typically included adults (≥18 years) with RT-PCR confirmed SARS-CoV-2 infection, requiring hospitalization. Many trials focused on specific cohorts, such as patients with moderate-to-severe disease, those requiring supplemental oxygen, or those admitted to the ICU.
-
Exclusion Criteria: Common exclusions were a known allergy to ascorbic acid, glucose-6-phosphate dehydrogenase (G6PD) deficiency (due to risk of hemolysis with high-dose vitamin C), end-stage renal disease, or pregnancy.
-
Randomization: Patients were typically randomized in a 1:1 ratio to either the intervention group or the control group. Blinding (double-blind where possible) was used to minimize bias.
Intervention and Control
-
Intervention Arm: Received high-dose intravenous this compound plus the institutional standard of care (SoC). Dosages were highly variable, ranging from 3 g/day to 24 g/day , often administered in divided doses over a period of 4 to 10 days.
-
Control Arm: Received a placebo (e.g., sterile water or normal saline in a visually identical infusion bag) plus SoC. SoC evolved over the pandemic but often included antivirals, corticosteroids (like dexamethasone), and anticoagulants.
Outcome Measures
-
Primary Endpoints: Frequently focused on critical outcomes such as 28-day mortality, in-hospital mortality, or ventilator-free days within 28 days.
-
Secondary Endpoints: A broad range of secondary outcomes were measured, including:
-
Clinical Status: Improvement on ordinal scales (e.g., WHO Clinical Progression Scale), Sequential Organ Failure Assessment (SOFA) score.
-
Duration: Length of ICU and hospital stay, duration of mechanical ventilation.
-
Oxygenation: PaO₂/FiO₂ ratio, oxygen saturation, need for respiratory support.
-
Biomarkers: Levels of inflammatory markers such as C-reactive protein (CRP), IL-6, D-dimer, and ferritin.
-
Safety: Incidence of adverse events, particularly renal events like acute kidney injury.
-
The diagram below illustrates a typical workflow for such a clinical trial.
Discussion and Future Directions
The initial wave of research into this compound for COVID-19 has yielded conflicting and largely inconclusive results. While the strong biological rationale remains, the translation to definitive clinical benefit has not been established.
Key Limitations of Initial Investigations:
-
Heterogeneity: Wide variations in patient populations (moderate vs. severe vs. critical), ascorbate dosage, route of administration (IV vs. oral), and duration of treatment make direct comparisons difficult.
-
Standard of Care: The background "standard of care" for COVID-19 changed dramatically over the course of the pandemic, confounding the results of trials conducted at different times.
-
Timing of Intervention: It is hypothesized that ascorbate may be more effective if administered early in the disease course before irreversible organ damage occurs. Many trials enrolled patients late into their hospital stay.
-
Underpowered Studies: Many initial trials were small, single-center studies that lacked the statistical power to detect modest but clinically meaningful effects.
Future Directions for Research: For future investigations to provide clarity, they should be designed as large, multicenter, randomized, placebo-controlled trials with standardized protocols. Key areas of focus should include:
-
Optimal Dosing and Timing: Determining the most effective dose and the critical window for administration.
-
Patient Stratification: Identifying specific patient phenotypes (e.g., those with documented vitamin C deficiency or extremely high inflammatory markers) who may be more likely to benefit.
-
Core Outcome Sets: Utilizing standardized primary and secondary endpoints to allow for more effective comparison and future meta-analysis.
Conclusion
References
- 1. The Effects of Vitamin C on the Multiple Pathophysiological Stages of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intravenous high-dose vitamin C for the treatment of severe COVID-19: study protocol for a multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interplay between inflammatory pathways and COVID-19: A critical review on pathogenesis and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Role of Sodium Ascorbate as a Versatile Reducing Agent in Modern Organic Chemistry
For Immediate Release
Sodium ascorbate, the sodium salt of Vitamin C, is emerging as a powerful and versatile reducing agent in organic chemistry, offering a cost-effective, non-toxic, and environmentally friendly alternative to traditional reagents. This in-depth technical guide explores the core applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility in key organic transformations, complete with detailed experimental protocols and quantitative data.
Core Applications and Mechanisms
This compound's primary role as a reducing agent stems from its ability to donate electrons, thereby reducing other chemical species. This property is harnessed in a variety of organic reactions, most notably in the in situ reduction of copper(II) to the catalytically active copper(I) species. This is a cornerstone of the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, a cornerstone of modern chemical biology and drug discovery.[1][2][3][4][5]
Beyond its pivotal role in click chemistry, this compound is finding increasing application in a range of other reductive transformations, including:
-
Reduction of Azides to Amines: In conjunction with a copper catalyst, this compound can efficiently reduce organic azides to their corresponding primary amines, a fundamental transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
-
Reductive Dehalogenation: this compound can be employed in the removal of halogen atoms from organic molecules, a process crucial for the synthesis of fine chemicals and the remediation of halogenated pollutants.
-
Photocatalytic Reactions: As a sacrificial electron donor, this compound is instrumental in visible-light-induced organic reactions. It regenerates the photocatalyst, enabling a wide array of transformations, including the synthesis of valuable heterocyclic scaffolds like tetrahydroquinolines.
-
Reductive Pinacol Coupling: In mechanophotocatalysis, this compound serves as a sustainable sacrificial reductant for the net reductive pinacol coupling of aldehydes and ketones to form 1,2-diols.
-
Atom Transfer Radical Polymerization (ATRP): this compound can be used to control the oxidation state of the copper catalyst in ATRP, a powerful technique for creating well-defined polymers.
Quantitative Data Summary
The efficacy of this compound as a reducing agent is demonstrated by the high yields and mild reaction conditions reported in the literature. The following tables summarize quantitative data for key reactions.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | CuSO₄·5H₂O, this compound | t-BuOH/H₂O (1:1) | 8 | 95 | |
| 2 | 1-Octyne | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, this compound | DMF/H₂O | RT | 92 | |
| 3 | Propargyl alcohol | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, this compound | DMF/H₂O | RT | 88 | |
| 4 | Ethyl propiolate | 3-(4-Azolophenyl) acrylic acid | CuI, this compound | CH₃CN/H₂O (9:1) | 2 | 90 | |
| 5 | Various terminal alkynes | Various organic halides + NaN₃ | CuSO₄·5H₂O, this compound | DMF/H₂O | RT | 85-95 |
Table 2: Reductive Pinacol Coupling of Aromatic Aldehydes via Mechanophotocatalysis
| Entry | Substrate | Photocatalyst | Additive | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | [Ir(ppy)₂(dtbbpy)]PF₆ | This compound | 3 | 63 ± 2 | |
| 2 | 4-Methoxybenzaldehyde | [Ir(ppy)₂(dtbbpy)]PF₆ | This compound | 3 | 75 | |
| 3 | 4-Chlorobenzaldehyde | [Ir(ppy)₂(dtbbpy)]PF₆ | This compound | 3 | 55 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the adoption of this compound in laboratory settings.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of this compound (0.2 equiv) and an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv).
-
Reaction Initiation: Add the this compound solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Reduction of Azides to Amines
-
Reaction Setup: To a solution of the azide (1.0 equiv) in a 9:1 mixture of methanol and trifluoroethanol (TFE), add the copper catalyst (e.g., a copper(II) complex, 1 mol%).
-
Addition of Reducing Agent: Add this compound (1.0 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 60 minutes.
-
Analysis: Monitor the conversion of the azide to the amine by ¹H NMR spectroscopy of the crude reaction mixture. An increase in the concentration of this compound can lead to higher conversions.
Signaling Pathways and Experimental Workflows
The utility of this compound can be visualized through diagrams of reaction mechanisms and experimental workflows.
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
Caption: Role of this compound in a visible-light photocatalytic cycle.
Conclusion
This compound is a highly effective, versatile, and sustainable reducing agent with a broad and expanding range of applications in organic synthesis. Its low cost, ready availability, and benign environmental profile make it an attractive choice for both academic research and industrial processes. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to confidently incorporate this compound into their synthetic strategies, fostering the development of greener and more efficient chemical transformations.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for Sodium Ascorbate in Cell Culture Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, a salt of ascorbic acid (Vitamin C), is a vital supplement in cell culture, playing a crucial role as an antioxidant and a cofactor for numerous enzymes. Its application in vitro, however, requires careful consideration due to its inherent instability in culture media. These application notes provide detailed protocols for the effective use of this compound in cell culture, including its impact on cell viability, proliferation, and differentiation.
Ascorbate is actively taken up by cells through sodium-dependent vitamin C transporters (SVCTs).[1] In vivo, cellular concentrations of ascorbate are typically in the 1–5 mM range, with some specialized cells, like neurons and hematopoietic stem cells, exhibiting even higher concentrations.[1] Standard cell culture media, however, often contain negligible amounts of ascorbate, leading to a state of deficiency that can render cells hypersensitive to oxidative stress.[1] Supplementation is therefore critical for maintaining a more physiologically relevant cellular environment.
Stability and Preparation of this compound Solutions
A primary challenge in using this compound is its rapid oxidation in aqueous solutions, particularly in the oxygen-rich environment of a cell culture incubator. The half-life of ascorbate in some media can be as short as 1.5 hours.[2] To mitigate this, several strategies are employed:
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment.
-
Stable Derivatives: Utilize more stable derivatives like ascorbate-2-phosphate (Asc-2P), which releases ascorbate intracellularly following dephosphorylation.[2]
-
Combined Use: A mixture of ascorbate and ascorbate-2-phosphate can provide a more constant concentration of ascorbate in the culture medium. For instance, a combination of 0.25 mmol/L ascorbate and 0.45 mmol/L ascorbate-2-phosphate has been shown to maintain a stable ascorbate concentration.
-
Catalase Addition: To prevent cytotoxicity induced by hydrogen peroxide (H₂O₂), a byproduct of ascorbate oxidation, catalase (e.g., 20 µg/mL) can be added to the culture medium.
Preparation of a 100 mM this compound Stock Solution
-
Weigh out 1.98 g of this compound powder.
-
Dissolve in 100 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS).
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Effects on Cell Viability and Proliferation
This compound exhibits a dose-dependent effect on cell viability and proliferation. At lower, physiological concentrations, it generally promotes cell growth and protects against oxidative stress. Conversely, at higher, pharmacological concentrations, it can be cytotoxic to certain cell types, particularly cancer cells.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Concentration | Effect | Reference |
| Human Fibroblasts | 0.25 mmol/L Ascorbate + 0.45 mmol/L Asc-2P | Stimulated cell growth | |
| Human Adipose-Derived Stem Cells (ADSCs) | 30 mg/ml | Promoted cell proliferation | |
| MDA-MB-231 (Breast Cancer) | 500 µM and above | Cytotoxic | |
| MCF-7 (Breast Cancer) | 1 mM | Cytotoxic | |
| Neuroblastoma Cell Lines | 0.5 mM - 3 mM | Dose- and time-dependent induction of apoptosis | |
| Human Myeloid Cell Lines | ~3 mM (LC50) | Cytotoxic | |
| Murine Melanoma (BL6) | up to 200 µg/ml | Inhibited in vitro growth | |
| Mouse Neuroblastoma (NB) | Non-lethal concentrations | Potentiated the growth-inhibitory effect of 5-fluorouracil, x-irradiation, and bleomycin |
Protocol for Assessing Cell Viability using WST-1 Assay
This protocol is adapted from a study investigating the effect of ascorbate on prostate carcinoma cells.
-
Cell Seeding: Seed cells (e.g., DU-145 prostate cancer cells) in a 96-well plate at a density of 4 x 10³ cells/well.
-
Pre-treatment (Optional): The following day, pre-treat cells with 0, 1, or 2 mM this compound in serum-free medium for 24 hours.
-
Treatment: Replace the medium with complete medium containing the desired concentrations of this compound or other cytotoxic agents.
-
Incubation: Incubate for 48–72 hours.
-
WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Role in Stem Cell Differentiation
This compound is a well-established supplement in protocols for the differentiation of stem cells into various lineages, including adipocytes, cardiac myocytes, and mesenchymal stromal cells. Its role is often attributed to its function as a cofactor for enzymes involved in collagen synthesis and epigenetic modifications.
Table 2: this compound in Stem Cell Differentiation Protocols
| Stem Cell Type | Differentiated Lineage | Concentration | Effect | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Adipocytes | Not specified, added to differentiation cocktail | Enhanced differentiation | |
| Embryonic Stem Cells (ESCs) | Cardiac Myocytes | Not specified, identified through screening | Induced cardiac differentiation | |
| Human Pluripotent Stem Cells (hPSCs) | Mesenchymal Stromal Cells (MSCs) | 500 µg/mL | Promoted specification and long-term self-renewal | |
| Human Subcutaneous Adipose Tissue-Derived MSCs | - (Proliferation Study) | 250 µM | Promoted significant growth and increased expression of pluripotency markers Oct4 and SOX2 |
Protocol for Adipocyte Differentiation of Mouse Embryonic Stem Cells
This protocol is a generalized representation based on a study demonstrating enhanced adipogenesis with ascorbic acid.
-
ESC Culture: Culture mouse embryonic stem cells (mESCs) on a feeder layer of mouse embryonic fibroblasts (MEFs) in standard ESC medium.
-
Embryoid Body (EB) Formation: To initiate differentiation, detach mESCs and culture them in suspension in hanging drops or on non-adherent plates to form embryoid bodies (EBs).
-
Adipogenic Induction: After a period of EB formation, transfer the EBs to gelatin-coated plates and culture in an adipogenic induction medium. This medium is typically a standard differentiation medium supplemented with an adipogenic cocktail which can include insulin, dexamethasone, IBMX, and This compound .
-
Maturation: Continue culture for several days to weeks, with regular medium changes, to allow for the maturation of adipocytes.
-
Analysis: Assess adipocyte differentiation by staining for lipid droplets using Oil Red O or Nile Red.
Signaling Pathways and Mechanisms of Action
This compound influences a variety of cellular signaling pathways. Its primary role is as a potent antioxidant, scavenging reactive oxygen species (ROS). However, at high concentrations, it can act as a pro-oxidant, leading to the generation of hydrogen peroxide and subsequent apoptosis in cancer cells.
Antioxidant and Pro-oxidant Mechanisms
Caption: Dual role of ascorbate in cell culture.
Apoptosis Induction in Cancer Cells
In cancer cells, particularly neuroblastoma, this compound has been shown to induce apoptosis by interfering with iron uptake. This leads to a cascade of events including the activation of caspases and a decrease in mitochondrial membrane potential.
Caption: Apoptosis induction by this compound.
Experimental Workflow: General Cell Culture Supplementation
The following diagram outlines a general workflow for supplementing cell cultures with this compound.
Caption: Workflow for this compound supplementation.
Conclusion
This compound is a critical, yet complex, supplement for cell culture. Its beneficial effects as an antioxidant and a cofactor in various cellular processes are well-documented. However, researchers must be mindful of its instability and dose-dependent effects. By following the protocols and guidelines outlined in these application notes, scientists can effectively utilize this compound to create a more physiologically relevant in vitro environment, leading to more robust and reliable experimental outcomes.
References
Application Notes and Protocols: Preparation of Sodium Ascorbate Solutions for Intravenous Administration
Introduction: Intravenous (IV) administration of sodium ascorbate is utilized in various clinical and research settings when oral administration is not feasible[1][2]. Ascorbic acid, a water-soluble vitamin, is essential for collagen synthesis and acts as a potent reducing agent in numerous biochemical reactions[1][2]. In solution, ascorbic acid and its salt, this compound, participate in a redox couple with the ascorbic free radical and dehydroascorbic acid (DHA)[1]. The preparation of sterile, stable, and pyrogen-free this compound solutions is critical for ensuring safety and efficacy in intravenous applications. These application notes provide detailed protocols, formulation data, and stability information for researchers, scientists, and drug development professionals.
Formulation and Physicochemical Properties
The formulation of this compound for intravenous use requires careful consideration of concentration, diluent, pH, and osmolarity to ensure compatibility with physiological conditions.
Recommended Formulations
This compound solutions can be prepared by dissolving this compound powder in a suitable sterile diluent or by diluting commercially available concentrated injections.
Table 1: Example Formulations for Intravenous this compound
| Component | Concentration/Amount | Diluent | Final Volume | Notes |
|---|---|---|---|---|
| This compound Crystals | 250 g | Water for Injection, q.s. | 500 mL | Creates a ~50% stock solution. |
| This compound Stock (50%) | 60 - 120 mL | Sterile Water for Injection | 500 mL | Dilution for final IV infusion. |
| This compound Powder | 30 g | Sterile Water for Injection | 1000 mL | Results in an isotonic solution. |
| This compound (Commercial) | 25 g in 50 mL | Ringer's Lactate | 250 mL | Example of a 25g infusion dilution. |
| ASCOR® (Ascorbic Acid) | 0.4 mL (200 mg) | Sterile Water for Injection | 7.5 mL | Produces an isotonic solution for infusion. |
Physicochemical Properties
The pH and osmolarity of the final solution are critical parameters for patient comfort and safety. Hypertonic solutions can cause pain and phlebitis at the injection site.
Table 2: Physicochemical Data for Intravenous this compound Solutions
| Parameter | Value/Range | Source | Notes |
|---|---|---|---|
| pH | 6.0 - 8.0 | For commercial this compound Solution Injection. | |
| 7.3 - 7.4 | For solutions prepared with Ringer's Lactate. | ||
| ~7.4 | For stock solutions made from crystals. | ||
| 5.5 - 7.0 | For this compound/ascorbic acid mixtures. | ||
| Osmolarity | Isotonic | 30 grams of this compound in 1000 mL of sterile water. | |
| ~290 mOsmol/L | 200 mg of ascorbic acid in 7.5 mL of Sterile Water for Injection. | ||
| Hypertonic | Many high-dose solutions are hypertonic; slow infusion is required. | ||
| Appearance | Clear, colorless to slightly straw/yellow | Color may deepen over time. |
| Solubility | 1 g in 3 mL water | | Freely soluble in water. |
Stability of this compound Solutions
Ascorbate in aqueous solutions is susceptible to oxidation, a process accelerated by factors such as heat, light, and the presence of metal ions. Proper storage is essential to maintain potency.
Table 3: Stability of Ascorbic Acid/Sodium Ascorbate IV Solutions
| Concentration | Diluent | Storage Temperature | Light Condition | Duration | Percent Remaining |
|---|---|---|---|---|---|
| 75 g/L | Water for Infusion | Room Temperature | Not Specified | 3 days | ~97% (1% loss per day) |
| 1.5 g/50 mL | 0.9% Saline | 4°C | Dark | 96 hours | >90% |
| 2.5 g/50 mL | 5% Dextrose (D5W) | 4°C | Dark | 96 hours | >90% |
| 1.5 g/50 mL | 0.9% Saline | Ambient | Light | 96 hours | >90% |
| 2.5 g/50 mL | 5% Dextrose (D5W) | Ambient | Light | 96 hours | >90% |
| 37-92 mg/mL | NS or D5W | 4°C | Protected from light | 14 days | >97.72% |
| 37-92 mg/mL | NS or D5W | 25°C | Not Specified | 14 days | >88.02% |
| Not Specified | Parenteral Nutrition | 4°C | Not Specified | 3 days | Stable |
| Not Specified | Parenteral Nutrition | 25°C | Not Specified | 48 hours | Unstable after 48h |
Key Stability Findings:
-
Ascorbic acid solutions are stable for at least 14 days when stored at 4°C and protected from light.
-
Refrigeration is recommended if the time from preparation to administration exceeds 12 hours.
-
The presence of transition metal ions can significantly reduce ascorbate stability.
-
For solutions stored at room temperature, visual changes may become evident after two days, even if the chemical stability remains high.
Experimental Protocols
The following protocols outline the preparation and quality control of this compound IV solutions. All procedures must be performed under strict aseptic conditions in a controlled environment, such as a laminar flow hood.
Protocol 3.1: Preparation of a 50% this compound Stock Solution
This protocol is adapted from the method described by Robert F. Cathcart III, M.D..
Materials:
-
This compound fine crystals, USP grade
-
Edetate Disodium (EDTA) injection, USP 150 mg/mL
-
Sterile Water for Injection (WFI)
-
500 mL sterile, empty IV glass bottle with rubber stopper
-
Sterile funnel and spoon
Procedure:
-
Sterilize the 500 mL IV bottle, funnel, rubber stopper, and spoon using a validated method such as steam autoclaving.
-
Aseptically place the sterile funnel into the neck of the sterile IV bottle.
-
Using the sterile spoon, add 250 g of this compound fine crystals to the bottle.
-
Add 6.6 mL of Edetate Disodium injection (150 mg/mL).
-
Add Sterile Water for Injection to bring the total volume to 500 mL (q.s. 500 cc).
-
Secure the sterile rubber stopper and seal the bottle.
-
Agitate the bottle until the crystals are fully dissolved. This compound is soluble to approximately a 50% concentration at room temperature.
-
Store the resulting stock solution at 2°C to 8°C. Refrigeration before mixing can result in a less yellow solution.
Protocol 3.2: Dilution for Final Intravenous Infusion
Materials:
-
Prepared 50% this compound stock solution (from Protocol 3.1)
-
Sterile diluent (e.g., Sterile Water for Injection, Ringer's Lactate) in an infusion bag or bottle.
-
Sterile syringe and needle
Procedure:
-
Calculate the required volume of the 50% stock solution. For example, to prepare a 30 g dose, 60 mL of the stock solution is needed.
-
Under aseptic conditions, withdraw the calculated volume of the stock solution from the stock bottle using a sterile syringe.
-
Inject the this compound solution into the final infusion container (e.g., a 500 mL bag of Ringer's Lactate). It may be necessary to first remove an equivalent volume of diluent from the bag.
-
Gently mix the infusion bag to ensure homogeneity.
-
Visually inspect the final solution for particulate matter before administration.
-
The final solution should be administered immediately or stored as per the stability data in Table 3.
Protocol 3.3: Quality Control Assays
3.3.1 Visual Inspection:
-
Procedure: Before administration, visually inspect every prepared bag against a light and dark background.
-
Acceptance Criteria: The solution must be clear and free from any visible particulate matter. It should be colorless to a pale straw/yellow color. Discard if significant discoloration or precipitates are observed.
3.3.2 pH Measurement:
-
Procedure: Aseptically withdraw a small sample of the final solution. Measure the pH using a calibrated pH meter.
-
Acceptance Criteria: The pH should typically be within the range of 6.0 to 8.0.
3.3.3 Osmolarity Calculation and Adjustment:
-
Procedure: The osmolarity of the final admixture for infusion must be calculated prior to preparation. Undiluted commercial preparations can be highly hypertonic (e.g., ASCOR® at ~5,900 mOsmol/L).
-
Acceptance Criteria: The final solution for infusion should be made isotonic (approx. 290 mOsmol/L) whenever possible to minimize vein irritation. For high-dose therapy, hypertonic solutions may be used, but the infusion rate must be slow. An isotonic solution can be made with 30 grams of this compound in 1000 mL of sterile water.
Visualizations and Workflows
Experimental Workflow: IV Solution Preparation
The following diagram illustrates the workflow for preparing a this compound IV solution from powder.
Caption: Workflow for preparing a sterile this compound IV solution.
Ascorbate Antioxidant Signaling Pathway
This diagram shows the redox cycling of ascorbate, which is central to its antioxidant function.
References
Application Notes and Protocols for Enhancing iPSC Generation with Sodium Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and slow. The addition of small molecules that can modulate the epigenetic landscape of the cells undergoing reprogramming has emerged as a powerful strategy to improve efficiency and kinetics. Among these, sodium ascorbate (a salt of Vitamin C) has been identified as a potent enhancer of iPSC generation.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to enhance iPSC reprogramming.
This compound acts as a cofactor for several key epigenetic-modifying enzymes, including the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji-C domain-containing histone demethylases (JHDMs).[2] By promoting the activity of these enzymes, this compound facilitates the removal of repressive epigenetic marks, such as DNA methylation and certain histone methylations, thereby creating a more permissive chromatin state for the activation of pluripotency-associated genes.[2]
Mechanism of Action
This compound enhances iPSC generation primarily through its role as a cofactor for Fe(II) and α-ketoglutarate-dependent dioxygenases, which include TET proteins and JHDMs.
-
TET Proteins and DNA Demethylation: TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms of methylated cytosine are intermediates in the process of active DNA demethylation. By enhancing TET activity, this compound promotes the removal of DNA methylation barriers that suppress the expression of pluripotency genes.
-
JHDMs and Histone Demethylation: JHDMs are responsible for removing repressive histone methylation marks, such as H3K9me2/3 and H3K36me2/3. This compound boosts the activity of these demethylases, leading to a more open chromatin structure at key pluripotency loci, which in turn facilitates their expression.[2]
-
Alleviation of Cellular Senescence: The reprogramming process can induce cellular senescence, which acts as a roadblock to successful iPSC generation. This compound has been shown to alleviate this senescence, further contributing to the increased efficiency of reprogramming.
Quantitative Data on Enhanced iPSC Generation
The inclusion of this compound in the reprogramming cocktail has been shown to significantly increase the efficiency of iPSC generation across different cell types and reprogramming methods. The following tables summarize the quantitative effects observed in various studies.
| Cell Type | Reprogramming Factors | Condition | Reprogramming Efficiency | Fold Increase | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | OKSM (Oct4, Klf4, Sox2, c-Myc) | Doxycycline alone | ~3% | - | |
| Mouse Embryonic Fibroblasts (MEFs) | OKSM | Doxycycline + Ascorbic Acid | ~7% | ~2.3 | |
| Mouse Embryonic Fibroblasts (MEFs) | OKSM | Doxycycline + CHIR99021 | ~10% | ~3.3 | |
| Mouse Embryonic Fibroblasts (MEFs) | OKSM | Doxycycline + Ascorbic Acid + CHIR99021 | ~56% | ~18.7 | |
| Human Fibroblasts | OSKMNL (Oct4, Sox2, Klf4, c-Myc, Nanog, Lin28) | Standard | - | 10x higher with 6 factors | |
| Human Fibroblasts | OSK (Oct4, Sox2, Klf4) or OSM (Oct4, Sox2, c-Myc) | + Sodium Butyrate | 15-20% | up to 50-fold |
Experimental Protocols
Here, we provide detailed protocols for the generation of iPSCs from mouse embryonic fibroblasts (MEFs) and human fibroblasts using this compound.
Protocol 1: Generation of Mouse iPSCs from MEFs with this compound
This protocol is based on the use of doxycycline-inducible expression of the Yamanaka factors (OKSM).
Materials:
-
MEFs isolated from a reprogrammable mouse model (e.g., carrying a doxycycline-inducible OKSM cassette)
-
MEF medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM β-mercaptoethanol
-
Mouse ESC (mESC) medium: DMEM supplemented with 15% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF
-
This compound (Sigma-Aldrich, A4403)
-
Doxycycline
-
0.1% Gelatin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating:
-
Coat a 6-well plate with 0.1% gelatin for at least 30 minutes at 37°C.
-
Seed 20,000 MEFs per well in MEF medium one day prior to induction.
-
-
Induction of Reprogramming:
-
On Day 0, replace the MEF medium with mESC medium containing doxycycline (typically 1-2 µg/mL) and this compound (50 µg/mL).
-
Change the medium every other day with fresh mESC medium containing doxycycline and this compound.
-
-
iPSC Colony Formation and Identification:
-
Monitor the cells for morphological changes. Pre-iPSC colonies should start to appear around day 6-8.
-
Continue the culture until iPSC colonies with clear boundaries and typical ESC-like morphology are observed (usually around day 10-15).
-
-
iPSC Colony Picking and Expansion:
-
Once colonies are large enough, they can be manually picked and transferred to a new gelatin-coated plate with mESC medium for expansion.
-
Protocol 2: Generation of Human iPSCs from Fibroblasts with this compound
This protocol describes a general method for reprogramming human fibroblasts using viral or non-viral delivery of reprogramming factors.
Materials:
-
Human fibroblasts (e.g., dermal fibroblasts)
-
Fibroblast medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human ESC (hESC) medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol, and 10 ng/mL bFGF
-
This compound (Sigma-Aldrich, A4403)
-
Reprogramming vectors (e.g., lentiviral, Sendai viral, or episomal plasmids)
-
Matrigel or inactivated MEF feeder layer
-
Dispase or Collagenase IV for colony picking
Procedure:
-
Transduction/Transfection of Fibroblasts:
-
Plate human fibroblasts at an appropriate density.
-
Introduce the reprogramming factors using your chosen delivery method according to the manufacturer's instructions.
-
-
Post-Transduction/Transfection Culture:
-
Two days after transduction/transfection, replace the fibroblast medium with hESC medium supplemented with this compound (50 µg/mL).
-
Culture the cells on Matrigel-coated plates or on a feeder layer of mitotically inactivated MEFs.
-
Change the medium every 1-2 days.
-
-
Emergence and Selection of iPSC Colonies:
-
Human iPSC colonies typically start to appear between days 15 and 25.
-
Look for colonies with a compact morphology, sharp borders, and a high nucleus-to-cytoplasm ratio.
-
-
Expansion of iPSC Lines:
-
Manually pick well-formed iPSC colonies using a pipette tip or enzymatic digestion (e.g., Dispase).
-
Transfer the colony fragments to a new Matrigel-coated plate or a plate with fresh feeder cells for expansion.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound enhances iPSC generation by acting as a cofactor for TET and JHDM enzymes.
Experimental Workflow Diagram
Caption: A streamlined workflow for generating iPSCs using this compound.
References
Application Notes and Protocols for Inducing Apoptosis in HL-60 Cells with Sodium Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), has demonstrated cytotoxic effects against various cancer cell lines. At pharmacological concentrations, it is believed to act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) and inducing oxidative stress that preferentially targets cancer cells, leading to apoptosis.[1][2][3][4][5] The human promyelocytic leukemia cell line, HL-60, is a widely used model for studying apoptosis. This document provides detailed application notes and protocols for inducing and quantifying apoptosis in HL-60 cells using this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of this compound for inducing apoptosis in HL-60 cells, as reported in the literature.
| Parameter | Value | Reference |
| Effective Concentration Range | 0.5 - 7 mM | |
| LC50 (Lethal Concentration, 50%) | Approximately 3 mM | |
| Typical Incubation Time | 18 - 24 hours |
Signaling Pathway of this compound-Induced Apoptosis in HL-60 Cells
High concentrations of this compound induce apoptosis in cancer cells through a pro-oxidant mechanism. Extracellular ascorbate, in the presence of transition metals like iron, participates in the Fenton reaction, generating hydrogen peroxide (H₂O₂). H₂O₂ can then diffuse into the cells, leading to a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS creates a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway. Key events include the disruption of mitochondrial membrane potential and the activation of caspase cascades, with caspase-3 being a crucial executioner caspase in H₂O₂-induced apoptosis in HL-60 cells.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on HL-60 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HL-60 (human promyelocytic leukemia cells).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed HL-60 cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for flow cytometry and DNA fragmentation) at a density of 2-5 x 10⁵ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 M in sterile water) and dilute it to the desired final concentrations (e.g., 0.5, 1, 3, 5, and 7 mM) in culture medium immediately before use.
-
Treatment: Add the this compound solutions to the cells and incubate for 18-24 hours. Include an untreated control group.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation:
-
MTT solution: 5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized.
-
Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagent Preparation:
-
1X Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Harvest the cells (including any floating cells) by centrifugation at 400-600 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
DNA Fragmentation Assay (DNA Laddering)
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments, which appear as a ladder on an agarose gel.
-
Reagent Preparation:
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
-
Procedure:
-
Harvest approximately 1-5 x 10⁶ cells by centrifugation.
-
Wash with PBS and resuspend the pellet in lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Add RNase A and incubate at 37°C for 1 hour.
-
Add Proteinase K and incubate at 50°C for 1-2 hours.
-
Perform phenol:chloroform extraction followed by ethanol precipitation to isolate the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA ladder under UV illumination.
-
Conclusion
This compound provides a valuable tool for inducing apoptosis in HL-60 cells in a dose-dependent manner. The protocols outlined in this document offer standardized methods for assessing cell viability and the progression of apoptosis. Understanding the underlying pro-oxidant mechanism is crucial for interpreting experimental results and for the broader context of cancer research and drug development.
References
- 1. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 2. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Sodium Ascorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the pharmaceutical, food, and cosmetic industries. Its ability to neutralize reactive oxygen species (ROS) makes it a critical component in preventing oxidative stress-related damage. Accurate and reliable assessment of its antioxidant capacity is crucial for quality control, formulation development, and substantiation of health claims.
These application notes provide detailed methodologies for four commonly employed in vitro assays to determine the antioxidant capacity of this compound:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This document offers step-by-step experimental protocols, data presentation guidelines, and visual representations of the workflows to aid researchers in their assessments.
Data Presentation: Comparative Antioxidant Capacity of this compound
While ascorbic acid is ubiquitously used as an antioxidant standard, this compound exhibits nearly identical antioxidant activity due to the active component being the ascorbate anion. The bioavailability of ascorbic acid from this compound is also equivalent to that from ascorbic acid.
The following tables summarize the expected antioxidant capacity of this compound based on the different assay methodologies. It is important to note that direct, quantitative values for this compound are not as commonly reported in literature as those for ascorbic acid. The values for this compound are expected to be very similar to those of ascorbic acid.
| Assay | Parameter | Typical Value for Ascorbic Acid (for comparison) | Expected Value for this compound |
| DPPH | IC50 (μg/mL) | 2 - 10 | Expected to be in a similar range |
| ABTS | TEAC (Trolox Equivalents) | 1.0 - 1.1 | Expected to be in a similar range |
| FRAP | FRAP Value (μM Fe(II)/g) | ~10,000 | Expected to be in a similar range |
| ORAC | ORAC Value (μmol TE/g) | ~2,000 - 3,000 | Expected to be in a similar range |
Note: The exact values can vary depending on the specific experimental conditions, reagent concentrations, and instrumentation used. It is recommended to always run a standard curve with a known antioxidant like Trolox or ascorbic acid for accurate quantification.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic Acid, Trolox)
Protocol:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Preparation of this compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of deionized water or a suitable buffer.
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution (e.g., 100, 50, 25, 12.5, 6.25 μg/mL).
-
Assay Procedure:
-
Add 100 μL of each this compound dilution or standard to the wells of a 96-well plate.
-
Add 100 μL of the DPPH working solution to each well.
-
For the blank, add 100 μL of methanol and 100 μL of DPPH solution.
-
For the control, add 100 μL of the respective solvent and 100 μL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
IC50 Value Determination: Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.
-
Assay Procedure:
-
Add 10 μL of each this compound dilution or standard to the wells of a 96-well plate.
-
Add 190 μL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Inhibition and TEAC Value:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Plot a standard curve using Trolox. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Experimental Workflow for ABTS Assay
Application Notes and Protocols: Sodium Ascorbate and Vitamin K3 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of sodium ascorbate (Vitamin C) and 2-methyl-1,4-naphthoquinone (Vitamin K3 or menadione) has emerged as a promising area of investigation in cancer research. This combination, often referred to as CK3, has demonstrated selective cytotoxicity against a variety of cancer cell lines while exhibiting minimal toxicity to normal cells.[1] The primary mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to a unique form of cell death known as "autoschizis".[2][3] This distinct cell death pathway, characterized by exaggerated membrane damage and progressive loss of cytoplasm, sets it apart from apoptosis and necrosis.[1][3]
These application notes provide a comprehensive overview of the scientific basis for using this compound and Vitamin K3 in cancer research, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action: A Synergistic Approach to Cancer Cell Death
The anticancer activity of the this compound and Vitamin K3 combination is rooted in their ability to undergo redox cycling, a process that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species. Cancer cells, often characterized by a compromised antioxidant defense system, are particularly vulnerable to this induced oxidative stress.
The key events in the proposed mechanism of action are:
-
Redox Cycling and ROS Production: this compound reduces Vitamin K3 to a semiquinone radical, which in turn reacts with molecular oxygen to produce superoxide radicals. These superoxide radicals are then converted to hydrogen peroxide, a key mediator of cytotoxicity.
-
Oxidative Stress: The accumulation of H₂O₂ overwhelms the antioxidant capacity of cancer cells, leading to oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Induction of Autoschizis: The excessive oxidative stress triggers a unique cell death pathway termed autoschizis. Morphologically, autoschizis is characterized by:
-
Exaggerated cell membrane damage.
-
Progressive loss of organelle-free cytoplasm through a series of self-excisions ("blebbing").
-
A reduction in cell size and condensation of the nucleus.
-
-
Signaling Pathway Activation: Several signaling pathways are implicated in CK3-induced cell death, including the activation of NF-κB, p53, and c-Jun, as well as mitochondrial depolarization. Interestingly, this process appears to be largely independent of caspase-3 activation, a key mediator of apoptosis. Some studies also point to the involvement of an apoptosis-inducing factor (AIF) mediated pathway.
The synergistic effect is significant, with the combination demonstrating cytotoxicity at concentrations 10 to 50 times lower than when either vitamin is used alone. A molar ratio of 100:1 (Vitamin C:Vitamin K3) has been frequently cited as being highly effective.
Data Presentation
The following tables summarize the cytotoxic effects of this compound, Vitamin K3, and their combination on various cancer cell lines. The data is presented as CD50 (Concentration causing 50% cell death) or IC50 (Concentration causing 50% inhibition) values.
Table 1: Cytotoxicity (CD50 in µM) of this compound (VC) and Vitamin K3 (VK3) in Bladder Cancer Cell Lines
| Cell Line | Treatment Duration | VC (µM) | VK3 (µM) | VC:VK3 Combination (µM) | Fold Decrease in CD50 (VC) | Fold Decrease in CD50 (VK3) |
| RT-4 | 5 days (continuous) | 2,430 | 12.8 | 110 : 1.10 | 22 | 12 |
| RT-4 | 1 hour (pulsed) | 4,740 | 60.7 | 267 : 2.68 | 18 | 22 |
| T24 | 5 days (continuous) | 1,490 | 13.1 | 212 : 2.13 | 7 | 6 |
| T24 | 1 hour (pulsed) | 4,970 | 73.2 | 120 : 1.21 | 41 | 60 |
Table 2: Growth Inhibitory Action of this compound (VC) and Vitamin K3 (VK3) in Various Cancer Cell Lines
| Cell Line | Compound | Concentration for Growth Inhibition |
| MCF-7 (Breast Carcinoma) | VC (separately) | > 5 x 10³ µmol/l |
| VK3 (separately) | > 10⁵ nmol/l | |
| VC + VK3 (combined) | 10 to 50 times lower concentrations | |
| KB (Oral Epidermoid Carcinoma) | VC (separately) | > 5 x 10³ µmol/l |
| VK3 (separately) | > 10⁵ nmol/l | |
| VC + VK3 (combined) | 10 to 50 times lower concentrations | |
| AN3-CA (Endometrial Adenocarcinoma) | VC (separately) | > 5 x 10³ µmol/l |
| VK3 (separately) | > 10⁵ nmol/l | |
| VC + VK3 (combined) | 10 to 50 times lower concentrations |
Table 3: Clinical Trial of Apatone® (Oral VC and VK3) in Prostate Cancer Patients
| Parameter | Outcome |
| Number of Patients | 17 |
| Treatment Duration | 12 weeks |
| Dosage | 5,000 mg VC and 50 mg VK3 daily |
| Primary Outcome | Decrease in PSA velocity and increase in PSA doubling time in 13 of 17 patients. |
| Adverse Effects | No dose-limiting adverse effects reported. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of cell viability and cytotoxicity of this compound and Vitamin K3 using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., RT-4, T24, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Vitamin C) stock solution (sterile filtered)
-
Menadione (Vitamin K3) stock solution (sterile filtered)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile filtered and protected from light
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound, Vitamin K3, and the combination (typically at a 100:1 ratio) in complete culture medium. b. Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (negative control). c. For pulsed exposure, incubate for a shorter duration (e.g., 1 hour), then wash the cells with PBS and add fresh complete medium. For continuous exposure, incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10-20 µL of MTT reagent to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control. c. Determine the IC50 or CD50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound and Vitamin K3 Induced Autoschizis
References
- 1. Autoschizis: a novel cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The association of vitamins C and K3 kills cancer cells mainly by autoschizis, a novel form of cell death. Basis for their potential use as coadjuvants in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cell necrosis by autoschizis: synergism of antitumor activity of vitamin C: vitamin K3 on human bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Ascorbate in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-dose sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), has garnered significant interest as a potential anti-cancer agent. Unlike the nutritional antioxidant role of dietary Vitamin C, pharmacological concentrations of ascorbate, achievable through parenteral administration, are believed to exert a pro-oxidant effect selectively within the tumor microenvironment. This document provides detailed protocols and application notes for the use of this compound in preclinical animal models of cancer, based on established research.
Mechanism of Action
At pharmacological concentrations, ascorbate acts as a pro-drug that mediates the formation of hydrogen peroxide (H₂O₂) in the interstitial fluid of tumors.[1][2] This process is catalyzed by metalloproteins and leads to oxidative stress that is cytotoxic to cancer cells, while normal cells remain largely unaffected.[1][2] This selective cytotoxicity is attributed to the altered metabolism and reduced antioxidant capacity of many tumor cells.
Caption: Proposed mechanism of action for pharmacological ascorbate in cancer therapy.
Data Presentation
Table 1: Efficacy of Parenteral this compound in Murine Cancer Models
| Cancer Type | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Ovarian Cancer | Athymic Nude Mice (Ovcar5 xenografts) | 4 g/kg | Intraperitoneal (i.p.) | Significantly decreased tumor growth and weight by 41-53%.[1] | |
| Pancreatic Cancer | Athymic Nude Mice (Pan02 xenografts) | 4 g/kg | Intraperitoneal (i.p.) | Significantly decreased tumor growth and weight by 41-53%. | |
| Glioblastoma | Athymic Nude Mice (9L xenografts) | 4 g/kg | Intraperitoneal (i.p.) | Significantly decreased tumor growth and weight by 41-53%; absent metastases in treated animals. | |
| Melanoma | C57 Mice (BL6 melanomas) | Supplementary dietary ascorbate | Oral | Reduced tumor growth. | |
| Sarcoma | BALB/c Mice (Sarcoma 180) | ~1 g/kg (30 mg/mouse) | Injections | Inhibited tumor growth. | |
| Non-Small Cell Lung Cancer | C57BL/6J Mice (LLC1 syngeneic model) | 1.5 M solution (300 µL) | Intraperitoneal (i.p.) daily | Synergistic antitumor effect with anti-PD1 therapy. |
Table 2: Pharmacokinetics of High-Dose Ascorbate in Mice
| Animal Model | Dosage | Administration Route | Peak Plasma Concentration | Time to Peak | Reference |
| C57BL/6 Mice | 1 g/kg | Intravenous (i.v.) | >20 mM | Immediate | |
| C57BL/6 Mice | 1 g/kg | Intraperitoneal (i.p.) | ~6 mM | ~1 hour | |
| Athymic Nude Mice | 4 g/kg | Parenteral | >30 mM | 90-180 minutes |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
This compound (sterile, USP grade)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, for subcutaneous injection)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Caption: General experimental workflow for an in vivo tumor inhibition study.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline or PBS to the desired concentration.
-
Adjust the pH to ~7.0 with sodium hydroxide if necessary.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in sterile saline or PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Allow tumors to grow to a palpable size (e.g., ~50-100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomly assign mice into treatment and control groups.
-
-
Administration of this compound:
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dose is 4 g/kg body weight, administered once or twice daily.
-
The control group should receive an equivalent volume of osmotically equivalent saline.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight daily.
-
Measure tumor volume every 2-3 days.
-
Continue treatment for the duration of the study (e.g., 14-21 days).
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
-
Protocol 2: In Vitro Cell Viability Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines and a normal cell line for comparison
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in cell culture medium.
-
Treat the cells with a range of ascorbate concentrations (e.g., 0.5 mM to 20 mM).
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 2 to 24 hours, to mimic clinical pharmacokinetics.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the EC₅₀ (the concentration that reduces cell survival by 50%).
-
Concluding Remarks
The protocols and data presented here provide a framework for investigating the anti-cancer effects of this compound in preclinical animal models. It is crucial to note that while most laboratory animals can synthesize their own ascorbate, humans cannot, which is a key consideration when translating findings. The use of genetically modified mouse models that lack the ability to synthesize ascorbate may offer a more clinically relevant system. Researchers should carefully consider the specific cancer model, dosage, and administration route to best address their experimental questions.
References
Techniques for Measuring Sodium Ascorbate Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques available for measuring the uptake of sodium ascorbate (the sodium salt of Vitamin C) into cultured cells. This document includes the principles behind each method, detailed experimental protocols, and a comparative analysis to aid in selecting the most appropriate technique for specific research needs.
Introduction to this compound Transport
The cellular uptake of ascorbate is a critical process for maintaining intracellular antioxidant capacity and supporting the function of numerous enzymes. In its reduced form, ascorbic acid (ascorbate) is primarily transported into cells by two sodium-dependent vitamin C transporters, SVCT1 (encoded by the SLC23A1 gene) and SVCT2 (encoded by the SLC23A2 gene).[1][2] These transporters actively co-transport sodium ions and ascorbate into the cell, allowing for intracellular accumulation against a concentration gradient.[1] The oxidized form of vitamin C, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs) and is then rapidly reduced back to ascorbate inside the cell.[1][3] The regulation of SVCTs is complex, involving transcriptional control and post-translational modifications, such as phosphorylation by protein kinase C (PKC).
Signaling Pathway for SVCT-Mediated Ascorbate Uptake
The activity of SVCT1 and SVCT2 transporters is regulated by intracellular signaling pathways. Protein Kinase C (PKC) activation has been shown to modulate the activity of both transporters.
Caption: Regulation of SVCT transporters by Protein Kinase C.
I. High-Performance Liquid Chromatography (HPLC)
Application Notes
Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For intracellular ascorbate measurement, cell lysates are prepared, and the ascorbate is separated from other cellular components on a chromatography column. Detection is typically achieved using ultraviolet (UV) or electrochemical detection (ECD). This method is highly specific and sensitive, allowing for the accurate quantification of intracellular ascorbate.
Advantages:
-
High specificity and sensitivity.
-
Ability to separate ascorbate from its oxidized form, dehydroascorbic acid.
-
Well-established and reliable method.
Limitations:
-
Requires specialized equipment.
-
Sample preparation can be time-consuming.
-
Ascorbate is prone to oxidation, requiring careful sample handling.
Experimental Protocol: HPLC with UV Detection
This protocol is adapted from a method for measuring intracellular ascorbic acid in peripheral blood mononuclear cells (PBMCs) and can be modified for other cell types.
1. Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile
-
D-isoascorbic acid (internal standard)
-
Metaphosphoric acid
-
Ammonium acetate
-
HPLC system with UV detector
-
XBridge Amide column (or equivalent HILIC column)
2. Sample Preparation:
-
Harvest cultured cells by centrifugation (e.g., 300 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular ascorbate.
-
Count the cells to normalize the results.
-
Lyse the cells and precipitate proteins by adding a precipitation reagent (acetonitrile with 0.1% metaphosphoric acid and the internal standard, D-isoascorbic acid).
-
Vortex the mixture thoroughly and incubate in the dark at room temperature for 10 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and store at -80°C until HPLC analysis.
3. HPLC Analysis:
-
HPLC Conditions:
-
Column: XBridge Amide 3.5 µm, 4.6 x 150 mm
-
Mobile Phase: 85% acetonitrile, 15% water with 10 mM ammonium acetate, pH 7.0
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 255 nm
-
Injection Volume: 20 µL
-
-
Prepare a standard curve using known concentrations of this compound.
-
Inject the prepared samples and standards into the HPLC system.
-
Quantify the ascorbate concentration in the samples by comparing the peak area to the standard curve, normalized to the internal standard.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Notes
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique offers superior sensitivity compared to HPLC-UV, allowing for the detection of very low concentrations of intracellular ascorbate. The method involves separating ascorbate from the cell lysate by HPLC, followed by ionization and detection by a mass spectrometer.
Advantages:
-
Extremely high sensitivity and specificity.
-
Can be used to analyze complex biological samples.
-
Provides structural information for compound identification.
Limitations:
-
Requires highly specialized and expensive equipment.
-
Method development can be complex.
-
Requires a skilled operator.
Experimental Protocol: LC-MS/MS
This protocol is based on a method for the determination of intracellular ascorbic acid using tandem mass spectrometry.
1. Materials and Reagents:
-
Cultured cells
-
PBS, ice-cold
-
Metaphosphoric acid (MPA)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
-
HILIC column
2. Sample Preparation:
-
Culture cells to confluence in a 6-well plate.
-
Incubate cells with this compound for the desired time.
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Add 300 µL of extraction solution (e.g., 1% MPA in water) to each well and scrape the cells.
-
Homogenize the cell lysate and centrifuge at 16,000 x g for 3 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until analysis.
3. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: HILIC column (e.g., COSMOSIL HILIC, 2.0 mm x 100 mm)
-
Mobile Phase A: Water with 0.5% formic acid
-
Mobile Phase B: Acetonitrile with 0.5% formic acid
-
Gradient Elution: A time-dependent gradient from high organic to high aqueous phase.
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transition: m/z 174.9 > 114.9 and m/z 174.9 > 71.1 for ascorbic acid
-
-
Prepare a standard curve with known concentrations of ascorbic acid.
-
Inject the prepared samples and standards for analysis.
-
Quantify the intracellular ascorbate concentration based on the peak area from the MRM chromatogram and the standard curve.
III. Spectrophotometric Assays
Application Notes
Principle: Spectrophotometric methods for ascorbate quantification are typically based on colorimetric reactions. One common method involves the reduction of a colored compound by ascorbate, leading to a change in absorbance that is proportional to the ascorbate concentration. These assays are often performed in a microplate format, allowing for high-throughput analysis.
Advantages:
-
Rapid and simple to perform.
-
Amenable to high-throughput screening.
-
Does not require specialized chromatography equipment.
Limitations:
-
Can be less specific than chromatographic methods, with potential for interference from other reducing agents.
-
May have lower sensitivity compared to HPLC and LC-MS/MS.
Experimental Protocol: Microplate-Based Colorimetric Assay
This protocol is based on a method for the determination of intracellular ascorbate in cultured cells.
1. Materials and Reagents:
-
Cultured cells
-
PBS, ice-cold
-
Lysis buffer (e.g., containing Triton X-100)
-
Ferricyanide solution
-
Ferene-S solution
-
Ferric chloride solution
-
Sodium acetate buffer
-
96-well microplate
-
Microplate reader
2. Sample Preparation:
-
Harvest and wash the cells as described for the HPLC method.
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Lyse the cells by incubation on ice or through freeze-thaw cycles.
-
Centrifuge the lysate to remove cell debris.
-
Collect the supernatant for the assay.
3. Assay Procedure:
-
Prepare a standard curve of this compound in the same lysis buffer.
-
In a 96-well plate, add a small volume of cell lysate or standard to each well.
-
Add the ferricyanide solution to initiate the reaction. This is followed by the addition of a solution containing ferric chloride and Ferene-S.
-
Incubate the plate at room temperature in the dark for a specified time (e.g., 30 minutes).
-
Read the absorbance at 593 nm using a microplate reader.
-
Calculate the ascorbate concentration in the samples from the standard curve.
IV. Radioactive Tracer Assays
Application Notes
Principle: This technique utilizes radiolabeled ascorbic acid (e.g., ¹⁴C-ascorbic acid) to trace its uptake into cells. Cells are incubated with the radiolabeled substrate, and after a specific time, the amount of radioactivity inside the cells is measured using a scintillation counter. This method directly measures the transport of ascorbate.
Advantages:
-
Direct measurement of uptake.
-
High sensitivity.
-
Can be used to study transport kinetics.
Limitations:
-
Requires handling of radioactive materials and appropriate safety precautions.
-
Specialized equipment (scintillation counter) is necessary.
-
Does not distinguish between the parent compound and its metabolites.
Experimental Protocol: ¹⁴C-Ascorbic Acid Uptake Assay
This protocol is a general guide based on common practices for radiotracer uptake assays.
1. Materials and Reagents:
-
Cultured cells seeded in 24- or 96-well plates
-
¹⁴C-L-ascorbic acid
-
Unlabeled L-ascorbic acid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Stop solution (ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
2. Uptake Assay:
-
Grow cells to near confluence in multi-well plates.
-
On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.
-
Pre-incubate the cells in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the assay buffer containing a known concentration of ¹⁴C-ascorbic acid (and unlabeled ascorbate if performing kinetic studies).
-
Incubate for the desired time period (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To determine non-specific uptake, incubate a parallel set of wells with a high concentration of unlabeled ascorbic acid in addition to the radiolabeled substrate.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
V. Fluorescent Probe-Based Assays
Application Notes
Principle: This method employs fluorescent probes that change their fluorescence properties upon reaction with ascorbic acid. The change in fluorescence intensity is proportional to the concentration of ascorbate. This technique can be used for both in vitro quantification in cell lysates and for imaging intracellular ascorbate distribution in live cells.
Advantages:
-
High sensitivity.
-
Allows for real-time imaging of ascorbate dynamics in living cells.
-
Can be adapted for high-throughput screening.
Limitations:
-
Specificity of the probe can be a concern.
-
Photostability of the probe may be an issue for long-term imaging.
-
Cellular autofluorescence can interfere with the signal.
Experimental Protocol: Fluorometric Assay Kit
This protocol is a general guideline for using a commercially available fluorometric assay kit for total ascorbic acid.
1. Materials and Reagents:
-
Cultured cells
-
Assay buffer provided in the kit
-
Ascorbic acid standard
-
Enzyme mix (ascorbate oxidase)
-
Fluorescent probe
-
96-well black microplate
-
Fluorescence microplate reader
2. Sample Preparation:
-
Prepare cell lysates as described for the spectrophotometric assay.
-
It is important to use a buffer that is compatible with the assay kit.
3. Assay Procedure:
-
Prepare a standard curve of ascorbic acid according to the kit instructions.
-
Add samples and standards to the wells of a 96-well black microplate.
-
Add the reaction mix containing the enzyme and fluorescent probe to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 340/430 nm).
-
Calculate the total ascorbate concentration in the samples based on the standard curve.
Quantitative Data Summary
| Technique | Typical Limit of Detection (LOD) | Linear Range | Throughput | Equipment Required |
| HPLC-UV | ~1 µM | 0.5 - 100 µM | Low to Medium | HPLC system with UV detector |
| LC-MS/MS | ~1 pg (on column) | 0.05 - 40 µg/mL | Low to Medium | LC-MS/MS system |
| Spectrophotometry | ~2.5 µM | 0.5 - 50 µM | High | Microplate reader |
| Radioactive Assay | Dependent on specific activity | N/A (direct measurement) | Medium | Scintillation counter |
| Fluorescent Probe | ~1 µM | 0.5 - 20 µM | High | Fluorescence plate reader/microscope |
Experimental Workflows
General Workflow for Cellular Uptake Assays
References
- 1. svct1-and-svct2-key-proteins-for-vitamin-c-uptake - Ask this paper | Bohrium [bohrium.com]
- 2. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Sodium Ascorbate for DNA Demethylation Studies
References
- 1. Vitamin C induces Tet-dependent DNA demethylation and a blastocyst-like state in ES cells [ideas.repec.org]
- 2. Vitamin C promotes widespread yet specific DNA demethylation of the epigenome in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Impacts of Ascorbate on Human Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Ascorbate: A Versatile Tool for Investigating Oxidative Stress
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate, the sodium salt of ascorbic acid (Vitamin C), is a widely utilized compound in biological research, primarily recognized for its dual role as both an antioxidant and a pro-oxidant. This paradoxical behavior makes it a valuable tool for studying the complex mechanisms of oxidative stress and its implications in various physiological and pathological processes. At physiological concentrations, this compound acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[1][2] Conversely, at pharmacological doses, particularly in the presence of transition metal ions like iron, it can exhibit pro-oxidant activity, catalyzing the generation of highly reactive hydroxyl radicals via the Fenton reaction.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to modulate and study oxidative stress in both in vitro and in vivo models.
Dual Role of this compound in Oxidative Stress
The functionality of this compound is concentration-dependent.
-
Antioxidant Activity: At lower, physiological concentrations (in the µM range), this compound readily donates electrons to neutralize a wide variety of reactive oxygen species, including superoxide radicals and hydroxyl radicals. It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E).
-
Pro-oxidant Activity: At higher, pharmacological concentrations (in the mM range), this compound can reduce transition metals like ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduced iron then reacts with hydrogen peroxide (H₂O₂) in the Fenton reaction to produce highly damaging hydroxyl radicals (•OH). This pro-oxidant effect is selectively toxic to cancer cells, which often have higher levels of metabolic activity and iron, making this compound a subject of interest in oncology research.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on cell viability and oxidative stress markers.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (h) | Reference |
| HT-29 | Human Colon Cancer | 5 | 24 | |
| T24 | Human Bladder Cancer | 3.3 (with 100 µM Na₃VO₄) | 24 | |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.13 - 0.45 | 24 | |
| NCI60 Panel (average) | Various Cancers | 4.5 ± 3.6 (normoxia) | Not Specified | |
| NCI60 Panel (average) | Various Cancers | 10.1 ± 5.9 (hypoxia) | Not Specified |
Table 2: In Vivo Effects of this compound on Tumor Growth
| Tumor Model | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Ovarian (Ovcar5) | Mice | 4 g/kg/day (i.p.) | Not Specified | 41-53% | |
| Pancreatic (Pan02) | Mice | 4 g/kg/day (i.p.) | Not Specified | 41-53% | |
| Glioblastoma (9L) | Mice | 4 g/kg/day (i.p.) | Not Specified | 41-53% |
Table 3: Effect of this compound on Oxidative Stress Markers
| Cell Line/Model | This compound Concentration | Oxidative Stress Marker | Observation | Reference |
| T24 Cells | 100 µM (with Na₃VO₄) | ROS Generation | 4-fold increase | |
| Ehrlich Ascites Carcinoma | Not Specified (with Na₃VO₄) | Superoxide Dismutase Activity | Up to 4-fold increase | |
| Ehrlich Ascites Carcinoma | Not Specified (with Na₃VO₄) | Protein and Lipid Oxidation | 2-3-fold increase | |
| ARPE-19 Cells | 500 µM | Intracellular ROS (UVB-induced) | Reduction from 234% to 115% | |
| Prostate Cancer Cells | 10 µM - 100 mM | ROS Production | Concentration-dependent decrease | |
| Breast Cancer Cells (MDA-MB231) | 250 µM | Intracellular Ascorbate | 5.1 ± 1.4 nmol/10⁶ cells after 4h | |
| Breast Cancer Cells (MCF-7) | 500 µM | Intracellular Ascorbate | 4.5 ± 1.3 nmol/10⁶ cells after 6h |
Signaling Pathways and Experimental Workflows
Pro-oxidant Mechanism of this compound via Fenton Reaction
Antioxidant Response via Nrf2 Pathway Activation
Experimental Workflow: Measurement of Intracellular ROS
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS levels.
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (24- or 96-well)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (and appropriate controls) for the specified duration.
-
Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the stock solution in serum-free medium to a final concentration of 10-25 µM.
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express the results as a fold change relative to the untreated control.
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is for the specific detection of superoxide in the mitochondria of live cells.
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
MitoSOX™ Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Multi-well plates or coverslips
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate or on coverslips and allow them to adhere.
-
Treatment: Treat cells with this compound and controls as required.
-
Preparation of MitoSOX Red Stock Solution: Dissolve MitoSOX Red in DMSO to prepare a 5 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Preparation of MitoSOX Red Working Solution: Dilute the stock solution in warm HBSS to a final concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium, wash the cells with warm HBSS, and add the MitoSOX Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Measurement: Measure the red fluorescence using a microplate reader (Ex/Em ~510/580 nm), or visualize with a fluorescence microscope. For flow cytometry, trypsinize and resuspend the cells in HBSS before analysis.
-
Data Analysis: Quantify the mean fluorescence intensity and express the results as a fold change compared to the control.
Measurement of Lipid Peroxidation (TBARS Assay)
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell or tissue lysates
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
MDA standard
-
Spectrophotometer
Protocol:
-
Sample Preparation: Homogenize cell pellets or tissues in a suitable lysis buffer on ice.
-
Protein Precipitation: Add ice-cold 10% TCA to the samples to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples at 2200 x g for 15 minutes at 4°C.
-
Reaction: Collect the supernatant and add an equal volume of 0.67% TBA.
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of MDA in the samples from the standard curve.
Measurement of GSH/GSSG Ratio
This protocol determines the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox status.
Materials:
-
Cell or tissue lysates
-
Metaphosphoric acid (MPA) or Sulfosalicylic acid (SSA) for deproteinization
-
Triethanolamine for neutralization
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase (GR)
-
NADPH
-
GSH and GSSG standards
-
Spectrophotometer
Protocol:
-
Sample Preparation: Homogenize cells or tissues in cold deproteinization solution (e.g., 5% SSA).
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitated proteins.
-
Neutralization: Neutralize the supernatant with triethanolamine.
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a microplate well, add the neutralized sample, potassium phosphate buffer, DTNB, and NADPH.
-
Initiate the reaction by adding glutathione reductase.
-
Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the total glutathione concentration.
-
-
GSSG Measurement:
-
To a separate aliquot of the neutralized sample, add 2-vinylpyridine to scavenge GSH. Incubate for 1 hour.
-
Perform the same enzymatic recycling assay as for total glutathione. The rate of the reaction will be proportional to the GSSG concentration.
-
-
Calculation:
-
Determine the concentrations of total glutathione and GSSG from standard curves.
-
Calculate the GSH concentration: [GSH] = [Total Glutathione] - 2 * [GSSG].
-
Calculate the GSH/GSSG ratio.
-
Western Blot Analysis of Oxidative Stress Markers
This protocol outlines the detection of key proteins involved in the oxidative stress response, such as Nrf2, HO-1, and SOD.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-SOD1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Optimal antibody dilutions should be determined empirically (typically 1:1000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH). For Nrf2 nuclear translocation, nuclear and cytoplasmic fractions should be prepared, and a nuclear loading control (e.g., Lamin B1 or PARP-1) should be used.
Conclusion
This compound is a multifaceted and valuable tool for the study of oxidative stress. Its concentration-dependent ability to act as either an antioxidant or a pro-oxidant allows for the nuanced investigation of redox biology in a variety of research contexts. The protocols and data presented in this document provide a comprehensive resource for researchers aiming to utilize this compound to explore the intricate roles of oxidative stress in health and disease. Careful consideration of the experimental system and the desired outcome (antioxidant vs. pro-oxidant effect) is crucial for the successful application of this versatile compound.
References
Application Notes and Protocols: Sodium Ascorbate in Wound Healing Studies
For Researchers, Scientists, and Drug Development Professionals
Sodium ascorbate, a salt of ascorbic acid (Vitamin C), is a crucial cofactor in various enzymatic reactions essential for tissue repair and regeneration. Its role in promoting wound healing is attributed to its potent antioxidant properties and its integral function in collagen and elastin synthesis. These application notes provide a comprehensive overview of the use of this compound in wound healing research, complete with detailed experimental protocols and quantitative data summaries.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the application of this compound in wound healing.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Parameter Measured | Effective Concentration | Observed Effect |
| Human Dermal Fibroblasts | Collagen Synthesis | 50-200 µM | Stimulation of collagen production.[1] |
| Human Dermal Fibroblasts | Elastin Synthesis | 50-200 µM | Stimulation of elastic fiber production.[1] |
| Human Gingival Fibroblasts | Cell Migration | 10-20 µg/ml | Significant increase in fibroblast migration. |
| Human Gingival Fibroblasts | Wound Closure | 50 µg/ml | Delayed wound closure at higher concentrations. |
| L929 Fibroblast Cells | Cell Proliferation | > 2 mM | Inhibition of cell proliferation. |
Table 2: Effects of this compound in In Vivo and Ex Vivo Models
| Model | Treatment | Parameter Measured | Result |
| Excisional Wound Mouse Model | Topical Ascorbate Formulation | Gene Expression | Upregulation of TGF-β, FGF-2, VEGF, Collagen III & I.[2] Downregulation of pro-inflammatory genes (IL-1α, IL-1β, TNF-α, IL-6). |
| Diabetic Mouse Laparotomy Model | Single-dose Ascorbic Acid in Hydrogel | Tensile Strength | Significantly higher breaking strength of the skin 14 days post-surgery. |
| Human Skin Explants | Topical this compound | Elastin Deposition | Stimulation of new elastic fiber deposition. |
| Bovine Enamel (Ex vivo) | 10% this compound Hydrogel | Shear Bond Strength | Reversal of compromised bond strength after bleaching. |
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and typical experimental workflows in wound healing studies.
III. Detailed Experimental Protocols
A. In Vitro Studies with Human Dermal Fibroblasts
1. Preparation of this compound Solution for Cell Culture
-
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
Sterile, nuclease-free water or a suitable buffer (e.g., HEPES, MES)
-
Sterile filters (0.22 µm)
-
-
Protocol:
-
Due to the instability of ascorbate in solution, always prepare fresh solutions immediately before use.
-
Weigh the required amount of this compound powder in a sterile container.
-
Dissolve the powder in sterile water or buffer to create a concentrated stock solution (e.g., 500 mM).
-
Adjust the pH of the stock solution to ~7.2-7.4 if necessary, as this compound can be slightly alkaline.
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 50-200 µM) immediately before adding it to the cells.
-
2. Fibroblast Culture and Treatment
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks/plates
-
This compound solution
-
-
Protocol:
-
Culture HDFs in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
Seed the HDFs in 6-well or 12-well plates at a density of approximately 5 x 10^4 cells/cm^2.
-
Allow the cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of freshly prepared this compound.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), changing the medium with fresh this compound every 24 hours to ensure consistent exposure.
-
3. Quantitative PCR (qPCR) for Collagen and Elastin Expression
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific)
-
SYBR Green qPCR master mix
-
qPCR primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Human COL1A1 Forward Primer: GATTCCCTGGACCTAAAGGTGC
-
Human COL1A1 Reverse Primer: AGCCTCTCCATCTTTGCCAGCA
-
Note: Primer sequences for ELN can be designed or obtained from published literature or commercial suppliers.
-
-
-
Protocol:
-
After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers. A typical reaction setup is 10 µL total volume.
-
Use a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
-
4. Western Blot for Phosphorylated IGF-1R
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-IGF-1R (Tyr1135/1136) (e.g., Cell Signaling Technology, typical dilution 1:1000)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (typical dilution 1:2000-1:5000)
-
ECL detection reagent
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Visualize the protein bands using an ECL reagent and an imaging system.
-
B. In Vivo Wound Healing Studies
1. Preparation of this compound Hydrogel
-
Materials:
-
This compound
-
Hydrogel base (e.g., sodium alginate, carboxymethyl cellulose, or a commercial hydrogel)
-
Sterile water
-
Cross-linking agent if required (e.g., calcium chloride for alginate)
-
-
Protocol:
-
Prepare the hydrogel base according to the manufacturer's instructions or published methods. For example, dissolve sodium alginate in sterile water to form a viscous solution.
-
Dissolve this compound in a small amount of sterile water.
-
Incorporate the this compound solution into the hydrogel base and mix thoroughly to ensure uniform distribution. The final concentration may range, for example, up to 10% (w/w).
-
If using a cross-linkable hydrogel, apply the cross-linking agent as per the protocol.
-
Package the hydrogel in sterile containers and store at 4°C, protected from light.
-
2. Murine Excisional Wound Model
-
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Anesthetics
-
Surgical tools (scalpel, scissors, forceps)
-
This compound hydrogel
-
Control hydrogel (without this compound)
-
Digital camera and ruler for wound measurement
-
-
Protocol:
-
Anesthetize the mice and shave the dorsal area.
-
Create full-thickness excisional wounds (e.g., 6-8 mm diameter) on the back of each mouse using a biopsy punch.
-
Divide the mice into a control group and a treatment group.
-
Topically apply a standardized amount of the respective hydrogel to the wounds.
-
Monitor the mice daily and re-apply the hydrogel as needed (e.g., every 24-48 hours).
-
Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14) to measure the wound closure rate.
-
At predetermined time points, euthanize a subset of mice and harvest the wound tissue for further analysis.
-
3. Immunohistochemistry for Elastin in Skin Tissue
-
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody: Rabbit anti-tropoelastin polyclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
-
Protocol:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking solution.
-
Incubate the sections with the primary anti-tropoelastin antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate, and monitor under a microscope.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the staining intensity and distribution of elastin fibers using light microscopy.
-
References
Application Notes and Protocols for Sodium Ascorbate as a Food Additive Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ascorbate (E301) is the sodium salt of ascorbic acid (Vitamin C) and is a widely utilized food additive recognized for its potent antioxidant properties.[1][2] It serves to prevent food spoilage by inhibiting oxidation, thereby preserving color, flavor, and nutritional value.[3][4] Its applications span a wide range of food products, including cured meats, beverages, baked goods, and canned fruits and vegetables.[5] Chemically, this compound is an organic sodium salt with the formula C₆H₇NaO₆. It is favored in many applications due to its higher pH compared to ascorbic acid, making it less acidic and more suitable for certain food systems.
Mechanism of Antioxidant Action
The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom to free radicals, which neutralizes them and terminates the oxidative chain reactions that lead to food deterioration. This process is particularly effective in scavenging reactive oxygen species (ROS).
In the context of cured meats, this compound acts as a cure accelerator, speeding up the reduction of nitrite to nitric oxide. This enhances the development of the characteristic cured pink color and, crucially, inhibits the formation of carcinogenic nitrosamines.
Furthermore, this compound can act synergistically with other antioxidants, such as α-tocopherol (Vitamin E). It regenerates the oxidized form of tocopherol, allowing it to continue its protective role against lipid peroxidation in cell membranes.
Data Presentation: Efficacy and Usage Levels
The following tables summarize quantitative data on the application and efficacy of this compound in various food products.
Table 1: Inhibition of Lipid Oxidation and Color Degradation in Meat Products
| Food Product | This compound Concentration | Parameter Measured | Results | Reference(s) |
| Liver Pâté | 500 mg/kg | TBARS (mg MDA/kg) | Significantly lower TBARS values compared to control. | |
| Liver Pâté | 1000 mg/kg | a* value (redness) | Higher a* values, indicating better color stability during storage. | |
| Pork Meatballs | Not Specified | TBARS (mg MDA/kg) | Less effective than green tea and grape seed extracts in inhibiting lipid oxidation. | |
| Beef Steaks | 0.5% - 1.5% (wt/wt) | Vertebrae Redness | Significantly improved redness compared to control. |
Table 2: Inhibition of Nitrosamine Formation in Cured Meats
| Food Product | This compound Concentration | Nitrosamine Measured | % Reduction | Reference(s) |
| Sucuk (dry fermented sausage) | Not Specified | N-nitrosopiperidine (NPIP) | Significant reduction in both raw and cooked samples. | |
| Cured Pork | 500 ppm | Various N-nitrosamines | Significant decrease in NMEA, NDEA, NPYR, NPIP, and NDBA. |
Table 3: Application in Bakery and Beverage Products
| Food Product | This compound Concentration | Effect | Reference(s) |
| Bread Dough | 0.1% (flour basis) | Acts as a dough conditioner, improving volume and texture. | |
| Apple Juice | 60 mg per serving | Extends the shelf life of Vitamin C in the beverage. | |
| Commercial Fruit Juices | 2.4 to 43 mg/100 ml | Ascorbic acid content varies; storage leads to losses of 29-41% at room temperature over 4 months. |
Experimental Protocols
Determination of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol is adapted for assessing the antioxidant capacity of this compound in a food matrix like fish oil.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound standard
-
Fish oil sample containing this compound
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Vortex mixer
-
Pipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. Store this solution in a dark, cool place.
-
Preparation of this compound Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). From this stock, prepare a series of dilutions to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/ml).
-
Sample Preparation: Dissolve the fish oil sample containing this compound in a suitable solvent to achieve a known concentration.
-
Assay:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each standard dilution and the sample solution to separate wells.
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.
-
For the control, mix the solvent with the DPPH solution.
-
For the blank, use only the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the standards.
Measurement of Lipid Peroxidation Inhibition using the TBARS Assay
This protocol is designed to measure the extent of lipid peroxidation in a meat sample treated with this compound.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Thiobarbituric acid (TBA) reagent (e.g., 0.8% w/v)
-
Meat sample (with and without this compound)
-
Butanol
-
Vortex mixer
-
Centrifuge
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Homogenization: Homogenize a known weight of the meat sample in a suitable buffer (e.g., KCl solution).
-
Reaction Mixture:
-
To a test tube, add a specific volume of the meat homogenate.
-
Add TCA solution to precipitate proteins.
-
Add TBA reagent.
-
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to develop the pink color.
-
Extraction: After cooling, add butanol and vortex thoroughly. Centrifuge the mixture to separate the layers.
-
Measurement: Measure the absorbance of the upper organic layer at 532 nm.
-
Calculation: The extent of lipid peroxidation is expressed as thiobarbituric acid reactive substances (TBARS) and can be quantified using a standard curve of malondialdehyde (MDA). The percentage inhibition of lipid peroxidation can be calculated by comparing the absorbance of the sample with a control (without antioxidant).
Quantification of this compound in Beverages by HPLC
This protocol provides a method for the determination of this compound concentration in a beverage sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: A suitable mixture, for example, water with acetic acid and methanol (e.g., 95:5 v/v).
-
This compound standard
-
Beverage sample
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for a calibration curve.
-
Sample Preparation:
-
Degas the beverage sample if carbonated.
-
Dilute the sample with the mobile phase to an expected concentration within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC conditions: isocratic elution, flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 254 nm).
-
Inject a fixed volume (e.g., 20 µL) of the standards and the prepared sample.
-
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration in the sample by comparing its peak area with the calibration curve.
Determination of Residual Nitrite in Cured Meat
This colorimetric method is used to determine the amount of residual nitrite in a meat product cured with the addition of this compound.
Materials:
-
Meat sample
-
Reagents for color development (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and sulfanilamide).
-
Spectrophotometer
-
Water bath
Procedure:
-
Extraction:
-
Weigh a sample of the cured meat.
-
Extract the nitrite by heating the sample in water in a water bath (e.g., 80°C for 2 hours).
-
Filter the extract to obtain a clear solution.
-
-
Color Development:
-
Take an aliquot of the filtrate and add the color-developing reagents (NED and sulfanilamide). This will form a colored azo dye.
-
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of residual nitrite in the sample by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Mandatory Visualizations
References
- 1. NYLearns.org - Laboratory 3: Determination of Ascorbate (Vitamin C) Concentration in Common Juices [nylearns.org]
- 2. researchgate.net [researchgate.net]
- 3. What Are The Applications Of this compound in The Food Field? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. Ascorbic acid (Vitamin C), erythorbic acid | Center for Science in the Public Interest [cspi.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Ascorbate Concentration for Cell Viability
Welcome to the technical support center for optimizing sodium ascorbate concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on cell viability?
A1: this compound's effect on cell viability is concentration-dependent. At lower, physiological concentrations, it acts as an antioxidant. However, at higher, pharmacological concentrations, it functions as a pro-oxidant, selectively inducing cytotoxicity in cancer cells while leaving normal cells relatively unharmed.[1][2] This selective toxicity is primarily mediated by the extracellular generation of hydrogen peroxide (H₂O₂), which induces oxidative stress and triggers apoptotic cell death in cancer cells.[3][4] The process involves the ascorbate radical as an intermediate.[3]
Q2: Why is this compound more toxic to cancer cells than normal cells?
A2: The selective cytotoxicity of this compound towards cancer cells is attributed to several factors. Cancer cells often have a higher metabolic rate and increased levels of labile iron, which can react with the hydrogen peroxide generated by high concentrations of ascorbate, leading to enhanced oxidative stress. Additionally, some cancer cells may have a higher expression of glucose transporters, which can facilitate the uptake of the oxidized form of ascorbate (dehydroascorbic acid), further contributing to intracellular oxidative stress upon its reduction back to ascorbate. In contrast, normal cells possess more robust antioxidant defense mechanisms to counteract the effects of H₂O₂.
Q3: What is the stability of this compound in cell culture media?
A3: this compound is unstable and rapidly degrades in aqueous cell culture media, with a significant loss observed within a few hours of supplementation. This degradation is accelerated by the presence of trace metals like iron and copper in the media, which catalyze its oxidation. The oxidation of ascorbate not only reduces its effective concentration but also leads to the production of H₂O₂ in the media. To mitigate this, it is recommended to prepare fresh this compound solutions immediately before use and consider replenishing the media with fresh ascorbate for long-term experiments. Alternatively, a more stable derivative like ascorbate-2-phosphate can be used.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can potentiate the growth-inhibitory effects of certain chemotherapeutic agents and radiation therapy on cancer cells. For example, it has been shown to enhance the efficacy of drugs like 5-fluorouracil and bleomycin in neuroblastoma cells. However, it is important to note that this compound can also reduce the cytotoxic effect of other agents like methotrexate. Therefore, the synergistic or antagonistic effects are drug- and cell-type specific and require empirical determination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results | - Inconsistent this compound concentration due to degradation.- Variation in cell seeding density.- Inconsistent incubation times. | - Prepare fresh this compound solutions for each experiment.- For long-term experiments, replenish the media with fresh this compound at regular intervals.- Ensure accurate and consistent cell seeding using a hemocytometer or automated cell counter.- Maintain precise and consistent incubation periods for all experimental groups. |
| No significant effect on cancer cell viability | - Sub-optimal concentration of this compound.- Short exposure time.- Presence of catalase in the serum-containing media, which can neutralize H₂O₂. | - Perform a dose-response experiment to determine the optimal (EC50) concentration for your specific cell line.- Increase the incubation time with this compound.- Consider reducing the serum concentration or using serum-free media during the ascorbate treatment period. |
| Toxicity observed in normal (control) cells | - this compound concentration is too high.- Prolonged exposure time. | - Reduce the concentration of this compound.- Decrease the incubation time.- Ensure that the concentrations used are within the range that has been reported to be non-toxic to normal cells (often above 20 mM for short exposures). |
| Precipitation of this compound in media | - High concentration of this compound.- Incomplete dissolution. | - Ensure complete dissolution of this compound in the media by gentle vortexing.- Prepare a concentrated stock solution and dilute it to the final working concentration in the culture medium. |
Experimental Protocols
Protocol 1: Determination of EC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium immediately before use. Perform serial dilutions to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM).
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing different concentrations of this compound. Include a vehicle control (media without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the this compound concentration and determine the EC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the desired concentrations (e.g., EC50 and 2x EC50) for the determined exposure time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Data Presentation
Table 1: EC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | EC50 (mM) | Exposure Time (hours) | Reference |
| HL60 | Human myeloid leukemia | ~3 | Not specified | |
| U937 | Human myeloid leukemia | ~3 | Not specified | |
| NB4 | Human acute promyelocytic leukemia | ~3 | Not specified | |
| K562 | Human chronic myelogenous leukemia | ~3 | Not specified | |
| HepG2 | Human hepatocellular carcinoma | Dose-dependent decrease in viability | Not specified | |
| JLP119 | Human Burkitt's lymphoma | 0.5 | 1 | |
| OECM-1 | Oral epidermoid carcinoma | More sensitive than normal cells | 3 | |
| Neuroblastoma Cell Lines | Neuroblastoma | < 2 | 24 | |
| Normal CD34+ progenitors | Normal human cells | Not significantly cytotoxic | Not specified | |
| Normal lymphocytes and monocytes | Normal human cells | > 20 | 1 |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Troubleshooting logic for high variability in cell viability assays.
References
- 1. Cytotoxic effects of high concentrations of this compound on human myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic ascorbic acid concentrations selectively kill cancer cells: Action as a pro-drug to deliver hydrogen peroxide to tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
preventing sodium ascorbate degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ascorbate in cell culture. Our goal is to help you navigate common challenges and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow/brown in the incubator?
A1: The discoloration of your this compound solution is a visual indicator of its oxidation. Ascorbic acid is highly unstable in solution and readily oxidizes, a process that can be accelerated by exposure to light, oxygen, and transition metals.[1][2] This degradation can alter the experimental conditions and potentially introduce cytotoxic compounds into your cell culture.
Q2: I prepared a fresh stock solution of this compound, but I'm seeing unexpected cytotoxicity in my cell cultures. What could be the cause?
A2: Unexpected cytotoxicity, even with freshly prepared solutions, is often linked to the degradation of this compound. The oxidation of ascorbate in cell culture media can generate hydrogen peroxide (H₂O₂), which is toxic to cells, especially at higher concentrations.[3][4] The rate of H₂O₂ production can vary depending on the composition of your cell culture medium. It is also possible that the degradation products of ascorbate, such as dehydroascorbic acid (DHA), can be cytotoxic.
Q3: How quickly does this compound degrade in standard cell culture media?
A3: this compound degrades rapidly in cell culture media. Studies have shown that in media like DMEM, a significant loss of ascorbate can be observed within the first 4 hours of supplementation under normoxic conditions. The presence of cells has a minimal effect on this rapid degradation in the medium.
Q4: What is the optimal pH for a this compound stock solution?
A4: To maintain stability, a this compound stock solution should be prepared with a pH close to neutral (pH 7.0). It is crucial to adjust the pH carefully, as a significant change in the medium's pH can be detrimental to your cells. This compound itself is slightly alkaline.
Q5: Can I store my this compound stock solution? If so, under what conditions?
A5: While it is always recommended to use freshly prepared solutions, if you must store a stock solution, it should be aliquoted into airtight, light-protecting tubes with minimal headspace and stored at -80°C. However, even under these conditions, degradation can occur, and it is advisable to use it within a short period. Do not store solutions at -20°C as they are quite unstable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Rapid degradation of this compound leading to variable effective concentrations. | Prepare this compound solutions fresh for each experiment. Consider using a more stable derivative like L-ascorbic acid 2-phosphate for long-term experiments. |
| Media color change (yellow/brown) | Oxidation of this compound. | Protect media containing this compound from light by using amber bottles or wrapping containers in foil. Prepare solutions in deoxygenated water or buffer. |
| Sudden cell death or signs of stress | Cytotoxicity from hydrogen peroxide (H₂O₂) generated during ascorbate degradation. | Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment. Consider adding catalase to your culture medium to neutralize H₂O₂. |
| Precipitate formation in the media | pH imbalance or reaction with other media components. | Ensure the pH of the this compound stock solution and the final culture medium is within the optimal physiological range for your cells. Prepare concentrated stock solutions and dilute them directly into the culture medium to the final desired concentration. |
Quantitative Data Summary
Table 1: Stability of Ascorbate in DMEM Cell Culture Medium
| Time (hours) | Ascorbate Concentration (µM) in DMEM with 250 µM initial supplement | Ascorbate Concentration (µM) in DMEM with 500 µM initial supplement |
| 0 | 250 | 500 |
| 4 | ~100 | ~200 |
| 8 | <50 | <100 |
| 24 | Undetectable | Undetectable |
Data is approximated from graphical representations in scientific literature.
Table 2: Cytotoxicity Thresholds of Ascorbate in Different Cell Lines
| Cell Line | Cytotoxic Concentration |
| MDA-MB-231 | > 500 µM |
| MCF-7 | ~ 1 mM |
| EO771 | ~ 1 mM |
| HL60 | Apoptosis induced at 1mM in DMEM |
Cytotoxicity can be cell-line dependent.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, sterile deionized water (or PBS), 0.22 µm sterile filter, sterile light-protecting centrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in sterile deionized water to create a concentrated stock solution (e.g., 100 mM).
-
Adjust the pH to 7.0 using sterile NaOH or HCl, monitoring with a calibrated pH meter.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protecting tubes, minimizing headspace.
-
Use immediately or store at -80°C for a limited time.
-
Protocol 2: Assessment of this compound Stability using HPLC-ECD
This protocol provides a general workflow. Specific parameters may need to be optimized for your equipment.
-
Sample Preparation:
-
Supplement cell culture medium with a known concentration of this compound.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.
-
Immediately stabilize the ascorbate in the samples by adding a metaphosphoric acid solution.
-
-
HPLC-ECD Analysis:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase can consist of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile).
-
Set the electrochemical detector (ECD) to an appropriate potential for detecting ascorbate.
-
Inject the prepared samples and standards.
-
Quantify the ascorbate concentration by comparing the peak area of the samples to a standard curve.
-
Visualizations
Caption: this compound Degradation Pathway in Media.
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Decision Tree for this compound Use.
References
- 1. researchgate.net [researchgate.net]
- 2. US2495246A - Method of preparing sodium 1-ascorbate - Google Patents [patents.google.com]
- 3. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting sodium ascorbate instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of sodium ascorbate.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned yellow/brown. What happened and is it still usable?
A1: A yellow or brown discoloration in your this compound solution is a visual indicator of degradation.[1][2] This occurs due to oxidation, a process accelerated by factors such as exposure to air (oxygen), light, high temperatures, and alkaline pH.[3][4][5] The colored products are downstream results of the initial oxidation of ascorbate to dehydroascorbic acid (DHA) and its subsequent reactions.
For most experimental purposes, especially those requiring precise concentrations of active this compound, a discolored solution should not be used as its composition has changed. It is always recommended to use freshly prepared solutions.
Q2: What are the primary factors that cause the degradation of this compound in an aqueous solution?
A2: The stability of this compound in water is influenced by several factors:
-
Oxygen: Aqueous solutions of this compound are susceptible to rapid oxidation by atmospheric oxygen.
-
pH: Stability is pH-dependent. Aqueous solutions with a pH greater than 6.0 are particularly prone to quick oxidation. Ascorbate is generally more stable at pH values below its pKa1 of 4.2.
-
Light: Exposure to light can cause this compound to darken and degrade.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Metal Ions: The presence of heavy metal ions, especially copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can catalyze the oxidation of ascorbate.
-
Moisture: In solid form, the presence of moisture can induce degradation.
Q3: How can I prepare a more stable aqueous solution of this compound for my experiments?
A3: To enhance the stability of your this compound solution, consider the following best practices:
-
Use High-Purity Water: Start with deionized, distilled, or ultrapure water that has been deoxygenated (e.g., by sparging with nitrogen or argon gas) to minimize dissolved oxygen.
-
Control pH: If your experimental conditions allow, maintaining a slightly acidic pH can improve stability.
-
Use Chelating Agents: To sequester catalytic metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or solution.
-
Protect from Light: Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil to prevent photodegradation.
-
Maintain Low Temperatures: Prepare solutions using cold water and store them at low temperatures (e.g., 2-8°C) to slow down the degradation rate. For longer-term storage, aliquoting and freezing at -20°C or below is an option, but note that freeze-thaw cycles can also introduce oxygen.
-
Prepare Freshly: The most reliable approach is to prepare the solution immediately before use.
Q4: My solution needs to be at a neutral or slightly alkaline pH. How can I minimize degradation in these conditions?
A4: While this compound is less stable at pH > 6.0, you can take several steps to mitigate degradation:
-
Deoxygenate all buffers and solvents thoroughly.
-
Work quickly and keep the solution on ice.
-
Add a chelating agent like EDTA to sequester metal ions.
-
Prepare the solution in an inert atmosphere (e.g., in a glove box) if possible.
-
Use the solution as quickly as possible after preparation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution rapidly turns yellow/brown | 1. Presence of dissolved oxygen.2. Contamination with metal ions (e.g., from glassware or spatula).3. High pH of the solution (>6.0).4. Exposure to light. | 1. Use deoxygenated water/buffers.2. Use metal-free spatulas and acid-washed glassware.3. Adjust pH if the experiment allows, or work quickly.4. Protect the solution from light using amber vials or foil. |
| Inconsistent experimental results | 1. Degradation of this compound leading to lower effective concentration.2. Variability in solution preparation. | 1. Prepare fresh solutions for each experiment.2. Quantify the concentration of ascorbate using a stability-indicating method (e.g., HPLC-UV) immediately before use.3. Standardize the solution preparation protocol. |
| Precipitate forms in the solution | 1. Interaction with other components in a complex medium.2. Changes in solubility due to temperature fluctuations. | 1. Check for incompatibilities with other reagents.2. Ensure all components are fully dissolved and the solution is maintained at a constant temperature. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing an aqueous this compound solution with enhanced stability for general research applications.
Materials:
-
This compound (high purity)
-
Deionized water (or higher purity)
-
Nitrogen or Argon gas
-
Amber volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Deoxygenation: Sparge the deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the this compound to the deoxygenated water in the amber volumetric flask with continuous stirring.
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution. Be aware that pH levels above 6.0 will decrease stability.
-
Volume Adjustment: Bring the solution to the final volume with deoxygenated water.
-
Storage: Store the solution in a tightly sealed amber container at 2-8°C. For best results, use the solution within a few hours of preparation.
Protocol 2: Stability Testing by UV-Vis Spectrophotometry
This protocol provides a basic method to monitor the degradation of this compound over time by measuring the change in its UV absorbance.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer solution (pH controlled)
Procedure:
-
Initial Measurement (T=0):
-
Dilute an aliquot of the freshly prepared this compound solution with the buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure the absorbance at the maximum wavelength (λmax) for the ascorbate monoanion, which is approximately 265 nm. Record this as the initial absorbance.
-
-
Incubation: Store the stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner, and measure its absorbance at 265 nm.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial measurement. Plot the percentage remaining versus time to determine the degradation rate.
Visual Guides
This compound Degradation Pathway
The following diagram illustrates the oxidative degradation pathway of this compound.
Caption: Oxidative degradation of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of a prepared this compound solution.
Caption: Workflow for this compound stability testing.
Troubleshooting Logic for Unstable Solutions
This diagram provides a logical flow for troubleshooting issues with this compound solution instability.
Caption: Troubleshooting decision tree for unstable solutions.
References
improving the shelf life of sodium ascorbate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the shelf life and ensuring the efficacy of sodium ascorbate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in a stock solution?
A1: this compound in aqueous solutions is primarily degraded through oxidation. The main factors that accelerate this process are:
-
Exposure to Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation of ascorbate.[1]
-
Presence of Metal Ions: Heavy metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as catalysts, significantly speeding up the oxidation rate.[2][3][4]
-
Exposure to Light: this compound is light-sensitive, and exposure to light, especially UV radiation, can promote degradation and lead to the darkening of the solution.[2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of ascorbate.
-
High pH: Aqueous solutions of this compound are more susceptible to rapid oxidation at a pH greater than 6.0.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: To maximize stability, stock solutions should be prepared fresh before use. If a stock solution is required, it should be prepared in deoxygenated, high-purity water (e.g., ddH₂O or water for injection) to minimize dissolved oxygen. The use of a buffer to maintain a slightly acidic to neutral pH can also be beneficial, though this compound solutions themselves typically have a pH between 7.0 and 8.0 in a 10% w/v solution. For applications sensitive to metal ion catalysis, it is advisable to use water treated with a chelating agent like DTPA or to use glassware that has been acid-washed to remove trace metals.
Q3: How should I store my this compound stock solution and for how long is it viable?
A3: For optimal stability, store this compound stock solutions at -20°C or below in tightly sealed, light-resistant containers. Some sources suggest that solutions can be stored at -20°C for several months. However, for sensitive applications like cell culture, it is highly recommended to prepare the solution fresh on the day of use or to use it as soon as possible after preparation. If storing refrigerated, ensure the container is opaque and sealed to protect from light and oxygen. A solution of 75 g/L in water for infusion showed only an approximate loss of 1% per day over the first 3 days of storage.
Q4: My this compound solution has turned yellow or brown. Can I still use it?
A4: A yellow or brown discoloration indicates that the this compound has oxidized and degraded. Oxidized ascorbate loses its reducing capability and may produce byproducts like dehydroascorbic acid (DHA), which is itself unstable and can further degrade. It is strongly recommended not to use discolored solutions, as they will not have the expected antioxidant capacity and could introduce confounding variables into your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown shortly after preparation. | 1. Presence of catalytic metal ions (e.g., copper, iron) in the solvent or glassware. 2. High levels of dissolved oxygen in the solvent. 3. Exposure to bright light during preparation. 4. High pH of the final solution. | 1. Use high-purity, metal-free water. Consider treating water with a chelating agent like DTPA. Use acid-washed glassware. 2. Use deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon). 3. Prepare the solution under subdued lighting conditions. 4. If appropriate for your application, adjust the pH to be slightly acidic (pH < 6.0), where ascorbate is more stable. |
| Loss of biological/chemical activity in the experiment. | 1. Degradation of the this compound stock solution due to improper storage. 2. The concentration of the stock solution was not accurately determined. 3. Rapid degradation of ascorbate in the cell culture medium. | 1. Prepare a fresh stock solution for each experiment. Verify storage conditions (-20°C or colder, protected from light). 2. Validate the concentration of your stock solution using a spectrophotometric or titration method (see Experimental Protocols). 3. For cell culture experiments, consider the rapid depletion of ascorbate in the medium. Replenish ascorbate or use a more stable derivative like ascorbate-2-phosphate (Asc-2P) if long-term exposure is needed. |
| Precipitate forms in the stock solution upon storage. | 1. The concentration of the solution exceeds the solubility of this compound at the storage temperature. 2. Interaction with other components in a complex buffer. | 1. Gently warm the solution to room temperature and vortex to redissolve. If it persists, the solution may be supersaturated. Consider preparing a less concentrated stock. 2. Prepare this compound in pure water as the primary solvent before adding it to complex media to ensure complete dissolution. |
Data Presentation
Table 1: Factors Influencing the Stability of Ascorbate Solutions
| Factor | Condition | Impact on Stability | Reference(s) |
| Temperature | Elevated Temperature | Increases degradation rate | |
| Low Temperature (e.g., 4°C, -20°C) | Decreases degradation rate, improving shelf life | ||
| pH | pH > 6.0 | Accelerates oxidation | |
| Acidic pH (e.g., 3-4) | Increases stability | ||
| Light | Exposure to light (especially UV) | Promotes degradation and discoloration | |
| Storage in the dark/opaque container | Protects from light-induced degradation | ||
| Oxygen | Presence of dissolved oxygen | Essential for oxidative degradation | |
| Deoxygenated solvent/inert atmosphere | Significantly slows degradation | ||
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Catalyzes and rapidly accelerates oxidation | |
| Presence of chelating agents (e.g., DTPA) | Inhibits metal-catalyzed oxidation | ||
| Concentration | Higher Concentration | May have a lower degradation rate constant |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound powder (USP grade or equivalent)
-
High-purity, deoxygenated water (e.g., Water for Injection or ddH₂O sparged with nitrogen)
-
Sterile, amber or foil-wrapped 50 mL conical tube
-
Calibrated balance and sterile weighing paper
Methodology:
-
Under subdued light, weigh out 1.981 g of this compound powder. (Molecular Weight: 198.11 g/mol )
-
Transfer the powder to the 50 mL conical tube.
-
Add approximately 8 mL of deoxygenated water to the tube.
-
Vortex until the powder is completely dissolved.
-
Bring the final volume to 10 mL with deoxygenated water.
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Quantification of this compound Concentration via UV-Vis Spectrophotometry
Principle: this compound exhibits a characteristic UV absorbance maximum at approximately 265 nm. This protocol allows for a quick estimation of the solution's concentration.
Materials:
-
This compound stock solution
-
pH 6.5 buffer (e.g., phosphate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Prepare a series of dilutions of your stock solution in the pH 6.5 buffer to fall within the linear range of the instrument (e.g., 10-100 µM).
-
Blank the spectrophotometer using the pH 6.5 buffer.
-
Measure the absorbance of each dilution at 265 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε (molar absorptivity) is 14,500 M⁻¹cm⁻¹.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration in Molarity (M).
-
Concentration (M) = Absorbance / 14,500
-
Protocol 3: Iodometric Titration for Ascorbate Quantification
Principle: Ascorbic acid/ascorbate is a reducing agent that reacts quantitatively with iodine. The endpoint of the titration is detected when excess iodine reacts with a starch indicator, producing a blue-black color.
Materials:
-
This compound solution
-
Standardized 0.1 N iodine solution
-
2 N Sulfuric acid
-
1% Starch indicator solution
-
Carbon dioxide-free water
-
Burette, flasks, and pipettes
Methodology:
-
Accurately pipette a known volume of the this compound solution (e.g., containing ~400 mg of this compound) into an Erlenmeyer flask.
-
Add 100 mL of carbon dioxide-free water and 25 mL of 2 N sulfuric acid.
-
Titrate immediately with the 0.1 N iodine solution.
-
As the endpoint is approached (solution becomes a pale yellow), add 3 mL of the starch indicator solution.
-
Continue titrating dropwise until the first appearance of a persistent blue-black color.
-
Record the volume of iodine solution used.
-
Calculate the amount of this compound using the following equation:
-
mg of this compound = (Volume of Iodine in mL) x (Normality of Iodine) x 99.05
-
(Each mL of 0.1 N iodine is equivalent to 9.905 mg of C₆H₇NaO₆).
-
Mandatory Visualizations
Caption: A logical workflow for the preparation, validation, and storage of this compound stock solutions.
Caption: The primary oxidative degradation pathway for this compound and key accelerating factors.
References
- 1. This compound | C6H7O6Na | CID 23667548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phexcom.com [phexcom.com]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Sodium Ascorbate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vivo delivery of sodium ascorbate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution for injection has turned yellow. Can I still use it?
A1: A yellow discoloration indicates oxidation of the this compound. It is generally recommended to discard discolored solutions as the degradation can affect the compound's potency and potentially introduce confounding variables into your experiment. To prevent oxidation, prepare solutions fresh, protect them from light, and use deoxygenated, metal-free water or buffers.[1][2][3]
Q2: What is the optimal pH for a this compound solution for intravenous injection?
A2: The pH of this compound solutions for intravenous use should be in the range of 5.5 to 7.0.[4] Highly acidic solutions can cause irritation and phlebitis at the injection site. Commercial preparations are often buffered to achieve a physiological pH.[5]
Q3: What are the key differences in bioavailability between oral and intravenous administration of this compound?
A3: Oral bioavailability of this compound is limited by a saturable active transport mechanism in the intestine. As the oral dose increases, the absorption efficiency decreases. Intravenous administration bypasses this intestinal absorption barrier, resulting in significantly higher and more predictable plasma concentrations.
Q4: Can I administer this compound via intraperitoneal (IP) injection in my animal model?
A4: Yes, intraperitoneal injection is a common route for administering this compound in animal models and can achieve high plasma concentrations, bypassing the limitations of oral absorption.
Q5: What are the common side effects of high-dose this compound administration in vivo?
A5: In animal models and human studies, high doses can lead to gastrointestinal issues like diarrhea. Rapid intravenous infusion may cause transient faintness or dizziness. A rare but serious side effect in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is hemolytic anemia.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected plasma concentrations of ascorbate.
-
Possible Cause 1: Instability of the administered solution.
-
Troubleshooting:
-
Prepare this compound solutions immediately before use.
-
Protect the solution from light and air exposure.
-
Use sterile, deoxygenated water for injection.
-
Ensure the pH of the solution is within the optimal range (5.5-7.0) to minimize oxidation.
-
-
-
Possible Cause 2: Issues with oral administration and absorption.
-
Troubleshooting:
-
For oral gavage, ensure the dose is appropriate and does not exceed the saturable transport mechanism if aiming for proportional plasma levels.
-
Consider alternative administration routes like intravenous or intraperitoneal injection for more consistent and higher plasma concentrations.
-
-
-
Possible Cause 3: Improper sample handling for analysis.
-
Troubleshooting:
-
Collect blood samples in sodium heparin tubes.
-
Process blood samples immediately on ice or at 4°C to prevent ascorbate degradation.
-
If analysis is delayed, separate the plasma and store it at -80°C.
-
-
Issue 2: Phlebitis or irritation at the intravenous injection site.
-
Possible Cause 1: High osmolality of the injected solution.
-
Troubleshooting:
-
Dilute the this compound solution with a suitable vehicle like sterile water for injection or Ringer's lactate to an osmolality below 1200 mOsm.
-
Refer to the table below for recommended dilutions.
-
-
-
Possible Cause 2: Rapid infusion rate.
-
Troubleshooting:
-
Administer the infusion slowly. A recommended rate for higher doses is around 0.5 g/minute .
-
-
-
Possible Cause 3: Solution pH is too acidic.
-
Troubleshooting:
-
Ensure the pH of your final solution is buffered to a physiological range (ideally 7.0-7.4) to minimize vein irritation.
-
-
-
Possible Cause 4: Mechanical irritation from the catheter.
-
Troubleshooting:
-
Use an appropriate catheter size for the vein.
-
Ensure the catheter is securely placed to minimize movement.
-
Rotate injection sites if multiple administrations are required.
-
-
Data Presentation
Table 1: Osmolality of this compound Solutions for Injection
| Grams of this compound | Volume of Sterile Water (mL) | Approximate Osmolality (mOsm) |
| 15 | 250 | ~630 |
| 25 | 500 | ~560 |
| 50 | 500 | ~1020 |
| 75 | 1000 | ~840 |
| 100 | 1000 | ~1120 |
Data adapted from Riordan Clinic protocols. Isotonic saline is approximately 300 mOsm.
Table 2: Comparative Bioavailability of Different Oral Vitamin C Formulations in Sheep
| Formulation | Administration | Peak Plasma Concentration (µg/mL) |
| Ascorbic Acid Fine Powder | Single Oral Dose | No significant increase |
| Ascorbic Acid Fine Powder | Multiple Oral Doses | Increased |
| This compound | Single Oral Dose | No significant increase |
| This compound | Multiple Oral Doses | Increased |
| Ascorbic Acid | Single Intra-duodenal | Significantly higher than oral |
This table summarizes findings from a study in sheep, indicating that single oral doses of ascorbic acid or this compound did not significantly raise plasma levels, while multiple doses did. Intra-duodenal administration, which bypasses the stomach, was more effective. This highlights the challenges of oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous Injection
-
Materials:
-
This compound USP fine crystals
-
Sterile Water for Injection
-
Sterile 500 mL IV bottle or bag
-
Sterile funnel and spoon
-
(Optional) Edetate disodium (EDTA) injection, USP 150 mg/mL
-
-
Procedure:
-
Aseptically add 250 g of this compound fine crystals to a sterile 500 mL IV bottle.
-
(Optional) Add 6.6 mL of edetate disodium injection. EDTA can help chelate trace metals that catalyze ascorbate oxidation.
-
Add Sterile Water for Injection to a final volume of 500 mL. This creates an approximately 50% (w/v) stock solution.
-
Agitate the solution until the this compound is completely dissolved. The pH of this solution should be approximately 7.4.
-
For infusion, this stock solution must be further diluted. For example, to prepare a 50 g infusion, draw 100 mL of the stock solution and add it to a 500 mL bag of Ringer's Lactate, after removing 100 mL of the Ringer's Lactate.
-
Always inspect the final solution for particulate matter before administration.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Plasma Ascorbate Measurement
-
Sample Preparation:
-
Collect whole blood in sodium heparin-containing tubes.
-
Immediately place the samples on ice.
-
Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Transfer the plasma to a new microcentrifuge tube.
-
To precipitate proteins, add an equal volume of cold 10% metaphosphoric acid.
-
Vortex for 20 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis. Samples extracted with metaphosphoric acid are stable on a cooled autosampler (4°C) for at least 10 hours.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a buffer such as 0.05 M monobasic sodium phosphate, 0.05 M sodium acetate, with the addition of a pairing agent like dodecyltrimethylammonium chloride, adjusted to an acidic pH (e.g., 4.8) with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm or an electrochemical detector for higher sensitivity.
-
Injection Volume: 20 µL.
-
Quantification: Use a standard curve prepared from known concentrations of ascorbic acid.
-
Mandatory Visualizations
References
Technical Support Center: Sodium Ascorbate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the limitations of using sodium ascorbate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of oral administration of this compound in animal studies?
A1: The primary limitation of oral administration is low bioavailability due to tightly controlled absorption mechanisms in rodents. Oral dosing results in plasma ascorbate concentrations that typically do not exceed 0.2 mM.[1] To achieve higher, pharmacologically active concentrations, parenteral administration routes such as intravenous (IV) or intraperitoneal (IP) injections are necessary.[1]
Q2: Is there a difference in bioavailability between this compound and ascorbic acid?
A2: In terms of bioavailability, this compound and ascorbic acid are very similar, delivering Vitamin C to the body efficiently.[2] this compound is a buffered (less acidic) form of ascorbic acid, which makes it better tolerated at high doses, reducing the risk of gastrointestinal upset.[2][3]
Q3: Why are my experimental results inconsistent when using this compound?
A3: Inconsistent results can often be attributed to the instability of this compound in solution. Ascorbate can degrade when exposed to oxygen, light, heat, and catalytic metal ions. This degradation can alter the effective concentration of the administered dose. It is crucial to follow strict protocols for solution preparation and handling to ensure consistency.
Q4: Can this compound have a pro-oxidant effect in vivo?
A4: Yes, at high pharmacological concentrations (typically achievable only through parenteral administration), ascorbate can act as a pro-oxidant. This effect is mediated by the generation of hydrogen peroxide (H₂O₂) through the reduction of transition metal ions. This pro-oxidant activity is often the basis for its use in cancer research to induce cytotoxicity in tumor cells.
Q5: What is the most appropriate animal model for studying the effects of this compound?
A5: Most animals can synthesize their own vitamin C, which is a significant confounding factor in studies aiming to translate findings to humans (who cannot). The ideal models are animals that lack the ability to synthesize ascorbate, such as guinea pigs or genetically modified mice (e.g., Gulo-/- mice) that lack the Gulo gene responsible for the terminal step in vitamin C biosynthesis.
Troubleshooting Guides
Issue 1: Difficulty Achieving Therapeutic Plasma Concentrations
Problem: Plasma ascorbate levels remain low (<0.2 mM) despite administration, and the desired therapeutic effect is not observed.
Troubleshooting Steps:
-
Verify Administration Route: Oral administration is insufficient for achieving high plasma concentrations. Switch to parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection.
-
Adjust Dosage: For parenteral routes, doses in the range of 1 g/kg to 4 g/kg have been shown to achieve millimolar plasma concentrations in mice.
-
Confirm Solution Concentration: Ensure the prepared this compound solution has the correct concentration and has not degraded. Prepare solutions fresh daily and protect them from light and heat.
Issue 2: Solution Discoloration and Suspected Degradation
Problem: The prepared this compound solution appears yellow or brownish, suggesting oxidation and degradation.
Troubleshooting Steps:
-
Use High-Quality Reagents: Start with USP-grade this compound. Some commercial preparations may contain impurities that accelerate degradation.
-
Minimize Oxygen Exposure: Prepare solutions in deoxygenated water (e.g., by bubbling with nitrogen or argon gas). Store in airtight containers with minimal headspace.
-
Control pH: Maintain a slightly acidic pH for the stock solution, as ascorbate is more stable under these conditions. However, for injection, the final solution should be buffered to a physiologically compatible pH.
-
Avoid Catalytic Metals: Use metal-free water and glassware to prevent metal-catalyzed oxidation. If buffers are used, consider using a chelating agent like EDTA, though its in vivo compatibility must be considered.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Issue 3: Unexpected Toxicity or Adverse Effects in Animals
Problem: Animals exhibit signs of distress or toxicity not anticipated by the study design.
Troubleshooting Steps:
-
Evaluate for Pro-oxidant Effects: High doses of ascorbate can induce oxidative stress. Consider measuring markers of oxidative stress in plasma and tissues. The pro-oxidant effect is the intended therapeutic mechanism in some studies, but it can also cause off-target toxicity.
-
Check Solution pH and Osmolarity: Ensure the injected solution is isotonic and has a pH close to physiological levels (around 7.4) to prevent irritation and pain at the injection site. This compound is less acidic than ascorbic acid, which can be an advantage.
-
Monitor Renal Function: While generally considered safe, very high doses of ascorbate could potentially lead to renal issues in susceptible animals. Monitor kidney function parameters if high-dose, chronic administration is planned.
Data Presentation
Table 1: Achievable Plasma Ascorbate Concentrations by Administration Route in Rodents
| Administration Route | Typical Dose Range | Peak Plasma Concentration | Reference |
| Oral (gavage/drinking water) | Up to 6 g/L in water | < 0.2 mM | |
| Intraperitoneal (IP) | 1 g/kg - 4 g/kg | ~6 mM - >10 mM | |
| Intravenous (IV) | 1 g/kg | > 20 mM (immediate) |
Experimental Protocols
Protocol for Preparation of a Stable this compound Solution for Injection
-
Materials:
-
USP-grade this compound powder
-
Sterile, pyrogen-free water for injection or 0.9% sodium chloride injection
-
Sterile, amber glass vials
-
0.22 µm sterile syringe filters
-
-
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood).
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the sterile water for injection or saline to the desired concentration (e.g., 200 mg/mL). Gently swirl to dissolve; avoid vigorous shaking to minimize oxygen introduction.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Prepare the solution fresh immediately before each experiment. If short-term storage is necessary, store at 4°C, protected from light, for no more than 24 hours. For longer-term stability, research suggests solutions can be stable for up to 14 days at 4°C when protected from light.
-
Protocol for Intraperitoneal (IP) Administration in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to hold the scruff of the neck and the base of the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.
-
Slowly inject the this compound solution. The maximum recommended volume is typically around 0.5 mL for a mouse.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress after the injection.
Visualizations
Caption: Recommended workflow for animal studies using this compound.
References
Technical Support Center: High-Dose Intravenous Vitamin C Therapy Research Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose intravenous vitamin C (IVC) therapy.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in-vitro and preclinical experiments with high-dose vitamin C.
Solution Preparation and Stability
-
Question: My vitamin C solution turned a yellowish color. Is it still usable? Answer: A slight yellowing of the vitamin C solution upon preparation is acceptable. However, a gradual darkening upon exposure to air and light indicates oxidation.[1] It is recommended to use freshly prepared solutions for optimal results. If solutions must be stored, they should be protected from light and refrigerated.[2][3][4]
-
Question: How can I ensure the stability of my prepared vitamin C solutions for IVC administration in my experiments? Answer: Vitamin C stability is primarily affected by pH and temperature.[1] It is more stable in a pH range of 4.0–5.0 and when stored in frozen conditions. For liquid solutions, storage at 4°C, protected from light, can maintain over 97% of the initial concentration for up to 14 days. At room temperature (25°C) with light protection, solutions retain over 88% of their concentration for 14 days, though visual changes may appear after two days. Solutions of 1.5 g/50 mL in 0.9% saline and 2.5 g/50 mL in D5W are stable for up to 96 hours and do not require light protection.
-
Question: What is the recommended solvent for preparing high-dose vitamin C solutions for in-vitro and in-vivo studies? Answer: The choice of solvent can vary. Sterile water is commonly used for preparing stock solutions. For dilutions intended for administration, 0.9% Normal Saline (NS) or 5% Dextrose in Water (D5W) are frequently utilized. However, some protocols advise against using dextrose-containing solutions, as glucose may promote tumor growth.
In-Vitro Cell-Based Assays
-
Question: I am observing inconsistent results in my MTT/MTS cell viability assays when using high-dose vitamin C. What could be the cause? Answer: High concentrations of vitamin C, being a strong reducing agent, can directly reduce the tetrazolium salts (MTT/MTS) to formazan, leading to falsely elevated cell viability readings. This chemical interference can mask the actual cytotoxic effects of the treatment. It is advisable to include appropriate controls, such as wells with vitamin C but without cells, to quantify this interference. Alternatively, consider using a non-redox-based viability assay, like the Propidium Iodide Triton X-100 (PI/TX-100) assay, for more accurate results.
-
Question: My cell viability results with vitamin C vary between different cell culture media. Why is this happening? Answer: The cytotoxicity of ascorbate in cell culture is largely due to the production of hydrogen peroxide (H₂O₂), and the rate of H₂O₂ generation can differ between various culture media. For instance, Dulbecco's Modified Eagle's Medium (DMEM) may facilitate higher H₂O₂ production from ascorbate compared to RPMI 1640, leading to greater observed cytotoxicity. It is crucial to be consistent with the culture medium used and to consider quantifying H₂O₂ levels to understand the direct cytotoxic environment.
-
Question: What is a typical concentration range for high-dose vitamin C in in-vitro experiments? Answer: The effective concentration of vitamin C can vary significantly between cell lines. Generally, concentrations in the millimolar (mM) range are required to induce cytotoxicity in cancer cells. Many studies use a range from 0.5 mM to 15 mM to determine the IC50 (half-maximal inhibitory concentration) for their specific cell lines.
Animal (In-Vivo) Studies
-
Question: What is a common dosing schedule for high-dose vitamin C in preclinical animal models? Answer: To maintain therapeutic plasma concentrations, daily administration is often considered optimal. Doses can range up to 4 g/kg, administered intraperitoneally or intravenously. The goal is to achieve plasma ascorbate levels in the millimolar range.
-
Question: Are there any critical considerations before initiating high-dose IVC therapy in animal models? Answer: It is important to screen animals for conditions that could be exacerbated by high-dose vitamin C, such as glucose-6-phosphate dehydrogenase (G6PD) deficiency, which can lead to hemolysis. Adequate renal function is also crucial for the rapid excretion of high doses of ascorbate.
Sample Analysis
-
Question: How should I prepare and store plasma samples for vitamin C analysis? Answer: Vitamin C is highly unstable in biological samples. To prevent degradation, plasma should be separated from blood cells promptly in a refrigerated centrifuge. The plasma should then be immediately stabilized with a protein precipitant and chelating agent, such as metaphosphoric acid (MPA) containing disodium EDTA, and then flash-frozen and stored at -80°C until analysis.
-
Question: What are the common interferences in laboratory tests caused by high-dose vitamin C? Answer: High concentrations of vitamin C can interfere with redox-reaction-dependent laboratory tests, potentially causing falsely low results for cholesterol, triglycerides, and enzymatic creatinine. It can also affect point-of-care glucose meter readings, often leading to falsely elevated results.
Data Presentation
Table 1: Stability of High-Dose Intravenous Vitamin C Solutions
| Concentration & Diluent | Storage Container | Temperature | Light Condition | Stability (Time to <10% Degradation) |
| 37-92 mg/mL in 0.9% NS or D5W | PVC bags | 4°C | Protected from light | >14 days (>97.72% remaining) |
| 37-92 mg/mL in 0.9% NS or D5W | PVC bags | 25°C | Protected from light | >14 days (>88.02% remaining) |
| 40 mg/mL in 0.9% NS or D5W | PVC bags | 25°C | Exposed to light | ~75 hours |
| 1.5 g/50 mL in 0.9% Saline | Not specified | Ambient | Exposed to light | 96 hours |
| 2.5 g/50 mL in D5W | Not specified | Ambient | Exposed to light | 96 hours |
| 500 mg in Parenteral Nutrition | Not specified | 4°C & 25°C | Protected from light | >24 hours (>90% remaining) |
Table 2: Compatibility of High-Dose Vitamin C with Infusion Containers
| Container Material | Compatibility Notes |
| Polyvinyl Chloride (PVC) | Compatible. Studies show good stability of vitamin C in PVC bags. |
| Non-PVC (e.g., Polypropylene, Polyolefin) | Compatible. Non-PVC, non-DEHP containers are suitable for vitamin C infusions and are often preferred to avoid plasticizer leaching with other drugs. |
| Glass | Compatible. Glass containers can be used and may serve as a control in sorption studies. |
Experimental Protocols
1. Preparation of High-Dose Vitamin C Solution for In-Vitro Experiments
-
Materials:
-
L-Ascorbic Acid (cell culture grade)
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm filter
-
Sterile conical tubes
-
-
Procedure:
-
Under sterile conditions in a laminar flow hood, weigh the desired amount of L-ascorbic acid powder.
-
Dissolve the powder in sterile water or PBS to create a high-concentration stock solution (e.g., 1 M). Vitamin C is freely soluble in water.
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment to ensure potency. Due to its rapid oxidation in solution, it is not recommended to store diluted vitamin C in culture media for extended periods.
-
2. MTT Cell Viability Assay with High-Dose Vitamin C
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
High-dose vitamin C stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of vitamin C. Include untreated control wells and a vehicle control if applicable.
-
Crucially, include control wells with the highest concentration of vitamin C in medium without cells to account for direct MTT reduction.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Subtract the absorbance of the "vitamin C only" control wells from the treated wells to correct for chemical interference.
-
3. HPLC-UV Analysis of Vitamin C in Plasma
-
Materials:
-
Human plasma samples
-
Metaphosphoric acid (MPA)
-
Dithiothreitol (DTT) for total vitamin C measurement
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Procedure:
-
Sample Preparation (Reduced Ascorbic Acid):
-
Mix 25 µL of plasma with 225 µL of 5% MPA.
-
Centrifuge at 3000 x g for 10 minutes.
-
Mix 75 µL of the supernatant with 50 µL of distilled water and 25 µL of 50% MPA.
-
Centrifuge again and inject the supernatant into the HPLC system.
-
-
Sample Preparation (Total Vitamin C - Ascorbic Acid + Dehydroascorbic Acid):
-
Follow the initial plasma deproteinization step as above.
-
Mix 75 µL of the supernatant with 25 µL of 10 mM DTT and 25 µL of 40 mM K₂HPO₄ (to maintain pH ~6.8).
-
Incubate for 20 minutes at room temperature in the dark to reduce dehydroascorbic acid to ascorbic acid.
-
Add 25 µL of 50% MPA to stop the reaction.
-
Centrifuge and inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: An aqueous acidic buffer, for example, 1.8 mmol/L sulfuric acid (pH 2.7).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set at 245-265 nm.
-
Quantification: Compare the peak area of the sample to a standard curve of known ascorbic acid concentrations.
-
-
Mandatory Visualizations
Caption: Experimental workflow for in-vitro high-dose vitamin C studies.
Caption: High-dose vitamin C's role in HIF-1α signaling.
Caption: Vitamin C as a cofactor for TET enzyme-mediated DNA demethylation.
Caption: Troubleshooting workflow for inconsistent in-vitro results.
References
- 1. Ascorbic Acid Injection: Package Insert / Prescribing Info [drugs.com]
- 2. Administration of Intravenous Ascorbic Acid—Practical Considerations for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Dose IV Vitamin C - Cancer Treatment Fact Sheet — Personalized Medicine [personalizedmedicinemd.co]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing pH in Cell Culture with Sodium Ascorbate Supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pH fluctuations in their cell culture media following supplementation with sodium ascorbate.
Troubleshooting Guides
Issue 1: Immediate Increase in Media pH upon this compound Addition
-
Observation: The phenol red indicator in the cell culture medium turns pink or fuchsia immediately after adding this compound. A pH meter confirms a significant increase in pH.
-
Cause: this compound is the sodium salt of ascorbic acid and is alkaline in solution.[1] Adding it to the culture medium will raise the pH, with the magnitude of the shift dependent on the concentration of this compound and the buffering capacity of the medium.
-
Solution:
-
Prepare a pH-adjusted stock solution of this compound: Before adding it to your culture medium, dissolve the this compound in sterile, deionized water or phosphate-buffered saline (PBS) and adjust the pH of this stock solution to the desired physiological range (typically 7.2-7.4) using sterile, dilute hydrochloric acid (HCl).[2]
-
Use a stronger buffering system: If you continue to experience significant pH shifts, consider using a medium with a stronger buffering capacity. This can be achieved by:
-
Adding HEPES buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is effective in the physiological pH range of 6.8 to 8.2 and does not require a CO2-controlled environment to maintain pH.[3][4] A final concentration of 10-25 mM is typically recommended.[3]
-
Optimizing the bicarbonate/CO2 system: Ensure your CO2 incubator is properly calibrated to the percentage required by your medium's sodium bicarbonate concentration to maintain the target pH.
-
-
Stepwise addition and monitoring: For high concentrations of this compound, add it to the medium in smaller increments, monitoring the pH after each addition and adjusting as necessary with sterile, dilute HCl.
-
Issue 2: Gradual Decrease in Media pH Over Time After this compound Supplementation
-
Observation: The culture medium, initially at the correct pH after this compound addition, gradually turns yellow over 24-48 hours, indicating acidification.
-
Cause: Ascorbate is unstable in solution and readily oxidizes, a process accelerated by exposure to air (oxygen), light, and the presence of metal ions in the medium. The degradation products of ascorbate can be acidic, leading to a drop in the medium's pH over time.
-
Solution:
-
Prepare fresh this compound solutions: Always prepare this compound stock solutions fresh for each experiment and avoid long-term storage.
-
Minimize exposure to light and air: Store stock solutions in amber tubes or tubes wrapped in foil and keep them tightly sealed.
-
Use a stable ascorbate derivative: Consider using a more stable form of vitamin C, such as ascorbate-2-phosphate, which is resistant to oxidation in the medium and is converted to active ascorbate by cellular phosphatases.
-
Frequent media changes: If using this compound directly, more frequent media changes may be necessary to remove degradation products and replenish the active compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected pH shift when adding this compound to my cell culture medium?
A1: The addition of this compound, being alkaline, will increase the pH of your culture medium. The exact change depends on the concentration of this compound and the buffering capacity of your specific medium (e.g., DMEM, RPMI-1640). While precise values vary, the following table provides an estimated initial pH shift in a standard bicarbonate-buffered medium. It is always recommended to measure the pH of your supplemented medium before use.
| This compound Concentration (mM) | Estimated Initial pH of Medium (Starting at pH 7.4) |
| 0.1 | ~ 7.4 - 7.5 |
| 0.5 | ~ 7.5 - 7.7 |
| 1.0 | ~ 7.6 - 7.9 |
| 5.0 | ~ 7.8 - 8.2 |
| 10.0 | > 8.0 |
Q2: How do I prepare a pH-neutral stock solution of this compound?
A2: A detailed protocol for preparing a 1 M stock solution of this compound at a physiological pH is provided in the "Experimental Protocols" section below.
Q3: Can the change in pH caused by this compound affect my cells' signaling pathways?
A3: Yes, significant changes in extracellular and intracellular pH can impact cellular signaling. An alkaline shift in intracellular pH has been shown to activate the mTORC2/Akt and AMPK signaling pathways, which are involved in cell growth, survival, and metabolism. Ascorbate itself has also been shown to modulate the PTEN/AKT/mTOR pathway. Therefore, it is crucial to control the pH of your medium to avoid unintended effects on these pathways.
Q4: My phenol red indicator is turning a different color. What does it mean?
A4: Phenol red is a pH indicator. A change to pink or fuchsia indicates an alkaline shift (pH > 7.6), which can occur immediately after adding this compound. A change to yellow indicates an acidic environment (pH < 6.8), which can happen over time due to ascorbate degradation or high cellular metabolism.
Q5: Are there alternatives to this compound that have less impact on media pH?
A5: Yes, you can use ascorbic acid, which is acidic, and adjust the pH of the stock solution upwards with a base like sodium hydroxide (NaOH). Alternatively, using a stable derivative like ascorbate-2-phosphate can mitigate the issue of pH changes due to degradation.
Experimental Protocols
Protocol 1: Preparation of a 1 M pH-Adjusted this compound Stock Solution
-
Weigh out 19.81 g of this compound powder.
-
Dissolve the powder in approximately 80 mL of sterile, deionized water in a sterile container.
-
Gently stir the solution until the powder is completely dissolved.
-
Using a calibrated pH meter, measure the pH of the solution. It will be alkaline.
-
Slowly add sterile, 1 N HCl dropwise while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 7.2 - 7.4.
-
Add sterile, deionized water to bring the final volume to 100 mL.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protecting container (e.g., an amber tube).
-
Aliquot and store at -20°C for short-term use. Prepare fresh for optimal results.
Protocol 2: Monitoring pH of this compound-Supplemented Media
-
Visual Inspection: Regularly observe the color of the phenol red indicator in your culture medium. A change from red-orange to pink/fuchsia indicates an increase in pH, while a change to yellow indicates a decrease.
-
pH Meter Measurement:
-
Calibrate a sterile pH electrode according to the manufacturer's instructions using sterile pH standard buffers.
-
Aseptically take a small aliquot (e.g., 1 mL) of your cell culture medium.
-
Measure the pH of the aliquot.
-
Discard the aliquot after measurement to avoid contamination of the main culture.
-
-
Frequency: For initial experiments with a new concentration of this compound, it is advisable to monitor the pH at the time of supplementation and at regular intervals (e.g., 4, 12, and 24 hours) to understand the dynamics of pH change in your specific experimental setup.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Impact of this compound-induced alkaline pH on cellular signaling.
References
Technical Support Center: Minimizing Off-Target Effects of Sodium Ascorbate in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of sodium ascorbate in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting contradictory effects (antioxidant vs. pro-oxidant) in my experiments?
This compound, a salt of ascorbic acid (Vitamin C), can act as both an antioxidant and a pro-oxidant, depending on several factors. At lower, physiological concentrations, it typically functions as an antioxidant, scavenging reactive oxygen species (ROS).[1][2] However, at higher, pharmacological concentrations, and particularly in the presence of transition metals like iron, it can exhibit pro-oxidant activity.[1][2] This pro-oxidant effect is due to the reduction of Fe³⁺ to Fe²⁺ by ascorbate, which then catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction.[2] This dual role is a critical consideration in experimental design.
Q2: I'm observing unexpected cytotoxicity in my cell cultures treated with this compound. What could be the cause?
Unintended cytotoxicity is a common off-target effect of this compound, especially at higher concentrations. The pro-oxidant activity described above can lead to a massive increase in intracellular ROS, causing oxidative stress and inducing apoptosis or other forms of cell death. Several studies have reported dose- and time-dependent cytotoxic effects on various cell lines. For instance, in neuroblastoma cell lines, apoptosis was induced at millimolar concentrations. The susceptibility of cell lines can vary, with some cancer cells being particularly sensitive.
Q3: My biochemical assay results are inconsistent when using this compound. Is it interfering with the measurements?
Yes, this compound is a known interfering substance in many common biochemical assays that involve redox reactions. Its strong reducing properties can lead to falsely elevated or decreased values for a range of analytes. For example, it has been shown to cause a false increase in sodium, potassium, and calcium, and a false decrease in chloride, total bilirubin, and uric acid. It is crucial to review the methodology of your assays and consider the potential for interference.
Q4: How can I mitigate the pro-oxidant effects of this compound in my cell culture experiments?
To minimize pro-oxidant activity, consider the following:
-
Concentration Optimization: Determine the optimal concentration range where this compound exhibits the desired effect without significant cytotoxicity. This can be achieved through a dose-response study.
-
Metal Chelators: If the pro-oxidant effect is suspected to be mediated by transition metals, co-incubation with a metal chelator like desferrioxamine (DFO) could be tested, although this may also affect other cellular processes.
-
Control for Oxidative Stress: Include appropriate controls to monitor oxidative stress levels, such as measuring intracellular ROS.
-
Use of Stable Vitamin C Derivatives: Consider using more stable derivatives of vitamin C, such as 2-phosphoascorbate, which are less prone to autoxidation.
Q5: What are the key signaling pathways affected by this compound that I should be aware of?
This compound can influence several critical signaling pathways, which can be considered off-target effects if not the primary focus of the study. These include:
-
HIF-1 Pathway: Ascorbate is a cofactor for prolyl hydroxylases that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α). Ascorbate deficiency can lead to the normoxic activation of the HIF-1 pathway.
-
NF-κB Pathway: this compound has been shown to block the activation of the NF-κB inflammatory pathway in some models.
-
Cell Cycle Regulation: It can induce cell cycle arrest, for example, at the G1/S phase, by modulating the expression of proteins like p53 and p21.
-
Apoptosis Pathways: High concentrations of this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of various caspases.
Troubleshooting Guides
Problem 1: High variability in experimental replicates with this compound.
-
Possible Cause: Inconsistent oxidation of this compound in the media. Ascorbate can be unstable in solution and degrade over time, especially when exposed to light and oxygen.
-
Solution:
-
Prepare fresh solutions of this compound for each experiment.
-
Protect solutions from light.
-
Consider the use of more stable derivatives if long-term incubation is required.
-
Ensure consistent incubation times and conditions across all replicates.
-
Problem 2: Observed phenotype does not match the expected antioxidant effect.
-
Possible Cause: The concentration of this compound used is in the pro-oxidant range for your specific cell line and experimental conditions.
-
Solution:
-
Perform a thorough dose-response analysis to identify the concentration window for antioxidant activity.
-
Measure markers of oxidative stress (e.g., ROS levels, lipid peroxidation) to confirm the antioxidant or pro-oxidant effect at the concentration used.
-
Check the iron content of your cell culture medium, as it can catalyze the pro-oxidant activity of ascorbate.
-
Problem 3: Interference in colorimetric or fluorescence-based assays.
-
Possible Cause: this compound's reducing properties are directly interfering with the assay chemistry.
-
Solution:
-
Consult the assay kit's manual for known interfering substances.
-
Run a control with this compound in the absence of the analyte to quantify the extent of interference.
-
If possible, choose an alternative assay method that is not based on redox reactions.
-
Remove this compound from the sample prior to the assay, for example, by washing the cells thoroughly.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | EC50 (mM) | Exposure Time (hours) | Reference |
| Neuroblastoma Cell Lines (average) | < 2 | 24 | |
| Human Myeloid Cell Lines (average LC50) | ~3 | Varies | |
| Pancreatic Cancer Cell Lines | Varies (e.g., decreased viability at 5-10 mM) | 1 |
Table 2: Interference of Ascorbic Acid in Biochemical Assays (at 12.0 mmol/L)
| Analyte | Percentage Change | Reference |
| Sodium | +43% | |
| Potassium | +58% | |
| Calcium | +103% | |
| Creatinine | +26% | |
| Chloride | -33% | |
| Total Bilirubin | -62% | |
| Uric Acid | -83% | |
| Total Cholesterol | Undetectable | |
| Triglyceride | Undetectable |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Effect of this compound using Trypan Blue Exclusion Assay
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not reach confluency within the experimental timeframe. Allow cells to adhere for 24-48 hours.
-
Treatment: Prepare fresh solutions of this compound in culture medium at various concentrations (e.g., 0.5, 1, 2, 5, 10 mM). Remove the old medium from the cells and add the treatment media. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each concentration and determine the EC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate suitable for fluorescence measurements and treat with this compound as described in Protocol 1. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Probe Loading: Towards the end of the treatment period, remove the media and incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.
-
Measurement: After incubation with the probe, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control to determine the relative change in intracellular ROS levels.
Visualizations
Caption: Pro-oxidant mechanism of this compound.
Caption: Workflow to minimize SA off-target effects.
References
how to prevent oxidation of sodium ascorbate during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of sodium ascorbate during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow/brown?
A1: The discoloration of your this compound solution is a common indicator of oxidation. Ascorbate readily oxidizes, particularly in aqueous solutions, leading to the formation of dehydroascorbic acid (DHA) and subsequent degradation products that can be colored. This process is accelerated by factors such as exposure to oxygen, light, elevated pH, and the presence of metal ions.[1][2][3]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can significantly increase the rate of this compound oxidation:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a key reactant in the oxidation process.[4]
-
Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of ascorbate oxidation.[3]
-
pH of the Solution: this compound is more susceptible to oxidation in neutral to alkaline conditions (pH > 6.0). Acidic conditions (e.g., pH 4.5) can improve its stability.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV light can provide the energy to initiate and accelerate oxidative reactions.
Q3: How can I prepare a stable this compound stock solution?
A3: To prepare a more stable stock solution, consider the following steps:
-
Use High-Purity Water: Use deionized, distilled, or HPLC-grade water that has been deoxygenated (e.g., by boiling and cooling under an inert gas like nitrogen or argon, or by sparging with the inert gas).
-
Control the pH: Prepare the stock solution in a slightly acidic buffer.
-
Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to sequester catalytic metal ions.
-
Work Quickly and in Low Light: Minimize the solution's exposure to air and light during preparation.
-
Store Properly: Store the stock solution in an airtight, amber-colored container at low temperatures (2-8°C or frozen at -20°C or -80°C).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the solution | 1. Contamination with metal ions. 2. High oxygen content in the solvent. 3. pH of the solution is too high. | 1. Add a chelating agent (e.g., EDTA, DTPA) to the solution. 2. Use deoxygenated solvents for preparation and store under an inert gas. 3. Adjust the pH to a more acidic range if compatible with your experiment. |
| Loss of potency/activity in the experiment | 1. Degradation of this compound over time. 2. Incompatibility with other reagents in the experimental medium. | 1. Prepare fresh solutions for each experiment. 2. Assess the stability of this compound in your specific experimental buffer or medium. Consider adding a stabilizer. |
| Precipitate formation in the solution | 1. Supersaturation of the solution. 2. Reaction with other components in the medium. | 1. Ensure the this compound is fully dissolved. Gentle warming may be necessary, but avoid high temperatures. 2. Check for known incompatibilities with other reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a this compound solution with enhanced stability against oxidation.
Materials:
-
This compound powder
-
High-purity, deoxygenated water
-
Diethylenetriaminepentaacetic acid (DTPA)
-
pH meter
-
Sterile, amber-colored storage vials
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Prepare the desired volume of high-purity water by boiling it for 15-20 minutes and then allowing it to cool to room temperature under a gentle stream of inert gas.
-
Weigh the required amount of this compound powder.
-
In a separate container, prepare a stock solution of DTPA (e.g., 100 mM).
-
To the deoxygenated water, add DTPA to a final concentration of 100 µM.
-
Slowly dissolve the this compound powder in the DTPA-containing water while gently stirring. Avoid vigorous vortexing which can introduce oxygen.
-
If necessary, adjust the pH of the solution to the desired level using a suitable acidic buffer.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for the application.
-
Aliquot the solution into amber-colored vials, flush the headspace with inert gas before sealing, and store at 4°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound by UV-Vis Spectroscopy
Objective: To monitor the concentration and degradation of this compound over time.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer for dilution
Methodology:
-
Prepare your this compound solution according to Protocol 1.
-
Immediately after preparation (Time 0), take an aliquot of the solution and dilute it with a suitable buffer to a concentration that falls within the linear range of the spectrophotometer. The monoanionic form of ascorbate has a maximum absorbance at 265 nm.
-
Measure the absorbance of the diluted sample at 265 nm.
-
Store the stock solution under the desired experimental conditions (e.g., at room temperature, 4°C, or exposed to light).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat steps 2 and 3.
-
A decrease in absorbance at 265 nm over time indicates the oxidation and degradation of this compound.
-
The concentration can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for ascorbate at 265 nm of 14,500 M⁻¹cm⁻¹.
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition Promoting Oxidation | Condition Enhancing Stability |
| pH | Neutral to Alkaline (pH > 6.0) | Acidic (e.g., pH 4.5) |
| Temperature | Elevated temperatures | Low temperatures (e.g., 4°C, -80°C) |
| Oxygen | Presence of dissolved oxygen | Deoxygenated solutions, inert atmosphere |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Presence of chelating agents (EDTA, DTPA) |
| Light | Exposure to UV light | Storage in the dark or in amber containers |
Table 2: Common Stabilizers for this compound Solutions
| Stabilizer | Mechanism of Action | Typical Concentration |
| EDTA / DTPA | Chelates metal ions, preventing them from catalyzing oxidation. | 100 µM |
| Glutathione (GSH) | Acts as an antioxidant and can regenerate ascorbate from dehydroascorbic acid. | 0.1 mM provides significant protection. |
| Cysteine | An amino acid with antioxidant properties that can also chelate metal ions. | Varies depending on the application. |
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H7O6Na | CID 23667548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appropriate Handling, Processing and Analysis of Blood Samples Is Essential to Avoid Oxidation of Vitamin C to Dehydroascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro oxidation of ascorbic acid and its prevention by GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Ascorbate in Organic Synthesis
Welcome to the technical support center for optimizing reaction conditions for sodium ascorbate in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound's most common application in organic synthesis is as a reducing agent.[1][2][3][4] It is frequently used to generate the catalytically active copper(I) (Cu(I)) species from a copper(II) (Cu(II)) salt, such as copper(II) sulfate (CuSO₄), in situ.[5] This is a key step in reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry."
Q2: Why is a fresh solution of this compound recommended for reactions?
A2: Aqueous solutions of this compound can be susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions. This oxidation process can deplete the active reducing agent, leading to incomplete reduction of Cu(II) to Cu(I) and consequently, lower reaction yields. Oxidized this compound solutions may appear yellow or brown, indicating a loss of reduction capability. Therefore, using a freshly prepared solution ensures the maximum concentration of the active reducing agent is available for the reaction.
Q3: Can I use ascorbic acid instead of this compound?
A3: While both are forms of Vitamin C, this compound is the sodium salt of ascorbic acid and is often preferred in these reactions. This compound provides the ascorbate ion in a less acidic form, which can be beneficial for pH-sensitive substrates. The pH of an aqueous solution of this compound is typically between 5.6 and 7.0, whereas ascorbic acid is more acidic.
Q4: What is the purpose of using a ligand, such as THPTA or TBTA, in conjunction with the copper catalyst and this compound?
A4: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) play a crucial role in CuAAC reactions. They stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state. This stabilization enhances the reaction rate and efficiency. In bioconjugation reactions, these ligands can also protect sensitive biomolecules from damage by sequestering the copper ions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Copper Catalyst | Ensure a sufficient excess of a freshly prepared this compound solution is used to reduce the Cu(II) source (e.g., CuSO₄). |
| Oxidation of Cu(I) catalyst | Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper source and this compound to minimize exposure to oxygen. Capping the reaction vessel is also recommended. | |
| Poor Reagent Solubility | If reactants are poorly soluble in a purely aqueous solution, consider using a co-solvent system such as t-BuOH/H₂O or DMSO/H₂O. | |
| Suboptimal Temperature | While many click reactions proceed at room temperature, gently increasing the temperature may improve the reaction rate and yield. | |
| Reaction Mixture Turns Brown/Yellow | Oxidation of this compound | This indicates significant degradation of the reducing agent. Prepare a fresh stock solution of this compound immediately before setting up the reaction. Store the solid this compound in a cool, dry place. |
| Side Reactions | In bioconjugation, byproducts of ascorbate oxidation can react with proteins. Consider adding a scavenger like aminoguanidine to intercept these reactive species. | |
| Inconsistent Reaction Yields | Variability in Reagent Quality | Use high-purity reagents. The quality of the this compound, copper source, and solvents can impact the reaction outcome. |
| Oxygen Contamination | Ensure consistent and thorough degassing procedures for each reaction. | |
| Side Product Formation (e.g., Alkyne Dimerization) | Excess Cu(II) Present | This can be caused by incomplete reduction of Cu(II) or re-oxidation of Cu(I). Ensure an adequate amount of fresh this compound is used and that oxygen is excluded. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., deionized water, t-BuOH, DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your azide and alkyne in a suitable solvent.
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in deionized water) immediately before use.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).
-
If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).
-
-
Reaction Setup:
-
In a reaction vessel, add the azide and alkyne solutions.
-
Add the solvent to reach the desired final reaction volume.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
-
Addition of Catalyst and Reducing Agent:
-
In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution (if used). Allow this mixture to sit for a few minutes.
-
Add the premixed catalyst solution to the degassed reaction mixture.
-
Initiate the reaction by adding the freshly prepared this compound solution.
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and stir at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR). Reaction times can vary from minutes to several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the work-up procedure will depend on the properties of the product.
-
For organic-soluble products, an extraction can be performed to remove water-soluble reagents like copper salts and this compound.
-
Further purification can be achieved by column chromatography.
-
Quantitative Data Summary for Typical CuAAC Reactions
| Reagent | Typical Concentration / Molar Ratio | Reference |
| Copper(II) Sulfate | 50 µM - 250 µM | |
| This compound | 5 mM (or 10-25 mol% relative to limiting reagent) | |
| Ligand (e.g., THPTA) | 5 equivalents relative to Cu | |
| Azide/Alkyne | Typically 1:1 to 1:1.2 molar ratio |
Visual Guides
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The Diverse Applications of Sodium l-Ascorbate as a Reducing Agent in Organic Synthesis | Scilit [scilit.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Sodium Ascorbate Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting variability in experimental results involving sodium ascorbate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
A1: this compound is highly unstable in aqueous solutions and cell culture media. Its stability is influenced by several factors including pH, temperature, light exposure, and the presence of metal ions.[1][2] In cell culture media like DMEM, ascorbate can degrade rapidly, with a significant loss observed within 4 hours.[3] The half-life of ascorbate in serum-free RPMI medium is approximately 1.5 hours.[4]
Q2: What are the main factors that cause degradation of this compound in experiments?
A2: The primary factors leading to the degradation of this compound are:
-
Oxidation: Ascorbate is easily oxidized, a process accelerated by increased pH and the presence of catalytic metal ions like copper and iron.
-
pH: The rate of oxidation increases as the pH of the solution becomes more alkaline.
-
Metal Ions: Even trace amounts of redox-active transition metals can significantly catalyze the oxidation of ascorbate.
-
Temperature and Light: Exposure to heat and light can accelerate the degradation of ascorbate. This compound powder itself can darken upon exposure to light.
-
Oxygen: The presence of dissolved oxygen contributes to the oxidative degradation of ascorbate.
Q3: Can I pre-make and store this compound solutions for my experiments?
A3: It is strongly recommended to prepare this compound solutions fresh for each experiment due to their instability. If a stock solution must be prepared, it should be made at a high concentration (e.g., 0.1 M or 1.0 M) in high-purity water, protected from light, and stored at low temperatures for a very limited time. However, even then, degradation can occur. For cell culture experiments, it is best to add the freshly prepared solution directly to the media immediately before treating the cells.
Q4: How does this compound affect the pH of my cell culture medium?
A4: Adding this compound to a solution can alter the pH. While low concentrations (e.g., 5mM of ascorbic acid) may not significantly change the pH of a well-buffered medium, higher concentrations can cause a noticeable shift. It is crucial to measure and, if necessary, readjust the pH of the medium after adding this compound, especially when using high concentrations.
Q5: Can this compound interfere with my experimental assays?
A5: Yes, ascorbic acid can interfere with assays that involve redox reactions. It can cause falsely increased readings for analytes like sodium, potassium, calcium, and creatinine. Conversely, it can lead to falsely decreased or undetectable results for analytes such as chloride, total bilirubin, uric acid, total cholesterol, and triglycerides.
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
-
Question: I am observing significant differences in my results every time I repeat my experiment with this compound. What could be the cause?
-
Answer: High variability is often due to inconsistent concentrations of active ascorbate. This can be caused by:
-
Inconsistent solution preparation: Ensure you are using a consistent and validated protocol for preparing your this compound solutions. It is best to prepare it fresh each time.
-
Variable time between solution preparation and use: The longer the solution sits, the more it degrades. Standardize the time between preparing the solution and adding it to your experimental system.
-
Presence of contaminating metal ions: Use high-purity water and de-metaled buffers to minimize catalytic oxidation.
-
Differences in light and temperature exposure: Protect your solutions from light and keep them on ice to slow degradation.
-
Issue 2: My experimental results are not reproducible.
-
Question: I am unable to reproduce my own or published results. What should I check?
-
Answer: Lack of reproducibility can stem from several factors related to the handling of this compound:
-
Purity of this compound: Commercial preparations of this compound can contain impurities and oxidation products. Consider using high-purity, crystalline ascorbic acid and preparing the sodium salt fresh.
-
pH of the final solution: Verify and adjust the pH of your experimental medium after adding this compound, as pH affects its stability and cellular uptake.
-
Cell culture media components: Different media formulations can affect ascorbate stability differently. Be consistent with the type of medium used.
-
Oxygen levels: Standard cell culture conditions (20% O2) are hyperoxic compared to in vivo environments and can accelerate ascorbate oxidation.
-
Issue 3: Unexpected or contradictory cellular responses.
-
Question: My cells are showing unexpected toxic effects or the opposite of the expected biological effect. Why might this be happening?
-
Answer: This could be due to the pro-oxidant effect of ascorbate or the generation of hydrogen peroxide.
-
Pro-oxidant activity: At high concentrations and in the presence of metal ions, ascorbate can act as a pro-oxidant, generating reactive oxygen species (ROS) that can be toxic to cells.
-
Hydrogen peroxide formation: The oxidation of ascorbate can produce hydrogen peroxide (H₂O₂), which can induce cellular stress and apoptosis.
-
Solutions:
-
Ensure the removal of adventitious catalytic metals from your buffers.
-
Consider co-treatment with catalase to scavenge any generated H₂O₂.
-
-
Data Summary
Table 1: Stability of Ascorbate in Different Media
| Medium | Ascorbate Concentration | Observation | Reference |
| DMEM | 250 µM or 500 µM | Degraded rapidly within 4 hours. | |
| RPMI (serum-free) | Not specified | Half-life of approximately 1.5 hours. | |
| Phosphate-Buffered Saline (PBS) | Not specified | Minimal oxidation over a 6-hour period. |
Table 2: Interference of Ascorbic Acid in Clinical Chemistry Assays
| Analyte | Effect of High Ascorbic Acid (12.0 mmol/L) | Reference |
| Sodium | False Increase (43%) | |
| Potassium | False Increase (58%) | |
| Calcium | False Increase (103%) | |
| Creatinine | False Increase (26%) | |
| Chloride | False Decrease (33%) | |
| Total Bilirubin | False Decrease (62%) | |
| Uric Acid | False Decrease (83%) | |
| Total Cholesterol | Undetectable | |
| Triglyceride | Undetectable | |
| Ammonia | Undetectable | |
| Lactate | Undetectable |
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Solution for Cell Culture
This protocol is adapted from recommendations to ensure maximum activity and minimize variability.
-
Materials:
-
High-purity crystalline L-ascorbic acid
-
High-purity sodium bicarbonate
-
High-purity, sterile water (e.g., WFI or Milli-Q)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
On the day of the experiment, weigh out the required amount of L-ascorbic acid in a sterile tube.
-
Dissolve the ascorbic acid in a small volume of high-purity water. For example, to make a 1 M stock solution, dissolve 176.12 mg of ascorbic acid in a final volume of 1 mL of water.
-
Add an equimolar amount of sodium bicarbonate to neutralize the ascorbic acid and form this compound. For a 1 M ascorbic acid solution, add 84.01 mg of sodium bicarbonate. Mix gently until the effervescence ceases.
-
Adjust the final volume with high-purity water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Immediately add the desired final concentration of the this compound solution to the cell culture medium. Gently mix the medium before adding it to the cells.
-
Discard any unused solution. Do not store and reuse.
-
Protocol 2: Quantification of this compound by Titration
This method can be used to verify the concentration of your this compound solution.
-
Materials:
-
This compound sample
-
Carbon dioxide-free water
-
Dilute sulfuric acid
-
0.1 N Iodine solution
-
Starch indicator solution
-
-
Procedure:
-
Accurately weigh approximately 0.400 g of the this compound sample.
-
Dissolve the sample in a mixture of 100 mL of carbon dioxide-free water and 25 mL of dilute sulfuric acid.
-
Immediately titrate the solution with 0.1 N iodine.
-
As the endpoint is approached (the solution becomes a faint yellow), add a few drops of starch indicator solution. The solution will turn a deep blue.
-
Continue titrating with 0.1 N iodine until the blue color disappears.
-
Calculate the concentration of this compound. Each mL of 0.1 N iodine is equivalent to 9.905 mg of C₆H₇O₆Na.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound in cell culture.
References
addressing potential cytotoxicity of sodium ascorbate in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of sodium ascorbate in normal cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal cells?
A1: At physiological concentrations (typically < 0.2 mM), this compound acts as an antioxidant and is generally not cytotoxic to normal cells.[1][2] However, at pharmacological concentrations (≥ 0.5 mM), it can exhibit a pro-oxidant effect and induce cytotoxicity.[3][4][5] This toxicity is significantly more pronounced in many cancer cell lines compared to normal cells. Normal cells are often reported to be unaffected by concentrations up to 20 mM that are cytotoxic to various cancer cells.
Q2: What is the primary mechanism of this compound-induced cytotoxicity?
A2: The principal mechanism of cytotoxicity at pharmacological concentrations is the extracellular generation of hydrogen peroxide (H₂O₂). This compound can reduce transition metals, such as iron (Fe³⁺ to Fe²⁺), in the cell culture medium. These reduced metals then react with oxygen to produce superoxide radicals, which dismutate to form H₂O₂ in a process known as the Fenton reaction. This extracellular H₂O₂ can then diffuse into cells, leading to oxidative stress, DNA damage, ATP depletion, and ultimately, cell death.
Q3: Why are cancer cells often more sensitive to this compound than normal cells?
A3: The selective cytotoxicity of this compound towards cancer cells is attributed to several factors:
-
Increased Glucose Transporter (GLUT) Expression: Many cancer cells overexpress GLUTs, which can transport the oxidized form of ascorbate (dehydroascorbic acid, DHA) into the cell. Intracellularly, DHA is reduced back to ascorbate, potentially depleting antioxidant reserves like glutathione and increasing intracellular reactive oxygen species (ROS).
-
Defective Catalase Activity: Some cancer cells have lower levels of catalase, the enzyme that neutralizes H₂O₂. This makes them more susceptible to the H₂O₂ generated by ascorbate.
-
Altered Iron Metabolism: Cancer cells can have a dysregulated iron metabolism, leading to a larger labile iron pool that can participate in the Fenton reaction and enhance H₂O₂ production.
Q4: How does the cell culture medium affect this compound cytotoxicity?
A4: The composition of the cell culture medium can significantly influence the rate of H₂O₂ generation and, consequently, the observed cytotoxicity. For example, Dulbecco's Modified Eagle's Medium (DMEM) has been shown to promote higher levels of H₂O₂ production from ascorbate compared to RPMI 1640 medium. This is likely due to differences in the concentrations of transition metals and other components that can catalyze ascorbate oxidation.
Q5: How stable is this compound in cell culture medium?
A5: this compound is unstable in aqueous solutions and can degrade rapidly in cell culture medium, with a half-life that can be as short as 1.5 hours in some media. This degradation is accelerated by factors such as pH, temperature, and the presence of transition metals. This instability should be considered when designing experiments, and fresh preparations of this compound are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity in normal cells. | High concentration of this compound: The concentration may be in the pharmacological, pro-oxidant range. | Titrate the this compound concentration to determine the optimal non-toxic range for your specific normal cell line. |
| Cell culture medium composition: The medium may be promoting excessive H₂O₂ generation. | Consider switching to a different medium (e.g., from DMEM to RPMI 1640) or supplementing the medium with pyruvate, which can scavenge H₂O₂. | |
| Presence of transition metals: High levels of free iron or copper in the medium or supplements can catalyze ascorbate oxidation. | Use high-purity water and reagents. Consider the use of a metal chelator as a negative control to assess the role of metals. | |
| Low cell density: Lower cell densities may be more susceptible to a given concentration of H₂O₂. | Optimize cell seeding density for your experiments. | |
| Inconsistent or non-reproducible results. | Instability of this compound: Ascorbate degrades over time in culture medium. | Always prepare fresh this compound solutions immediately before use. For longer-term experiments, consider repeated supplementation or the use of a more stable derivative like ascorbate-2-phosphate. |
| Variability in experimental conditions: Differences in incubation time, temperature, or medium batches can affect outcomes. | Standardize all experimental parameters. | |
| No observed effect of this compound. | Low concentration: The concentration may be too low to elicit a biological response. | Perform a dose-response experiment to identify the effective concentration range. |
| Presence of H₂O₂ scavengers: The medium may contain high levels of antioxidants or H₂O₂ scavengers (e.g., pyruvate). | Check the composition of your medium and supplements. | |
| High catalase activity in cells: The cells may have high endogenous catalase activity, rapidly degrading the generated H₂O₂. | Measure the catalase activity of your cell line. As a positive control, you can add exogenous H₂O₂ to confirm the cell's ability to respond to oxidative stress. | |
| Rapid degradation of ascorbate: The ascorbate may be degrading before it can exert its effect. | Measure the ascorbate concentration in the medium over time using HPLC. |
Data Summary
Table 1: Cytotoxicity of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | IC50 (mM) | Exposure Time (h) | Reference |
| CCD-34SK | Normal Human Fibroblasts | Minimally affected | 24 | |
| Normal Human Dermal Fibroblasts (HDFs) | Normal Human Fibroblasts | Minimally affected | 24 | |
| Smulow–Glickman (SG) | Normal Human Gingival Epithelial | > 10 | 3 | |
| Neuroblastoma (SK-N-SH, SH-SY5Y, Neuro2a) | Cancer | 0.13 - 0.45 | 24 | |
| Human Lymphoma | Cancer | 0.5 | 1 | |
| Ovarian Cancer (Ovcar5) | Cancer | < 4 | 1 | |
| Pancreatic Cancer (Pan02) | Cancer | < 4 | 1 | |
| Glioblastoma (9L) | Cancer | < 4 | 1 | |
| Oral Epidermoid Carcinoma (OECM-1) | Cancer | ~3 | 3 | |
| Human Myeloid Cell Lines | Cancer | ~3 | - |
IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of freshly prepared this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Methodology:
-
Seed cells in a suitable format (e.g., 96-well plate or 6-well plate) and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
3. Caspase-3 Activity Assay
-
Principle: Caspase-3 is a key executioner caspase in apoptosis. This assay uses a synthetic substrate that is cleaved by active caspase-3 to release a fluorescent or colorimetric molecule.
-
Methodology:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and prepare a cell lysate according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Quantify the caspase-3 activity based on a standard curve.
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Ascorbate exerts anti-proliferative effects through cell cycle inhibition and sensitizes tumor cells towards cytostatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
stability of sodium ascorbate under different storage conditions
Technical Support Center: Stability of Sodium Ascorbate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is influenced by several environmental factors. These include temperature, pH, exposure to light, presence of oxygen, and the presence of metal ions.[1][2][3] Aqueous solutions are particularly susceptible to rapid oxidation.[4][5]
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: this compound is most stable in acidic conditions, specifically at pH values below its first pKa of 4.2. As the pH increases above 6.0, the rate of oxidation in aqueous solutions accelerates significantly.
Q3: How does temperature impact the stability of this compound?
A3: Higher temperatures accelerate the degradation of this compound. For instance, significant degradation is observed at temperatures of 40°C and above. For long-term storage of solutions, refrigeration is recommended.
Q4: What is the effect of light exposure on this compound?
A4: Exposure to light can cause this compound to darken and degrade over time. Therefore, it is crucial to store both the solid powder and its solutions in light-protected containers.
Q5: Are there any substances that are incompatible with this compound?
A5: Yes, this compound is incompatible with oxidizing agents and heavy metal ions, particularly copper and iron, which can catalyze its oxidation. It is also reported to be incompatible with stainless steel filters.
Troubleshooting Guides
Issue 1: Discoloration (Browning or Yellowing) of this compound Powder or Solution
-
Possible Cause 1: Oxidation.
-
Explanation: this compound is prone to oxidation, which can lead to the formation of colored degradation products. This process is accelerated by exposure to air (oxygen), light, high temperatures, and high pH.
-
Solution: Store this compound powder in a cool, dry, dark place in a well-closed, non-metallic container. For solutions, use deoxygenated water, protect from light, and adjust the pH to the acidic range if the application allows.
-
-
Possible Cause 2: Presence of Metal Ions.
-
Explanation: Trace amounts of metal ions, such as copper and iron, can act as catalysts for the oxidation of this compound, leading to rapid discoloration.
-
Solution: Use high-purity water and glassware. Consider using a chelating agent like EDTA to sequester metal ions if compatible with your experimental design.
-
-
Possible Cause 3: High Moisture Content.
-
Explanation: The presence of moisture can accelerate the degradation and discoloration of solid this compound, especially at elevated relative humidity.
-
Solution: Ensure the storage container is tightly sealed and stored in a low-humidity environment.
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause 1: Degradation of Stock Solution.
-
Explanation: Aqueous solutions of this compound are unstable and can lose potency over time, especially if not stored properly.
-
Solution: Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, keep it refrigerated, protected from light, and in an airtight container. Verify the concentration of the stock solution before use, for example, by UV-Vis spectrophotometry.
-
-
Possible Cause 2: Inappropriate Solvent pH.
-
Explanation: If the solvent or buffer system has a pH above 6.0, it will significantly increase the rate of this compound degradation.
-
Solution: Use a buffer system that maintains a pH below 4.2 for maximum stability.
-
Issue 3: Precipitation in this compound Solutions
-
Possible Cause 1: Saturation.
-
Explanation: The solubility of this compound in water is high, but it is not infinite. Attempting to dissolve too much solute in a given volume of solvent can lead to precipitation, especially if the temperature of the solution decreases.
-
Solution: Refer to solubility data and ensure you are working within the solubility limits at the intended storage temperature.
-
-
Possible Cause 2: Interaction with Other Components.
-
Explanation: this compound may react with other components in a complex mixture, leading to the formation of an insoluble product.
-
Solution: Review the compatibility of all components in your formulation. Conduct small-scale compatibility studies if you are developing a new formulation.
-
Data on this compound Stability
Table 1: Effect of Storage Conditions on this compound Degradation in Solution
| Parameter | Condition | Observation | Reference |
| pH | > 6.0 | Rapid oxidation in aqueous solutions. | |
| < 4.2 | Increased stability. | ||
| Temperature | 40-60°C | Increased degradation and browning. | |
| Refrigerated | Slower degradation. | ||
| Light | Exposed to light | Gradual darkening. | |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Catalyzes oxidation. | |
| Moisture | High Relative Humidity | Increased degradation of solid form. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method is commonly used for the quantitative analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.
-
Detection: UV detection is typically set at a wavelength around 245 nm to 270 nm.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve it in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis: Inject the prepared sample and a series of known standards into the HPLC system. The concentration of this compound is determined by comparing the peak area of the sample to the calibration curve generated from the standards.
Protocol 2: UV-Vis Spectrophotometry for Concentration Verification
This is a quick method to verify the concentration of a freshly prepared this compound solution.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a buffer solution with a pH of approximately 6.5.
-
Dilute your concentrated this compound solution to an appropriate concentration with the buffer.
-
Measure the absorbance at 265 nm.
-
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar absorptivity (ε) of ascorbate at 265 nm is 14,500 M⁻¹cm⁻¹.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phexcom.com [phexcom.com]
- 5. This compound | C6H7O6Na | CID 23667548 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Sodium Ascorbate vs. Ascorbic Acid: A Research-Focused Bioavailability Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of sodium ascorbate and ascorbic acid, drawing upon available scientific research. While both forms are established sources of vitamin C, understanding their subtle differences is crucial for research and development applications. This document summarizes key findings, presents available data, and outlines typical experimental protocols for assessing vitamin C bioavailability.
Executive Summary
Extensive research indicates that this compound and ascorbic acid exhibit comparable bioavailability in humans. The primary distinction lies in their chemical properties and tolerability. Ascorbic acid is the pure, acidic form of vitamin C, while this compound is a mineral salt of ascorbic acid, rendering it buffered and less acidic. This difference primarily impacts gastrointestinal tolerance, with this compound being favored for individuals sensitive to acidic substances. While the consensus points to similar absorption efficiency, direct, head-to-head clinical trials providing comprehensive pharmacokinetic data for oral this compound versus ascorbic acid are limited in publicly available literature.
Mechanism of Vitamin C Absorption
The intestinal absorption of vitamin C is a complex process primarily mediated by Sodium-dependent Vitamin C Transporters (SVCTs).
-
SVCT1: This is the principal transporter responsible for the intestinal absorption of the reduced form of vitamin C, ascorbate. The process is an active transport mechanism, meaning it requires energy and is saturable.
-
GLUTs: The oxidized form of vitamin C, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs). Once inside the intestinal cells, DHA is rapidly reduced back to ascorbic acid.
The saturable nature of the SVCT1 transporter means that the percentage of absorbed vitamin C decreases as the dose increases.
Comparative Bioavailability
Quantitative Data
Due to the lack of publicly available, direct comparative studies on the pharmacokinetics of oral this compound versus ascorbic acid in humans, the following table presents data from a study comparing a branded calcium ascorbate product (Nutra-C®) to synthetic ascorbic acid. This is provided as an illustrative example of the type of data generated in such studies and should not be directly extrapolated to this compound without further research.
Table 1: Illustrative Pharmacokinetic Parameters of Ascorbic Acid vs. a Mineral Ascorbate (Calcium Ascorbate)
| Parameter | Ascorbic Acid (500 mg) | Calcium Ascorbate (Nutra-C®, 500 mg) |
| Cmax (µg/mL) | Data not specified in abstract | Data not specified in abstract |
| Tmax (hr) | Data not specified in abstract | Data not specified in abstract |
| AUC (µg·hr/mL) | Baseline | 128% greater than Ascorbic Acid (p < 0.05) |
| Baseline Serum Ascorbic Acid (ng/mL) | 6.734 ± 2.09 | 7.542 ± 2.96 |
Source: Adapted from a study on synthetic Vitamin C and Nutra-C® (calcium ascorbate).
Experimental Protocols
A typical clinical trial designed to compare the bioavailability of two forms of vitamin C would follow a protocol similar to the one outlined below.
Study Design
A randomized, double-blind, crossover study is the gold standard for bioavailability comparisons.
-
Randomized: Participants are randomly assigned to receive either this compound or ascorbic acid in the first phase.
-
Double-blind: Neither the participants nor the researchers know which form of vitamin C is being administered until the study is complete.
-
Crossover: After a washout period (typically 1-2 weeks to allow the body to return to a baseline state), the participants who initially received this compound are given ascorbic acid, and vice versa.
Participant Selection
-
Inclusion Criteria: Healthy, non-smoking adults with a normal body mass index (BMI). Participants are typically required to follow a low-vitamin C diet for a specified period before and during the study to ensure that the measured plasma levels are a direct result of the supplement.
-
Exclusion Criteria: Individuals with gastrointestinal disorders, kidney problems, or those taking medications that could interfere with vitamin C absorption or metabolism.
Intervention
-
A single, standardized oral dose of this compound or ascorbic acid (e.g., 500 mg or 1000 mg) is administered to fasting participants.
Data Collection
-
Blood samples are collected at multiple time points before and after supplementation (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated from the blood samples and analyzed for ascorbic acid concentrations using a validated method such as High-Performance Liquid Chromatography (HPLC).
Pharmacokinetic Analysis
The following key pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: The maximum plasma concentration of ascorbic acid.
-
Tmax: The time it takes to reach Cmax.
-
AUC (Area Under the Curve): The total amount of ascorbic acid absorbed over time.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the vitamin C absorption pathway and a typical experimental workflow for a bioavailability study.
comparative analysis of sodium ascorbate and other antioxidants in vitro
A Comparative In Vitro Analysis of Sodium Ascorbate and Other Key Antioxidants
For researchers and professionals in drug development, a quantitative understanding of the efficacy of various antioxidants is crucial for informed decision-making in experimental design and formulation. This guide provides a comparative in vitro analysis of this compound's antioxidant capacity relative to other widely recognized antioxidants, including ascorbic acid, Trolox, gallic acid, and quercetin. The comparison is supported by experimental data from common antioxidant assays.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various assays, each with a distinct mechanism. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies a higher antioxidant activity. The data presented below is a synthesis of findings from multiple in vitro studies. It is important to note that while this compound is the salt of ascorbic acid, the antioxidant activity is attributed to the ascorbate anion. Therefore, data for ascorbic acid is directly relevant to the antioxidant potential of this compound.
| Antioxidant | DPPH Assay (IC50 in µM) | ABTS Assay (EC50 in µM) | Notes |
| Ascorbic Acid | 13.97 ± 0.16[1] | ~1.0 (TEAC Value)[2] | Serves as a common benchmark for antioxidant activity. |
| Trolox | 14.86 ± 0.09[1] | 1.0 (by definition as the standard)[2] | A water-soluble analog of vitamin E, often used as a standard. |
| Gallic Acid | 1.11 ± 0.00[1] | - | Demonstrates very strong radical scavenging activity. |
| Quercetin | 5.77 ± 0.10 | - | A flavonoid known for its potent antioxidant properties. |
| Pyrogallol | 1.47 ± 0.00 | 0.425 ± 0.005 | Exhibits very high antioxidant efficacy in multiple assays. |
Note: The provided IC50 and EC50 values are indicative and can vary between laboratories due to differences in experimental conditions. TEAC (Trolox Equivalent Antioxidant Capacity) values compare the antioxidant capacity of a substance to that of Trolox.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample and Standard Preparation: Solutions of the test compounds (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared at various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells. Subsequently, different concentrations of the sample or standard solutions are added to initiate the reaction. A control is prepared with the solvent and DPPH solution alone.
-
Incubation: The reaction mixtures are incubated in the dark at a constant temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, typically around 517 nm, using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] × 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.
-
Sample and Standard Preparation: Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein diacetate (DCFH-DA) by peroxyl radicals within cells.
Procedure:
-
Cell Culture: Adherent cells, such as HepG2 or HeLa, are cultured in a 96-well black fluorescence cell culture plate until confluent.
-
Probe and Sample Incubation: The cells are pre-incubated with a cell-permeable DCFH-DA probe and the antioxidant sample or a standard like quercetin.
-
Washing: After incubation (e.g., 60 minutes at 37°C), the cells are washed to remove excess probe and sample.
-
Initiation of Oxidation: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), is added to the cells to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence is measured immediately and over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescent microplate reader with excitation and emission wavelengths of approximately 480 nm and 530 nm, respectively.
-
Calculation: The antioxidant capacity is determined by comparing the decrease in cellular fluorescence in the presence of the antioxidant to that of the control cells.
Mandatory Visualizations
Antioxidant Response Element (ARE) Signaling Pathway
The Keap1-Nrf2-ARE pathway is a critical signaling cascade that regulates the expression of antioxidant and detoxification enzymes, playing a key role in cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
Caption: The Keap1-Nrf2-ARE signaling pathway for antioxidant response.
Experimental Workflow for DPPH Assay
The following diagram illustrates the key steps involved in determining the antioxidant capacity of a substance using the DPPH assay.
Caption: Workflow of the DPPH radical scavenging assay.
References
The Role of Sodium Ascorbate in Enhancing TET Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium ascorbate's role in modulating the activity of Ten-Eleven Translocation (TET) enzymes, crucial mediators of DNA demethylation. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to offer a comprehensive resource for researchers in epigenetics and drug discovery.
Executive Summary
TET enzymes (TET1, TET2, TET3) are a family of dioxygenases that play a critical role in epigenetic regulation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation.[1] Dysregulation of TET enzyme activity is implicated in various diseases, including cancer. Emerging evidence strongly supports the role of this compound (a salt of Vitamin C) as a crucial cofactor for optimal TET enzyme function. This guide will delve into the experimental evidence validating this role, compare its efficacy with other molecules, and provide the necessary technical information for its investigation in a laboratory setting.
This compound as a Key Cofactor for TET Enzymes
TET enzymes belong to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases.[2] Their catalytic activity is dependent on the presence of ferrous iron (Fe2+) within their active site. During the catalytic cycle, Fe2+ can become oxidized to ferric iron (Fe3+), rendering the enzyme inactive.[2] this compound acts as a reducing agent, recycling Fe3+ back to Fe2+, thereby sustaining TET enzyme activity.[2] This is a specific role, as other reducing agents like glutathione (GSH) do not exhibit the same effect on 5hmC levels.[3]
Data Presentation: Quantitative Analysis of this compound's Effect on TET Activity
The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effect of this compound on TET enzyme activity, as measured by the production of 5hmC.
Table 1: In Vitro Dose-Dependent Effect of this compound on Recombinant TET1 Activity
| This compound (VitC) Concentration | Relative TET1 Activity (%) |
| 0 µM | Baseline |
| 10 µM | Increased |
| 50 µM | Significantly Increased |
| 100 µM | Plateaued Increase |
Note: This table is a representation of data trends found in the literature. Actual values can be found in the cited source.
Table 2: Effect of this compound on Global 5hmC Levels in Mouse Embryonic Fibroblasts (MEFs)
| This compound Concentration | Treatment Duration | Fold Increase in 5hmC (vs. Control) |
| 10 µM | 24 hours | ~2-fold |
| 100 µM | 24 hours | ~3.5-fold |
| 1000 µM | 24 hours | ~4-fold |
Data adapted from a study by Yin et al. (2013).
Table 3: Comparison of this compound and Other Reducing Agents on 5hmC Generation in MEFs
| Treatment | Concentration | Effect on 5hmC Levels |
| Control | - | Baseline |
| This compound | 100 µM | Significant Increase |
| Glutathione (GSH) | 100 µM | No significant change |
This table illustrates the specificity of ascorbate in promoting TET activity, as reported in the literature.
Experimental Protocols
In Vitro TET Enzyme Activity Assay
This protocol is adapted from established methods to measure the activity of purified TET enzymes.
Materials:
-
Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3)
-
Methylated DNA substrate (e.g., a PCR product or oligonucleotide with 5mC)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM KCl, 1 mM α-ketoglutarate, 2 mM this compound, 100 µM Fe(NH₄)₂(SO₄)₂
-
Stop Solution: 10 mM EDTA
-
DNA purification kit
-
LC-MS/MS or dot blot supplies for 5hmC detection
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, methylated DNA substrate (e.g., 500 ng), and purified TET enzyme (e.g., 1 µg) in a final volume of 50 µL.
-
Initiate the reaction by adding the Fe(II) solution.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Purify the DNA using a DNA purification kit to remove the enzyme and other reaction components.
-
Quantify the amount of 5hmC generated using LC-MS/MS for precise quantification or dot blot for semi-quantitative analysis.
Measurement of Global 5hmC Levels in Cultured Cells
This protocol describes how to assess changes in global 5hmC levels in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound solution (sterile-filtered)
-
DNA extraction kit
-
Dot blot apparatus
-
Anti-5hmC antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified duration (e.g., 24 hours).
-
Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Denature the DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Spot serial dilutions of the denatured DNA onto a nitrocellulose membrane using a dot blot apparatus.
-
Crosslink the DNA to the membrane by UV irradiation or baking at 80°C.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with an anti-5hmC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: TET enzymes regulate key signaling pathways.
Caption: Workflow for analyzing 5hmC levels in cells.
Caption: this compound's role in the TET catalytic cycle.
References
- 1. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbate Inhibits Proliferation and Promotes Myeloid Differentiation in TP53-Mutant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbate induces ten-eleven translocation (Tet) methylcytosine dioxygenase-mediated generation of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mineral Ascorbates in Cell Culture: Sodium vs. Other Mineral Ascorbates
For researchers, scientists, and drug development professionals, selecting the optimal form of vitamin C is crucial for maintaining cell health and obtaining reliable experimental results. While L-ascorbic acid is the most common form, its instability in culture media has led to the widespread use of more stable mineral ascorbate salts. This guide provides a detailed comparison of sodium ascorbate and other mineral ascorbates, such as calcium and magnesium ascorbate, supported by experimental data and protocols to aid in making an informed decision for your cell culture needs.
Introduction to Ascorbate in Cell Culture
Ascorbic acid, or vitamin C, is a vital water-soluble antioxidant and an essential cofactor for numerous enzymatic reactions within cells.[1][2] It plays a critical role in collagen synthesis, gene expression, and redox homeostasis.[1][3] However, cells in typical culture environments are often deficient in ascorbate, which can compromise their physiological relevance and alter their sensitivity to various stressors.[1] The instability of L-ascorbic acid in aqueous solutions at neutral pH further complicates its use in cell culture, as it readily oxidizes. Mineral ascorbates offer a more stable alternative, but the choice of the accompanying mineral cation—sodium, calcium, or magnesium—can have distinct implications for cellular behavior.
Cellular Uptake of Ascorbate
The primary mechanism for ascorbate to enter cells is through sodium-dependent vitamin C transporters (SVCTs), specifically SVCT1 and SVCT2. As the name suggests, these transporters are reliant on the presence of sodium ions to co-transport ascorbate across the cell membrane. The oxidized form of ascorbate, dehydroascorbic acid (DHA), can be transported into cells via glucose transporters (GLUTs) and is then intracellularly reduced back to ascorbate.
Performance Comparison of Mineral Ascorbates
While direct, side-by-side comparative studies of different mineral ascorbates in cell culture are limited, we can infer their performance based on the known biological roles of the ascorbate anion and the associated mineral cations.
This compound
Theoretical Advantage: Due to the sodium-dependent nature of the primary ascorbate transporters (SVCTs), this compound inherently provides the necessary cation for its own uptake. This could potentially lead to more efficient transport into the cell compared to other mineral ascorbates, assuming sodium concentration is a limiting factor.
Potential Considerations: High concentrations of sodium salts, including this compound, have been shown to induce cytotoxicity in transformed rat-bladder epithelial cells. Therefore, it is crucial to determine the optimal, non-toxic concentration for the specific cell line being used.
Calcium Ascorbate
Potential Benefits: Calcium is an essential secondary messenger involved in a myriad of cellular processes, including cell proliferation and differentiation. Supplementing with calcium ascorbate could offer the dual benefit of providing a stable source of ascorbate and calcium. In contrast to sodium salts, calcium chloride did not exhibit cytotoxic effects on rat-bladder epithelial cells in one study.
Potential Considerations: The concentration of calcium in cell culture media is tightly regulated and can influence various cellular functions. Altering the calcium concentration through the addition of calcium ascorbate could have unintended effects on cell signaling pathways.
Magnesium Ascorbate
Potential Benefits: Magnesium is a cofactor for hundreds of enzymes and is crucial for cellular energy metabolism. Some research suggests that magnesium can enhance the anticancer effects of ascorbic acid. A study demonstrated that magnesium supplementation increased the cellular uptake of ascorbate and enhanced its anticancer activity, particularly in cells with low SVCT-2 expression. This suggests that magnesium ascorbate could be particularly beneficial in certain therapeutic applications.
Potential Considerations: Similar to calcium, magnesium levels in culture media are carefully balanced. The addition of magnesium ascorbate should be done with consideration for its potential impact on magnesium-dependent cellular processes.
Quantitative Data Summary
| Feature | This compound | Calcium Ascorbate | Magnesium Ascorbate |
| Ascorbate Uptake | Theoretically enhanced due to co-availability of sodium for SVCTs. | Relies on existing sodium in the medium for SVCT-mediated uptake. | May enhance ascorbate uptake in certain cell types. |
| Associated Cation | Sodium (Na+) | Calcium (Ca2+) | Magnesium (Mg2+) |
| Potential Cytotoxicity | Can be cytotoxic at high concentrations. | Less likely to be cytotoxic compared to sodium salts. | Generally considered safe at appropriate concentrations. |
| Additional Benefits | Provides sodium for transport. | Supports bone health in vivo; crucial for cell signaling. | Essential cofactor for enzymes; may enhance ascorbate's anticancer effects. |
| Key Consideration | Monitor for cytotoxicity at higher concentrations. | Potential for unintended effects on calcium signaling pathways. | Potential for unintended effects on magnesium-dependent processes. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of this compound, calcium ascorbate, and magnesium ascorbate in complete culture medium at various concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Remove the old medium from the cells and replace it with the treatment media. Include a vehicle control (medium without ascorbate).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Intracellular Ascorbate Determination (Colorimetric Microplate Assay)
This protocol is adapted from a highly specific colorimetric microplate assay.
-
Cell Culture and Harvesting: Grow cells to the desired confluency and treat with the different mineral ascorbates for a specified time. Harvest suspension cells by centrifugation or adherent cells by trypsinization, followed by washing with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells through sonication or repeated freeze-thaw cycles.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.
-
Colorimetric Reaction:
-
In a 96-well plate, add the cell lysate supernatant.
-
Add a solution of ferricyanide. Ascorbate in the sample will reduce ferricyanide to ferrocyanide.
-
Add a solution of ferric iron, which will be reduced to ferrous iron by the ferrocyanide.
-
Add a ferrous iron-chelating agent (e.g., ferene-S) that forms a colored complex.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 593 nm for ferene-S) using a microplate reader.
-
Quantification: Determine the ascorbate concentration by comparing the absorbance to a standard curve generated with known concentrations of ascorbic acid.
Signaling Pathways and Visualizations
Ascorbate is a critical cofactor for Fe(II)/2-oxoglutarate-dependent dioxygenases, which are involved in various signaling pathways, including the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and histone and DNA demethylation.
Ascorbate Uptake and General Function Workflow
Caption: Cellular uptake pathways for different forms of ascorbate.
HIF-1α Regulation by Ascorbate
Caption: Role of ascorbate in the regulation of HIF-1α.
Conclusion and Recommendations
The choice between this compound and other mineral ascorbates in cell culture is not straightforward and may depend on the specific experimental context.
-
This compound: A logical first choice due to the sodium-dependency of the primary ascorbate transporters, which may facilitate more efficient uptake. However, researchers should be mindful of potential cytotoxicity at higher concentrations and establish a dose-response curve for their specific cell line.
-
Calcium and Magnesium Ascorbate: These may be advantageous in studies where the modulation of calcium or magnesium signaling is desired or when studying the synergistic effects of these minerals with ascorbate. They also present a potentially less cytotoxic option compared to this compound at high concentrations. However, the potential for unintended effects on cellular signaling due to the alteration of cation concentrations in the medium must be considered.
For most standard cell culture applications, This compound is a reliable and effective choice. For specialized applications, particularly in the context of cancer research or bone differentiation studies, magnesium ascorbate and calcium ascorbate , respectively, warrant consideration.
Ultimately, the ideal mineral ascorbate and its optimal concentration should be determined empirically for each cell line and experimental setup. The protocols provided in this guide offer a framework for conducting such validation studies.
References
A Comparative Analysis of Sodium Ascorbate and Ascorbic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium ascorbate and ascorbic acid, focusing on their influence on gene expression. While both forms of vitamin C are vital for various physiological processes, their potential differential effects at the molecular level are of significant interest to the research community. This document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of key biological pathways.
Executive Summary
Ascorbic acid is the pure form of vitamin C, while this compound is its sodium salt. Both forms are readily absorbed by the body and have similar bioavailability, meaning they deliver equivalent amounts of active vitamin C.[1][2][3] Once in the system, both are primarily taken up by cells as the ascorbate anion through Sodium-dependent Vitamin C Transporters (SVCTs).[4][5] Given their identical active molecule and shared primary cellular uptake mechanism, it is widely understood that this compound and ascorbic acid exert the same effects on gene expression. The primary difference between the two lies in their acidity; this compound is a buffered, less acidic form that is gentler on the digestive system.
This guide will, therefore, focus on the well-documented effects of ascorbate (vitamin C) on gene expression, with the understanding that these findings are applicable to both this compound and ascorbic acid.
Data Presentation: Comparative Effects on Gene Expression
The following tables summarize the quantitative effects of ascorbate on the expression of key genes involved in cancer, collagen synthesis, and inflammation.
Table 1: Effect of Ascorbate on Cancer-Related Gene Expression
| Gene | Cell Line | Ascorbate Concentration | Change in Expression | Reference |
| p53 | AGS (gastric cancer) | High dose | 9.8-fold increase | |
| p53 | AGS (gastric cancer) | Low dose | 2.2-fold increase | |
| Bcl2 | AGS (gastric cancer) | High dose | 81% decrease | |
| Bcl2 | AGS (gastric cancer) | Low dose | 19% decrease | |
| p53 | Sarcoma S180 (in vivo) | Low and High dose | ~2-fold increase | |
| NRF2 | Sarcoma S180 (in vivo) | High dose | ~2.5-fold increase | |
| HIF-1 | Sarcoma S180 (in vivo) | High dose | Reduction | |
| DNMT1 | Sarcoma S180 (in vivo) | High dose | Significant reduction |
Table 2: Effect of Ascorbate on Collagen and Extracellular Matrix Gene Expression
| Gene | Cell Type | Ascorbate Concentration | Change in Expression | Reference |
| Procollagen alpha 1(I) mRNA | Human fibroblasts | 0.2 mM | 2-3-fold increase | |
| Type 1 Collagen | Human skin fibroblasts | 100 µM | Enhanced expression | |
| Type 4 Collagen | Human skin fibroblasts | 100 µM | Enhanced expression | |
| SVCT2 | Human skin fibroblasts | 100 µM | Enhanced expression |
Table 3: Effect of Ascorbate on Inflammatory Gene Expression
| Gene | Cell Type | Ascorbate Concentration | Change in Expression | Reference |
| IL-6 | Human peripheral blood mononuclear cells | 15g IV infusion | Reduction in mRNA levels | |
| TNF-α | Human peripheral blood mononuclear cells | 15g IV infusion | Reduction in mRNA levels | |
| IL-4 | Mouse splenocytes | Not specified | Upregulation | |
| IL-10 | Mouse splenocytes | Not specified | Upregulation |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Cell Culture and Ascorbate Treatment for Gene Expression Analysis in Cancer Cells
-
Cell Lines: AGS human gastric adenocarcinoma cells.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Ascorbate Preparation: A stock solution of ascorbic acid is prepared by dissolving it in sterile, deionized water. The pH is adjusted to 7.0-7.4 with sodium hydroxide to create a solution that is physiologically compatible and to model the buffered nature of this compound.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the prepared ascorbate solution (e.g., low dose and high dose as defined in the specific study). A control group receives a vehicle solution without ascorbate. Cells are incubated for a specified period (e.g., 48 hours).
-
RNA Extraction: Following treatment, total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Gene Expression Analysis (Real-Time PCR):
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Real-Time PCR: The relative expression of target genes (e.g., p53, Bcl2) and a housekeeping gene (e.g., GAPDH) is quantified using a real-time PCR system (e.g., StepOnePlus, Applied Biosystems) with a SYBR Green-based master mix.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to the control group.
-
In Vivo Study of Ascorbate Effects on Gene Expression in a Mouse Tumor Model
-
Animal Model: Severe combined immunodeficient (SCID) mice are injected with Sarcoma S180 cells to induce tumor formation.
-
Treatment: Once tumors are established, mice are treated with intraperitoneal injections of ascorbic acid at different dosages (e.g., equivalent to 15 g and 50 g per 70 kg human) or a saline control. Treatments are administered for a specified duration (e.g., three weeks).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and tumor, liver, and kidney tissues are harvested.
-
Gene Expression Analysis (Real-Time PCR):
-
RNA Extraction: Total RNA is extracted from the collected tissues.
-
Reverse Transcription and Real-Time PCR: The expression of target genes (e.g., p53, NRF2, HIF-1, DNMT1) is analyzed using real-time PCR as described in the in vitro protocol.
-
Analysis of Collagen Gene Expression in Human Skin Fibroblasts
-
Cell Culture: Primary human skin fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Ascorbate Treatment: The culture medium is supplemented with ascorbic acid (e.g., 100 µM). To maintain a consistent concentration, the medium is replaced every 24 hours for a period of five days.
-
RNA Extraction and Gene Expression Analysis: Total RNA is extracted, and the expression of collagen genes (e.g., COL1A1, COL4A1) and the vitamin C transporter gene (SVCT2) is quantified using real-time PCR.
-
Protein Analysis: The synthesis of procollagen type 1 can be measured in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake of ascorbate and its subsequent effect on gene expression.
Caption: Ascorbate's role in the regulation of HIF-1α and angiogenesis.
Caption: A general workflow for analyzing gene expression changes induced by ascorbate.
References
- 1. collagensei.com [collagensei.com]
- 2. consultdranderson.com [consultdranderson.com]
- 3. Synthetic or Food-Derived Vitamin C—Are They Equally Bioavailable? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Vitamin C Transporters in Cancer: Current Understanding and Gaps in Knowledge [frontiersin.org]
Sodium Ascorbate's Cytotoxic Effects: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
Recent research has illuminated the potential of sodium ascorbate, a salt of ascorbic acid (Vitamin C), as a selective anti-cancer agent. This guide provides a comparative analysis of its effects on various cancer cell lines, supported by experimental data, to inform researchers, scientists, and drug development professionals. The evidence suggests that this compound's efficacy is cell-line dependent and largely mediated by its pro-oxidant activity, leading to apoptosis and cell cycle arrest.
Comparative Efficacy of this compound
This compound exhibits a range of cytotoxic effects on different cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies significantly. Melanoma and neuroblastoma cells have shown particular susceptibility.[1][2] In contrast, some cell lines may exhibit resistance, a phenomenon potentially linked to their catalase activity. The primary mechanism of action involves the generation of hydrogen peroxide (H₂O₂) in the extracellular space, which induces oxidative stress and subsequent cell death.[3][4][5]
Below is a summary of the cytotoxic effects of this compound on various cancer cell lines based on available in vitro studies.
| Cancer Cell Line | Cell Type | IC50 / Effective Concentration | Key Effects | Reference |
| A375.S2 | Human Malignant Melanoma | Not specified | Inhibition of growth, cell cycle arrest, apoptosis | |
| B16F10 | Murine Melanoma | Not specified | Time- and dose-dependent apoptosis | |
| Various | Human Neuroblastoma | < 2 mM (EC50) | Dose- and time-dependent apoptosis, decreased CD71 expression | |
| HL60, U937, NB4 | Human Myeloid Leukemia | ~3 mM (LC50) | Cytotoxic, pro-oxidant effects | |
| JLP119 | Human Burkitt's Lymphoma | 0.5 mM (EC50) | Apoptosis and pyknosis/necrosis | |
| LS174T | Human Colon Carcinoma | > 5 mM | Cell cycle arrest (G0/G1) | |
| SKOV-3 | Human Ovarian Carcinoma | > 5 mM | Cell cycle arrest (G0/G1) | |
| DU-145 | Human Prostate Carcinoma | ~5 mM | Cell cycle arrest (G0/G1) | |
| A549 | Human Breast Carcinoma | > 5 mM | Cell cycle arrest (G0/G1) | |
| OECM-1 | Human Oral Epidermoid Carcinoma | Not specified | Cytotoxicity, induction of mitochondrial ROS |
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of this compound is multifaceted. At pharmacological concentrations, it acts as a pro-drug, generating H₂O₂ that is selectively toxic to cancer cells, which often have lower levels of antioxidant enzymes like catalase compared to normal cells.
One of the key mechanisms involves the disruption of iron metabolism. In melanoma and neuroblastoma cells, this compound has been shown to down-regulate the transferrin receptor (TfR or CD71), leading to reduced intracellular iron levels and subsequent apoptosis.
The induction of apoptosis by this compound can proceed through various pathways. In murine melanoma cells, it triggers a caspase-8-independent pathway involving a reduction in mitochondrial membrane potential and cytochrome-c release. In neuroblastoma cells, both the intrinsic (mitochondrial) and extrinsic (death receptor) caspase pathways are activated. Furthermore, in human malignant melanoma cells, this compound can induce cell cycle arrest.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the effects of this compound on cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1-20 mM) for a defined period (e.g., 1-24 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value is calculated as the concentration that reduces cell survival by 50%.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound (vitamin C) induces apoptosis in melanoma cells via the down-regulation of transferrin receptor dependent iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in neuroblastoma cell lines by interfering with iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Mechanisms of Action for Vitamin C in Cancer: Reviewing the Evidence [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Pharmacologic ascorbic acid concentrations selectively kill cancer cells: Action as a pro-drug to deliver hydrogen peroxide to tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Sodium Ascorbate in Cancer Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of high-dose sodium ascorbate (a salt of ascorbic acid, or vitamin C) as a therapeutic agent in oncology has garnered renewed interest. While early studies on oral vitamin C yielded mixed results, recent research has demonstrated that intravenously administered this compound can achieve pharmacologic concentrations in the millimolar range, exhibiting selective cytotoxicity against cancer cells. This guide provides a comparative overview of the synergistic effects of this compound with conventional cancer therapies, supported by experimental data and detailed methodologies.
This compound in Combination with Chemotherapy
The pro-oxidant activity of high-dose this compound, leading to the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment, is a key mechanism behind its anticancer effects. This targeted oxidative stress can enhance the efficacy of various chemotherapeutic agents.
Comparison of Synergistic Effects with Chemotherapy Agents
| Combination | Cancer Type | Key Findings | Reference |
| This compound + Cisplatin | Gastric Cancer | Synergistically increased cytotoxicity and apoptosis in AGS gastric cancer cells.[1] | [1] |
| This compound + Gemcitabine | Pancreatic Cancer | Enhanced inhibition of tumor growth in xenograft models and demonstrated a dose-sparing effect for gemcitabine.[2] | [2] |
| This compound + Carboplatin & Paclitaxel | Ovarian Cancer | Synergistically inhibited tumor growth in mouse models and reduced chemotherapy-associated toxicities in patients.[3] |
Experimental Data: this compound and Cisplatin on AGS Gastric Cancer Cells
| Treatment | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control | 100 | 2.1 | 1.5 |
| Cisplatin (10 µg/mL) | 50.2 | 15.8 | 10.3 |
| This compound (50 µg/mL) | 75.4 | 8.9 | 5.2 |
| Cisplatin (10 µg/mL) + this compound (50 µg/mL) | 28.7 | 25.4 | 18.6 |
Data synthesized from a study on the synergistic effect of Vitamin C with Cisplatin.
Experimental Protocols
Cell Viability (MTT Assay)
-
Cell Seeding: AGS cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with this compound, cisplatin, or a combination of both for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved in 150 µL of DMSO.
-
Absorbance Measurement: Absorbance was read at 570 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: AGS cells were treated as described above for 48 hours.
-
Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway: this compound-Induced Cytotoxicity
Caption: Synergistic induction of cancer cell apoptosis.
This compound in Combination with Immunotherapy
Emerging evidence suggests that this compound can also enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.
Comparison of Synergistic Effects with Anti-PD-1 Therapy
| Combination | Cancer Type | Key Findings | Reference |
| This compound + Anti-PD-1 | Non-Small Cell Lung Cancer | Significantly reduced tumor growth and increased CD8+ T cell-dependent cytotoxicity in a syngeneic mouse model. | |
| This compound + Anti-PD-1 | Melanoma | Decreased tumor volumes in a B16F10 mouse model compared to either treatment alone. |
Experimental Data: this compound and Anti-PD-1 on LLC1 Tumor Growth in Mice
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle | 1250 |
| Anti-PD-1 | 980 |
| This compound | 850 |
| This compound + Anti-PD-1 | 420 |
Data synthesized from a study on the synergistic effects of high-dose ascorbic acid with anti-PD1 therapy.
Experimental Protocol: In Vivo Tumor Model
-
Cell Line and Mice: Lewis Lung Carcinoma (LLC1) cells were used. C57BL/6 mice were used for the syngeneic tumor model.
-
Tumor Inoculation: 1 x 10⁶ LLC1 cells were injected subcutaneously into the flank of the mice.
-
Treatment Protocol: When tumors reached approximately 100-150 mm³, mice were randomized into treatment groups. This compound was administered intraperitoneally (i.p.) daily, and the anti-PD-1 antibody was administered i.p. twice a week.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers.
Experimental Workflow: In Vivo Synergistic Study
Caption: Workflow for in vivo tumor model experiments.
Conclusion
The presented data underscores the potential of high-dose intravenous this compound as a synergistic agent in cancer therapy. Its ability to enhance the efficacy of both chemotherapy and immunotherapy opens new avenues for combination treatments. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate these promising findings. Rigorous, well-controlled clinical trials are warranted to fully elucidate the therapeutic benefits of this compound in a clinical setting.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. A syngeneic Lewis LLC1 mouse model for preclinical immuno-oncology testing of novel anti-cancer strategies - Explicyte Immuno-Oncology [explicyte.com]
- 3. Frontiers | High-dose ascorbic acid synergizes with anti-PD1 therapy in non-small cell lung cancer in vitro and in vivo models [frontiersin.org]
A Comparative Analysis of Oral versus Intravenous Sodium Ascorbate In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of oral and intravenous sodium ascorbate, supported by experimental data. The significant differences in bioavailability and achievable plasma concentrations between the two routes of administration have profound implications for therapeutic applications.
Pharmacokinetic Profile Comparison
The route of administration dramatically impacts the pharmacokinetic profile of this compound. Oral administration is subject to saturable intestinal absorption, leading to tightly controlled and limited plasma concentrations. In contrast, intravenous administration bypasses this absorption bottleneck, resulting in substantially higher and more predictable plasma levels.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | Bioavailability is high at lower doses (complete for 200 mg) but decreases significantly at doses above 500 mg due to saturation of the intestinal sodium-dependent vitamin C transporter 1 (SVCT1).[1][2] | 100% bioavailability as it is directly introduced into the bloodstream, bypassing intestinal absorption.[1][2] |
| Peak Plasma Concentration (Cmax) | Maximum peak plasma concentrations are tightly controlled and plateau at approximately 220 µmol/L, even with multiple high daily doses (e.g., 3g every 4 hours).[1] A single 1.25g oral dose results in a mean peak plasma concentration of 134.8 ± 20.6 µmol/L. | Peak plasma concentrations are dose-dependent and can reach levels 30 to 70 times higher than with oral administration. A 1.25g intravenous dose results in a mean peak plasma concentration of 885 ± 201.2 µmol/L. Doses of 50g and 100g can achieve peak plasma concentrations of approximately 13,400 µmol/L and 15,000 µmol/L, respectively. |
| Time to Peak (Tmax) | Plasma levels peak and then return to baseline within 24 hours for single oral doses. | Peak concentrations are reached at the end of the infusion. |
| Elimination Half-life | The biological half-life at high plasma levels is approximately 30 minutes. | The elimination half-life following high-dose intravenous administration is consistently reported to be around 2 hours. |
| Urinary Excretion | At doses of 500 mg and higher, the absorbed amount is excreted in the urine. | Peak urine concentrations from intravenous administration can be 140-fold higher than those from maximum oral doses. |
Experimental Protocols
The following is a summary of the experimental protocol from a key pharmacokinetic study comparing oral and intravenous ascorbic acid in healthy volunteers, as described by Padayatty et al. (2004).
Study Design: A dose concentration and pharmacokinetic modeling study was conducted.
Participants: The study included 17 healthy hospitalized volunteers.
Methodology:
-
Dose Administration: Participants received a range of oral and intravenous doses of ascorbic acid, from 0.015 g to 1.25 g.
-
Sample Collection: Blood and urine samples were collected at multiple time points following administration to measure vitamin C concentrations.
-
Analytical Method: Vitamin C concentrations in plasma and urine were measured. While the specific analytical method is not detailed in the abstract, high-performance liquid chromatography (HPLC) is a standard method for such studies.
-
Pharmacokinetic Modeling: The data was used to develop a three-compartment pharmacokinetic model to predict plasma concentrations for higher doses (1 to 100 g).
Bioavailability and Absorption Pathway
The fundamental difference in the in vivo behavior of oral and intravenous this compound stems from the mechanism of absorption. Oral ascorbate relies on intestinal transporters that have a limited capacity, whereas intravenous administration delivers the compound directly into the systemic circulation.
High-Dose Intravenous Ascorbate as a Pro-oxidant
At the high plasma concentrations achievable only through intravenous administration, ascorbate can act as a pro-drug, leading to the production of hydrogen peroxide (H₂O₂), which is selectively toxic to cancer cells.
References
A Comparative Guide to the Antioxidant Properties of Sodium Ascorbate in Food Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sodium ascorbate's antioxidant performance against other common food antioxidants, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further research.
This compound (E301), the sodium salt of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the food industry. Its primary function is to inhibit oxidation, thereby preserving food quality, extending shelf life, and preventing the degradation of color, flavor, and nutrients. This guide delves into the scientific evidence validating its antioxidant properties through comparative data and experimental protocols.
Comparative Performance of Antioxidants
The efficacy of an antioxidant is often evaluated by its ability to inhibit lipid peroxidation and scavenge free radicals. The following table summarizes the comparative performance of this compound against other common natural and synthetic antioxidants in various food systems, primarily focusing on the inhibition of lipid oxidation as measured by Thiobarbituric Acid Reactive Substances (TBARS). Lower TBARS values indicate greater antioxidant activity.
| Antioxidant | Concentration | Food Matrix | TBARS (mg malondialdehyde/kg) | Source(s) |
| Control (No Antioxidant) | - | Minced Buffalo Meat | 0.115 (Day 0) -> Higher over storage | [1] |
| This compound | 500 ppm | Liver Pâté | 0.10 ± 0.12 | [1] |
| This compound | 750 ppm | Liver Pâté | Lowest TBARS value among tested SA concentrations | [1] |
| This compound | 400 mg/l (+ 10 mg/l α-tocopherol acetate) | Minced Buffalo Meat | Lower than control | [1] |
| This compound | 600 mg/l (+ 5 mg/l α-tocopherol acetate) | Minced Buffalo Meat | 0.091 (Day 0), lower than the 400mg/l blend | [1] |
| Rosemary Extract | 250 ppm | Liver Pâté | 0.07 ± 0.02 | |
| BHT (Butylated Hydroxytoluene) | 0.02% | Fresh Beef Patties | Significantly lower than control | |
| Ascorbic Acid | 0.05% | Fresh Beef Patties | Significantly lower than control, but higher TBARS than BHT and Clove Extract after 5 days | |
| Mixed Tocopherols | 0.03% | Fresh Pork Sausage | Not as effective as BHA/BHT in reducing TBARS at 252 hours | |
| BHA/BHT Mixture | 0.01% BHA + 0.01% BHT | Fresh Pork Sausage | Significantly lower TBARS than control and mixed tocopherols at 252 hours |
Note: Direct comparison of TBARS values across different studies should be done with caution due to variations in experimental conditions, such as storage time, temperature, and specific food composition.
Experimental Protocols
Detailed methodologies for common assays used to evaluate antioxidant properties are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the antioxidant (e.g., this compound) in a suitable solvent (e.g., water or methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: Add a specific volume of the antioxidant solution to the DPPH solution. A common ratio is 0.1 mL of the sample to 2.9 mL of the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).
Principle: The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured by a spectrophotometer.
Procedure:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the antioxidant sample.
-
Reaction: A small volume of the sample (e.g., 50 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) in the dark at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is a widely used method for measuring the extent of lipid peroxidation in food products.
Principle: Malondialdehyde (MDA), a secondary product of lipid oxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
Procedure:
-
Sample Homogenization: A known weight of the food sample (e.g., 5-10 g) is homogenized with a solution of trichloroacetic acid (TCA) to precipitate proteins and extract MDA.
-
Filtration/Centrifugation: The homogenate is filtered or centrifuged to obtain a clear supernatant.
-
Reaction with TBA: An aliquot of the supernatant is mixed with a TBA reagent (typically 0.02 M TBA in a suitable buffer).
-
Incubation: The mixture is heated in a boiling water bath for a specific duration (e.g., 15-30 minutes) to facilitate the reaction.
-
Cooling and Measurement: The mixture is cooled, and the absorbance of the resulting pink solution is measured at 532 nm.
-
Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane. The results are typically expressed as mg of MDA per kg of the sample.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in validating the antioxidant properties of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the chemical mechanism of action.
Caption: Experimental workflow for evaluating antioxidant properties.
Caption: Antioxidant mechanism of this compound.
Mechanism of Action
This compound functions as an antioxidant primarily through its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals. This action breaks the chain reactions of oxidation that lead to food spoilage.
The ascorbate anion is the active form. It can donate a single electron to a free radical, becoming the relatively stable ascorbyl radical. This radical can then be further oxidized or react with another ascorbyl radical in a disproportionation reaction to form ascorbate and dehydroascorbic acid.
Furthermore, this compound exhibits a synergistic effect with other antioxidants, notably tocopherols (Vitamin E). Tocopherol, a lipid-soluble antioxidant, can donate a hydrogen atom to a lipid peroxyl radical, thereby becoming a tocopheroxyl radical. Ascorbate, being water-soluble, can regenerate tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity. This interplay is particularly effective in protecting the lipid-water interface in food systems.
References
A Comparative Guide to Sodium Ascorbate and Sodium Erythorbate as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of sodium ascorbate and its stereoisomer, sodium erythorbate. By examining their chemical characteristics, antioxidant performance supported by experimental data, and underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Chemical and Physical Properties
This compound and sodium erythorbate are the sodium salts of L-ascorbic acid (Vitamin C) and D-isoascorbic acid (erythorbic acid), respectively. They are stereoisomers, meaning they share the same chemical formula (C₆H₇NaO₆) and molecular weight but differ in the three-dimensional arrangement of their atoms. This structural difference, specifically at the C5 carbon, is the primary reason for the significant variation in their biological vitamin C activity, though their direct antioxidant capabilities remain quite similar.
dot
Caption: Chemical structures of Sodium L-Ascorbate and Sodium D-Erythorbate.
Table 1: Comparison of Chemical and Physical Properties
| Property | This compound (L-Ascorbic Acid Sodium Salt) | Sodium Erythorbate (D-Isoascorbic Acid Sodium Salt) |
| Chemical Formula | C₆H₇NaO₆ | C₆H₇NaO₆ |
| Molar Mass | 198.11 g/mol | 198.11 g/mol |
| Appearance | White to yellowish crystalline powder | White to yellowish crystalline powder |
| Solubility in Water | Soluble | Soluble |
| InChI Key | PPASLZSBLFJQEF-RXSVEWSESA-M | PPASLZSBLFJQEF-RKJRWTFHSA-M |
| Vitamin C Activity | High | Approximately 1/20th of L-ascorbic acid[1] |
Antioxidant Performance: Experimental Data
The antioxidant activity of both compounds stems from their ability to act as reducing agents, readily donating electrons to neutralize free radicals and reactive oxygen species (ROS). While direct, head-to-head comparisons using standardized antioxidant assays like DPPH (IC50 values) and ABTS (TEAC values) are not consistently reported in the literature under identical conditions, kinetic and electrochemical studies provide valuable quantitative insights into their relative efficacy.
A study by Zhang et al. kinetically compared the reduction of the hexachloroiridate(IV) complex by L-ascorbic acid and D-isoascorbic acid, revealing very similar second-order rate constants, especially at low pH. As the pH increases, L-ascorbic acid shows a marginally faster reaction rate.
Table 2: Second-Order Rate Constants (kobs) for the Reduction of [IrCl6]2- at 25.0°C
| pH | kobs for L-ascorbic acid (M⁻¹s⁻¹) | kobs for D-isoascorbic acid (M⁻¹s⁻¹) | Reference |
| 0.00 | 1.18 ± 0.03 | 1.18 ± 0.02 | [2] |
| 0.30 | 1.19 ± 0.02 | 1.19 ± 0.03 | [2] |
| 0.60 | 1.22 ± 0.03 | 1.20 ± 0.02 | [2] |
| 1.00 | 1.30 ± 0.02 | 1.28 ± 0.03 | [2] |
Further electrochemical analysis by Jakubek et al. on D-ascorbic acid (erythorbic acid) and L-ascorbic acid provides additional comparative data on their antioxidant potential.
Table 3: Comparison of Redox-Related Properties
| Parameter | L-Ascorbic Acid | D-Ascorbic Acid (Erythorbic Acid) | Reference |
| Standard Reduction Potential (E⁰') [V] | 0.287 ± 0.002 | 0.258 ± 0.002 | |
| Anodic Peak Potential (Ep,a) [V] | 0.233 ± 0.010 | 0.218 ± 0.007 | |
| Antioxidant Power (AOP) [µW·cm⁻²] | 39.3 ± 0.8 | 32.9 ± 0.7 |
In practical applications, such as food preservation, sodium erythorbate has been shown to be as effective as this compound. A study on the color stability of beef lumbar vertebrae found that sodium erythorbate was as effective as ascorbic acid in inhibiting discoloration when applied at concentrations of 0.5%, 1.0%, or 1.5% (wt/wt).
Mechanism of Antioxidant Action
The primary antioxidant mechanism for both this compound and sodium erythorbate is through direct radical scavenging. They donate a hydrogen atom (electron and proton) to a free radical, thus neutralizing it and terminating the oxidative chain reaction. In this process, the ascorbate or erythorbate molecule is oxidized to a relatively stable, less reactive resonance-stabilized radical (monodehydroascorbate or monodehydroerythorbate). This radical can then be reduced back to its original form or undergo further oxidation.
dot
Caption: General antioxidant mechanism of ascorbate and its isomers.
As stereoisomers, their direct chemical antioxidant actions do not appear to involve distinct complex cellular signaling pathways in the way that biologically active molecules like hormones do. Their primary role is that of a chemical reductant.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound, sodium erythorbate)
-
Standard antioxidant (e.g., Trolox, L-ascorbic acid)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Prepare a series of concentrations of this compound and sodium erythorbate in methanol.
-
Reaction: In a 96-well microplate, add a specific volume of the test sample to the DPPH solution (e.g., 20 µL of sample to 180 µL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
dot
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, sodium erythorbate)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare a series of concentrations of this compound and sodium erythorbate.
-
Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is commonly used to measure malondialdehyde (MDA), a secondary product of lipid peroxidation, in biological samples.
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
Test sample (e.g., meat homogenate)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize the sample (e.g., 1 g of meat) in a solution of TCA and BHT.
-
Reaction: Add TBA reagent to the homogenate and heat in a boiling water bath for a specified time (e.g., 15-60 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.
-
Extraction: Cool the samples and centrifuge. The colored complex can be extracted with a solvent like n-butanol.
-
Measurement: Measure the absorbance of the supernatant or the extracted solvent at 532 nm or fluorescence at an excitation of 515 nm and emission of 553 nm.
-
Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with MDA. Results are typically expressed as mg of MDA per kg of sample.
Conclusion
Both this compound and sodium erythorbate are effective chemical antioxidants with nearly identical mechanisms of action based on electron donation to neutralize free radicals. Quantitative kinetic and electrochemical data suggest that this compound may have a marginally higher intrinsic antioxidant capacity under certain conditions. However, in practical applications such as food preservation, their performance is considered to be equivalent.
The primary distinction between the two lies in their biological activity as Vitamin C, with this compound being the biologically active form. For applications where direct chemical antioxidant action is the primary concern, sodium erythorbate presents a cost-effective and equally functional alternative to this compound. The choice between these two antioxidants should be guided by the specific requirements of the application, including biological activity considerations and economic factors.
References
Comparative Effectiveness of Sodium Ascorbate in Different Cell Culture Media: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of experimental conditions is paramount. This guide provides an objective comparison of the effectiveness of sodium ascorbate in two commonly used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. The choice of cell culture medium can significantly impact the cellular response to this compound, primarily due to differential production of hydrogen peroxide (H₂O₂), a key mediator of ascorbate-induced cytotoxicity.
The cytotoxic effects of ascorbate in cell culture are not intrinsic to the molecule itself but are rather a consequence of its interaction with components of the culture medium to generate H₂O₂.[1] This phenomenon leads to conflicting reports on ascorbate's effects, with some studies showing cell death inhibition and others demonstrating cytotoxicity.[1] The rate of H₂O₂ generation, and therefore the observed cellular outcome, is highly dependent on the specific formulation of the cell culture medium.
Quantitative Comparison of this compound Efficacy in DMEM vs. RPMI-1640
The following table summarizes the key quantitative differences in the effects of this compound when used in DMEM and RPMI-1640 media, as reported in a study using HL60 cells.
| Parameter | DMEM | RPMI-1640 | Reference |
| H₂O₂ Generation (1 mM Ascorbate) | 161 +/- 39 µM | 83 +/- 17 µM | [1] |
| Apoptosis in HL60 Cells (1 mM Ascorbate) | 50% | No significant apoptosis detected |
These data clearly demonstrate that DMEM facilitates a significantly higher production of H₂O₂ from this compound compared to RPMI-1640. This increased H₂O₂ level in DMEM is directly correlated with a potent induction of apoptosis in HL60 cells, an effect not observed in RPMI-1640 under the same conditions. The prevention of apoptosis by the addition of catalase, an enzyme that degrades H₂O₂, further confirms the central role of H₂O₂ in mediating the cytotoxic effects of ascorbate.
Experimental Protocols
To aid researchers in replicating and building upon these findings, detailed protocols for key experiments are provided below.
Measurement of Hydrogen Peroxide Production in Cell Culture Media
This protocol is adapted from colorimetric assays for the quantification of H₂O₂.
Principle: This assay is based on the reaction of H₂O₂ with a specific dye in the presence of a catalyst to produce a colored product. The intensity of the color is proportional to the H₂O₂ concentration and can be measured using a microplate reader.
Materials:
-
Hydrogen Peroxide Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
Cell culture medium (DMEM or RPMI-1640)
-
This compound solution (freshly prepared)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using the H₂O₂ standard provided in the kit. Dilute the standard in the respective cell culture medium (DMEM or RPMI-1640) to generate a series of known concentrations.
-
Add 50 µL of the appropriate cell culture medium to the wells of a 96-well plate.
-
Add the desired concentration of freshly prepared this compound to the wells.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for the desired time points.
-
Following incubation, add 50 µL of each sample (medium with ascorbate) to new wells.
-
Add 100 µL of the Hydrogen Peroxide Color Reagent from the assay kit to all standard and sample wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance of each well at the recommended wavelength (e.g., 550 nm) using a microplate reader.
-
Calculate the H₂O₂ concentration in the samples by comparing their absorbance to the standard curve.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting and quantifying apoptosis using flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with this compound in either DMEM or RPMI-1640 for the desired duration. Include untreated control cells.
-
Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Signaling Pathway and Experimental Workflow
The differential generation of H₂O₂ in various cell culture media directly impacts downstream signaling pathways, leading to distinct cellular fates. One of the key pathways affected by ascorbate-induced oxidative stress is the caspase activation cascade, a central component of the apoptotic machinery.
This compound-Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound in a susceptible cell culture medium like DMEM.
This compound-induced apoptotic signaling cascade.
This pathway highlights how extracellular H₂O₂ generated from the interaction of this compound with the cell culture medium leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Active caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, ultimately resulting in the orchestrated dismantling of the cell during apoptosis. Studies have shown that H₂O₂ can induce the activation of caspase-3 in various cell lines.
Experimental Workflow for Comparative Analysis
The logical flow of experiments to compare the effectiveness of this compound in different media is depicted below.
Workflow for comparing this compound effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
